CP-96,345
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O/c1-31-25-15-9-8-14-24(25)20-29-27-23-16-18-30(19-17-23)28(27)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,23,26-29H,16-20H2,1H3/t27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNYLINBEZROPL-NSOVKSMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927796 | |
| Record name | 2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132746-60-2 | |
| Record name | (2S,3S)-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132746-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CP 96345 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132746602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-96345 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16744 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132746-60-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CP-96345 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W22ILA2I52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CP-96,345
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CP-96,345 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. Its primary mechanism of action involves the competitive inhibition of Substance P (SP), the endogenous ligand for the NK1 receptor. This antagonism effectively blocks the downstream signaling cascade initiated by SP, which is implicated in a variety of physiological processes, including neurogenic inflammation, pain transmission, and smooth muscle contraction. Beyond its high affinity for the NK1 receptor, this compound has also been shown to interact with L-type calcium channels, an off-target effect that warrants consideration in experimental design and data interpretation. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, in vivo efficacy, and detailed experimental protocols for its characterization.
Core Mechanism of Action: NK1 Receptor Antagonism
This compound exerts its pharmacological effects by directly competing with Substance P for binding to the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by SP, initiates a signaling cascade leading to the generation of intracellular second messengers and subsequent cellular responses.
Signaling Pathway of Substance P and NK1 Receptor
The binding of Substance P to the NK1 receptor triggers a conformational change in the receptor, leading to the activation of associated G-proteins, primarily Gq/11. This activation initiates the phospholipase C (PLC) pathway, resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators.
Quantitative Analysis of NK1 Receptor Binding
The affinity of this compound for the NK1 receptor has been determined in various species and tissues using radioligand binding assays. These assays typically involve the displacement of a radiolabeled ligand, such as [125I]Substance P, by increasing concentrations of this compound.
| Species | Tissue/Cell Line | Radioligand | Parameter | Value | Reference |
| Rat | Submaxillary Gland Membranes | [3H]Substance P | IC50 | 34 ± 3.6 nM | [1] |
| Rat | Urinary Bladder | - | pKB (vs. Substance P) | 5.7 | [2] |
| Rat | Urinary Bladder | - | pKB (vs. Septide) | 6.5 | [2] |
| Guinea Pig | Taenia Coli | - | pIC50 | 5.7 ± 0.08 | [3] |
Experimental Protocols
[125I]Substance P Competition Binding Assay
This protocol outlines a standard method for determining the binding affinity of this compound to the NK1 receptor.
Materials:
-
Membrane preparation from cells or tissues expressing the NK1 receptor
-
[125I]Substance P (specific activity ~2200 Ci/mmol)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Binding buffer
-
A fixed concentration of [125I]Substance P (typically at or below its Kd value)
-
Increasing concentrations of this compound (e.g., from 10-11 to 10-5 M)
-
Membrane preparation (typically 20-50 µg of protein)
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [125I]Substance P (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Efficacy: Inhibition of Neurogenic Inflammation
This compound has demonstrated significant efficacy in animal models of neurogenic inflammation, a process characterized by plasma extravasation and vasodilation mediated by the release of neuropeptides like Substance P from sensory nerve endings.
Rat Model of Neurogenic Plasma Extravasation
A common method to assess the in vivo activity of NK1 receptor antagonists is to measure their ability to inhibit plasma extravasation induced by a chemical irritant, such as capsaicin or mustard oil, or by antidromic nerve stimulation.
Experimental Protocol:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats.
-
Evans Blue Injection: Inject Evans blue dye (e.g., 50 mg/kg) intravenously. Evans blue binds to plasma albumin and serves as a marker for plasma extravasation.
-
Drug Administration: Administer this compound or vehicle intraperitoneally or orally at various doses.
-
Induction of Inflammation: After a predetermined time for drug absorption, induce neurogenic inflammation in a specific tissue (e.g., the skin of the hind paw or the tracheal mucosa) by local application of an irritant (e.g., capsaicin) or by electrical stimulation of the saphenous nerve.
-
Tissue Collection: After a set period, perfuse the animal with saline to remove intravascular Evans blue. Dissect the inflamed tissue and a corresponding control tissue.
-
Quantification of Extravasation: Extract the Evans blue from the tissues using a solvent (e.g., formamide) and quantify the amount of dye spectrophotometrically (e.g., at 620 nm).
-
Data Analysis: Compare the amount of Evans blue extravasation in the drug-treated groups to the vehicle-treated control group to determine the dose-dependent inhibitory effect of this compound.
| Species | Model | Inducing Agent | Route of Administration | Effective Dose | Reference |
| Rat | Plasma Extravasation | Substance P Infusion | Intravenous | 3.0-9.0 µmol/kg | [4] |
| Rat | Plasma Extravasation | Mustard Oil | Oral | ED50 of 10 µmol/kg |
Off-Target Activity: L-Type Calcium Channel Interaction
This compound has been shown to interact with L-type calcium channels, an effect that is not stereoselective and is independent of its NK1 receptor antagonist activity. This interaction should be considered when interpreting experimental results, particularly at higher concentrations of the compound.
[3H]Diltiazem Binding Assay
The affinity of this compound for L-type calcium channels can be assessed using a radioligand binding assay with [3H]diltiazem.
| Preparation | Radioligand | Parameter | Value | Reference |
| Rat Cerebral Cortex Membranes | [3H]Diltiazem | Ki | - |
Note: Specific Ki values for this compound in [3H]diltiazem binding assays were not explicitly found in the provided search results, but the interaction has been documented.
Pharmacokinetics
Limited information on the pharmacokinetics of this compound is publicly available. However, it has been described as being orally active, indicating a degree of oral bioavailability. Further studies would be required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
| Species | Parameter | Value | Route of Administration | Reference |
| Rat | ED50 (Salivation Inhibition) | 12-24 µmol/kg (5-10 mg/kg) | Oral |
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the Substance P/NK1 receptor system. Its high potency and selectivity as an NK1 receptor antagonist are well-documented. However, researchers should remain mindful of its off-target interaction with L-type calcium channels, particularly when designing experiments and interpreting data. The experimental protocols provided in this guide offer a framework for the in vitro and in vivo characterization of this compound and other NK1 receptor antagonists.
References
- 1. Effect of this compound, a nonpeptide substance P receptor antagonist, on salivation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of substance P and related peptides by RP 67580 and this compound, at tachykinin NK1 receptor sites, in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The non-peptide tachykinin antagonist, this compound, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Profile of CP-96,345: A Potent NK-1 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CP-96,345 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK-1) receptor, a key player in neurogenic inflammation and pain pathways.[1][2][3] Its discovery marked a significant milestone in the development of small molecule therapeutics targeting G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the discovery, chemical structure, and pharmacological properties of this compound. It includes detailed experimental protocols for key assays, quantitative data on its biological activity, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Substance P, a neuropeptide of the tachykinin family, is the preferential endogenous ligand for the NK-1 receptor.[4] The activation of the NK-1 receptor by substance P is implicated in a variety of physiological and pathophysiological processes, including pain transmission, inflammation, and smooth muscle contraction. The development of potent and selective antagonists for the NK-1 receptor has therefore been a major focus of drug discovery efforts. This compound, discovered by Pfizer, was one of the first non-peptide antagonists to exhibit high affinity and selectivity for the NK-1 receptor, demonstrating efficacy in various preclinical models of neurogenic inflammation.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name (2S,3S)-N-((2-methoxyphenyl)methyl)-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine, is a synthetic, non-peptide small molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₂N₂O | |
| Molecular Weight | 412.57 g/mol | |
| CAS Number | 132746-60-2 | |
| Appearance | White powder | |
| Solubility | Soluble in DMSO (24 mg/mL) | |
| Storage Temperature | Room temperature | |
| SMILES String | COC1=CC=CC=C1CN[C@@H]2--INVALID-LINK--N5CCC2CC5 | |
| InChI Key | FLNYLINBEZROPL-NSOVKSMOSA-N |
Mechanism of Action: NK-1 Receptor Antagonism
This compound acts as a competitive antagonist at the NK-1 receptor, thereby blocking the binding of substance P and preventing the initiation of downstream signaling cascades. The NK-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq and Gαs proteins.
NK-1 Receptor Signaling Pathway
The binding of substance P to the NK-1 receptor triggers a conformational change, leading to the activation of associated G-proteins. The subsequent signaling cascade involves multiple downstream effectors, as illustrated in the diagram below.
Caption: NK-1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
NK-1 Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the NK-1 receptor using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing the human NK-1 receptor.
-
[¹²⁵I]-Substance P (Radioligand).
-
Unlabeled this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Harvest HEK293-NK1R cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of binding buffer.
-
25 µL of various concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
25 µL of [¹²⁵I]-Substance P at a final concentration equal to its Kd.
-
100 µL of cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-Substance P (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Neurogenic Inflammation Model: Substance P-Induced Plasma Extravasation in Rats
This protocol outlines a method to assess the in vivo efficacy of this compound in a rat model of neurogenic inflammation.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
This compound.
-
Substance P.
-
Evans Blue dye (20 mg/mL in saline).
-
Saline solution.
-
Anesthetic (e.g., urethane).
-
Formamide.
-
Spectrophotometer.
Procedure:
-
Animal Preparation: Anesthetize the rats and cannulate the jugular vein for intravenous injections.
-
Drug Administration: Administer this compound or vehicle (control) intravenously 15 minutes before the induction of inflammation.
-
Induction of Plasma Extravasation: Inject Evans Blue dye (50 mg/kg) intravenously. Five minutes later, inject Substance P (1 µg/kg) intravenously to induce plasma extravasation.
-
Tissue Collection: After 10 minutes, perfuse the circulatory system with saline to remove intravascular Evans Blue. Dissect the desired tissues (e.g., skin, bladder).
-
Dye Extraction: Incubate the tissue samples in formamide at 60°C for 24 hours to extract the extravasated Evans Blue dye.
-
Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Data Analysis: Quantify the amount of extravasated Evans Blue in each tissue sample by comparing the absorbance to a standard curve. Calculate the percentage inhibition of plasma extravasation by this compound compared to the vehicle-treated group.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 2: In Vitro Binding Affinity of this compound for the NK-1 Receptor
| Cell Line | Radioligand | Parameter | Value | Reference |
| IM-9 (Human Lymphoblast) | [³H]-Substance P | IC₅₀ | 0.48 nM | |
| CHO (Human NK-1) | [¹²⁵I]-Tyr⁸-Substance P | Ki | 0.2 nM | |
| Rat Cerebral Cortex | [³H]-CP-96,345 | Kd | 0.5 nM | |
| Guinea Pig Ileum | [³H]-Substance P | pA₂ | 8.8 |
Table 3: In Vivo Efficacy of this compound in Models of Neurogenic Inflammation
| Animal Model | Inflammatory Stimulus | Route of Administration | Parameter | Value | Reference |
| Rat | Substance P-induced hypotension | Intravenous | ID₅₀ | 0.1 mg/kg | |
| Rat | Mustard oil-induced plasma extravasation | Oral | ED₅₀ | 10 µmol/kg | |
| Guinea Pig | Capsaicin-induced bronchoconstriction | Intravenous | ID₅₀ | 0.03 mg/kg |
Experimental Workflow for Discovery and Characterization
The discovery of a potent and selective GPCR antagonist like this compound follows a structured workflow, from initial screening to preclinical evaluation.
Caption: A generalized workflow for the discovery and preclinical development of a GPCR antagonist.
Conclusion
This compound remains a cornerstone tool for researchers investigating the role of the NK-1 receptor in health and disease. Its high potency, selectivity, and oral bioavailability have made it an invaluable pharmacological probe. The detailed methodologies and data presented in this guide are intended to support further research and development in the field of tachykinin receptor modulation. While this compound itself did not progress to clinical use, the knowledge gained from its discovery and characterization has been instrumental in the development of subsequent generations of NK-1 receptor antagonists with therapeutic applications.
References
- 1. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The non-peptide tachykinin antagonist, this compound, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
CP-96,345: A Technical Guide to its Pharmacology and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-96,345 is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor, the primary receptor for the neuropeptide Substance P. This document provides a comprehensive overview of the pharmacology and pharmacokinetics of this compound, intended for researchers, scientists, and professionals in drug development. It details its mechanism of action, binding affinity, and significant in vivo and in vitro effects. The guide also addresses the compound's known off-target activities, particularly its interaction with L-type calcium channels. While detailed pharmacokinetic data remains limited in publicly accessible literature, this guide summarizes the available information on its oral activity. Experimental methodologies for key assays are described, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this important research compound.
Pharmacology
Mechanism of Action
This compound is a highly potent and selective, non-peptide competitive antagonist of the tachykinin NK1 receptor[1]. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, activates the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking the binding of Substance P to the NK1 receptor, this compound inhibits this signaling pathway and the subsequent physiological responses.
In Vitro Pharmacology
This compound exhibits high affinity for the NK1 receptor, although this affinity shows significant species-dependent variability.
Table 1: In Vitro Binding Affinity of this compound for the NK1 Receptor
| Species | Preparation | Radioligand | Parameter | Value (nM) | Reference |
| Human (UC11 cells) | Cell Membranes | [3H]-Substance P | Kd | 0.99 | [2] |
| Rat (LRM55 cells) | Cell Membranes | [3H]-Substance P | Kd | 210 | [2] |
| Rat | Submaxillary Gland Membranes | [3H]-Substance P | IC50 | 34 ± 3.6 | |
| Guinea Pig | Cerebral Cortex Membranes | [125I]-Bolton-Hunter-conjugated Substance P | Ki | 59.6 | [3] |
In Vivo Pharmacology
This compound has demonstrated efficacy in various animal models, primarily related to neurogenic inflammation and pain.
-
Neurogenic Inflammation: this compound is a potent inhibitor of neurogenic inflammation. In rats, intravenous administration (3.0-9.0 µmol/kg) significantly inhibited plasma protein extravasation induced by various stimuli, including substance P infusion and antidromic nerve stimulation. Notably, this compound is also orally active in this model, with an ED50 of 10 µmol/kg for blocking mustard oil-induced plasma extravasation[4].
-
Cardiovascular Effects: Intravenously administered this compound (0.4-3.0 µmol/kg) dose-dependently prevented the drop in blood pressure induced by substance P and neurokinin A in rats. However, some cardiovascular effects, such as hypotension and decreased heart rate, are likely not mediated by NK1 receptor antagonism, as its inactive enantiomer, CP-96,344, produces similar effects. These effects are attributed to off-target interactions with calcium channels (see Section 1.4).
-
Central Nervous System Effects: Intracerebroventricular administration of this compound in anesthetized rats was shown to inhibit the pressor responses induced by an NK1 receptor-selective agonist and substance P, suggesting a role for central NK1 receptors in cardiovascular regulation.
Off-Target Effects
The primary off-target activity of this compound is its interaction with L-type calcium channels. This interaction is not stereoselective, with both this compound and its inactive enantiomer, CP-96,344, exhibiting similar affinities for calcium channel binding sites. This off-target activity is believed to be responsible for some of the observed cardiovascular effects of this compound that are independent of NK1 receptor blockade.
Table 2: Off-Target Binding Affinity of this compound
| Target | Species | Preparation | Radioligand | Parameter | Value (nM) | Reference |
| L-type Calcium Channel | Rat | Cerebral Cortex Membranes | [3H]-diltiazem | Ki | 22.5 | |
| L-type Calcium Channel | Rat | Cerebral Cortex Membranes | [3H]-nimodipine | EC50 (enhancement of binding) | 83.2 |
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters such as half-life, bioavailability, and clearance, are not extensively reported in publicly available literature. However, its oral activity has been demonstrated in preclinical models.
Table 3: Available Pharmacokinetic/Pharmacodynamic Data for this compound
| Species | Route of Administration | Model | Parameter | Value | Reference |
| Rat | Oral | Mustard oil-induced plasma extravasation | ED50 | 10 µmol/kg | |
| Rat | Intraperitoneal/Oral | Substance P-stimulated salivation | ED50 | 12-24 µmol/kg (5-10 mg/kg) |
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor Affinity
This protocol describes a general method for determining the binding affinity of this compound to the NK1 receptor using a competitive binding assay.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the NK1 receptor are homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended. The protein concentration of the membrane preparation is determined.
-
Competitive Binding Incubation: A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter under vacuum. The filter traps the membranes with the bound radioligand, while the unbound ligand passes through.
-
Quantification of Bound Radioactivity: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. A competition curve is generated, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Model of Neurogenic Inflammation
This protocol outlines a general procedure for evaluating the effect of this compound on neurogenic inflammation in rats.
Methodology:
-
Animal Preparation: Rats are anesthetized, and a jugular vein is cannulated for intravenous drug administration.
-
Induction of Neurogenic Inflammation: Neurogenic inflammation can be induced by several methods, including:
-
Intravenous or intra-arterial infusion of Substance P.
-
Antidromic electrical stimulation of a sensory nerve (e.g., the saphenous nerve).
-
Topical application of an irritant such as mustard oil.
-
-
Measurement of Plasma Extravasation: Plasma extravasation is quantified by measuring the leakage of a vascular tracer, such as Evans blue dye, from the bloodstream into the tissue. The dye is injected intravenously before the inflammatory stimulus. After a set period, the animal is euthanized, and the tissue of interest is collected. The amount of Evans blue dye in the tissue is extracted and quantified spectrophotometrically.
-
Drug Administration: this compound or vehicle is administered intravenously or orally at a specified time before the induction of inflammation.
-
Data Analysis: The amount of plasma extravasation in the drug-treated group is compared to that in the vehicle-treated group to determine the inhibitory effect of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the NK1 receptor and Substance P. Its high potency and selectivity for the NK1 receptor have been demonstrated in numerous in vitro and in vivo studies. However, researchers should be mindful of its species-dependent affinity and its off-target effects on L-type calcium channels, which may confound the interpretation of experimental results, particularly in cardiovascular studies. While its oral activity is established, a comprehensive public profile of its pharmacokinetic properties is lacking. The experimental protocols and visualizations provided in this guide are intended to support the design and interpretation of future research involving this important compound.
References
- 1. This compound antagonism of NK1 receptors and smoke-induced protein extravasation in relation to its cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The non-peptide tachykinin antagonist, this compound, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of NK-1 receptor in central cardiovascular regulation in rats: studies on a novel non-peptide antagonist, this compound, of substance P NK-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The non-peptide tachykinin antagonist, this compound, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the NK1 Receptor Binding Affinity of CP-96,345
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of CP-96,345, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways and experimental workflows relevant to the study of this compound.
Core Data Presentation: Quantitative Binding Affinity of this compound
The binding affinity of this compound for the NK1 receptor has been characterized across various species and experimental systems. The following table summarizes the key quantitative data from radioligand binding and functional assays. It is important to note the significant species-dependent variation in the affinity of this compound, with markedly lower affinity for the rat and mouse NK1 receptors compared to human and guinea pig receptors.[1][2]
| Compound | Species | Cell/Tissue Type | Assay Type | Radioligand | Affinity Metric | Value (nM) | Reference |
| This compound | Human | CHO cells (cloned human NK1 receptor) | Radioligand Binding | [¹²⁵I]-labeled Substance P | IC₅₀ | 0.2 | [3] |
| This compound | Human | CHO cells (human Tachykinin receptor 1) | Radioligand Binding | [¹²⁵I]-Tyr-8 substance P | IC₅₀ | 0.45 | [3] |
| This compound | Human | CHO cells (wild type human Tachykinin receptor 1) | Radioligand Binding | [¹²⁵I]-Tyr-8 substance P | IC₅₀ | 0.5 | [3] |
| This compound | Human | UC11 cells (astrocytoma) | Radioligand Binding | Not Specified | Kᵢ | 0.99 | |
| EUC-001 (similar non-peptide antagonist) | Human | CHO cells (recombinant human NK1R) | Radioligand Binding | [³H] Substance P | Kᵢ | 0.575 | |
| This compound | Rat | LRM55 glial cells | Radioligand Binding | Not Specified | Kᵢ | 210 | |
| (+/-)-CP-96,345 | Rat | Cerebral Cortex Membranes | Radioligand Binding | [¹²⁵I]-Bolton-Hunter-conjugated substance P | Kᵢ | 82.0 | |
| This compound | Rat | Cerebral Cortex Membranes | Radioligand Binding | [¹²⁵I]-Bolton-Hunter-conjugated substance P | Kᵢ | 59.6 | |
| CP-96,344 (inactive enantiomer) | Rat | Cerebral Cortex Membranes | Radioligand Binding | [¹²⁵I]-Bolton-Hunter-conjugated substance P | IC₅₀ | >10,000 | |
| (+/-)-CP-96,345 | Guinea Pig | Ileum | Functional Assay (antagonism of [Sar⁹, Met(O₂)¹¹]SP) | - | pK₋B | 7.0-7.5 | |
| (+/-)-CP-96,345 | Rabbit | Iris Sphincter Muscle | Functional Assay (inhibition of tachykinin-mediated contraction) | - | pIC₅₀ | 5.4 | |
| (+/-)-CP-96,345 | Guinea Pig | Taenia Coli | Functional Assay (inhibition of tachykinin-mediated contraction) | - | pIC₅₀ | 5.7 |
Note: IC₅₀ (half-maximal inhibitory concentration), Kᵢ (inhibitory constant), and pK₋B/pIC₅₀ (-log of the molar concentration producing 50% inhibition) are all measures of antagonist potency. Lower nM values and higher pK₋B/pIC₅₀ values indicate greater potency.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a typical competitive radioligand binding assay to determine the affinity of a test compound like this compound for the NK1 receptor.
1. Membrane Preparation:
-
Tissues (e.g., guinea pig brain, rat cerebral cortex) or cells expressing the NK1 receptor (e.g., transfected CHO cells) are homogenized in a suitable buffer (e.g., Tris-HCl) at 4°C.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Assay Incubation:
-
In a multi-well plate, the following are combined:
-
A fixed concentration of a radiolabeled NK1 receptor agonist (e.g., [³H]Substance P, [¹²⁵I]-Bolton-Hunter-conjugated Substance P).
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled standard NK1 receptor antagonist.
-
The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC₅₀ value is determined from the resulting sigmoidal curve.
-
The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
Schild Analysis for Functional Antagonism
Schild analysis is a pharmacological method used to characterize the nature of antagonism (i.e., competitive vs. non-competitive) and to determine the affinity (pA₂) of an antagonist in a functional assay.
1. Tissue Preparation and Mounting:
-
An isolated tissue preparation containing NK1 receptors (e.g., guinea pig ileum) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
The tissue is connected to a force transducer to measure isometric contractions.
2. Agonist Concentration-Response Curve (Control):
-
A cumulative concentration-response curve is generated for an NK1 receptor agonist (e.g., Substance P). The agonist is added to the organ bath in increasing concentrations, and the resulting contraction is recorded.
3. Antagonist Incubation and Subsequent Agonist Curves:
-
The tissue is washed to remove the agonist.
-
A fixed concentration of the antagonist (e.g., this compound) is added to the organ bath and allowed to equilibrate with the tissue for a predetermined time.
-
A second cumulative concentration-response curve for the agonist is then generated in the presence of the antagonist.
-
This process is repeated with several different concentrations of the antagonist.
4. Data Analysis:
-
The agonist concentration-response curves in the presence of the antagonist should show a parallel rightward shift without a change in the maximum response if the antagonism is competitive.
-
The dose ratio (DR) is calculated for each antagonist concentration. The dose ratio is the ratio of the agonist concentration required to produce a certain level of response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
For a competitive antagonist, the Schild plot should be a straight line with a slope of 1.
-
The pA₂ value, which is a measure of the antagonist's affinity, is determined by the x-intercept of the regression line. The pA₂ is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.
Mandatory Visualizations
NK1 Receptor Signaling Pathway
Substance P, a member of the tachykinin family of neuropeptides, is the endogenous ligand for the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.
References
- 1. Investigation into species variants in tachykinin NK1 receptors by use of the non-peptide antagonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-peptide antagonists, this compound and RP 67580, distinguish species variants in tachykinin NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
CP-96,345: A Technical Guide for Neurogenic Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CP-96,345, a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. It is designed to serve as a core resource for researchers utilizing this compound in the study of neurogenic inflammation. This guide details the mechanism of action of this compound, presents its pharmacological data in structured tables, provides detailed experimental protocols for its use in relevant models, and illustrates key pathways and workflows through diagrams.
Introduction to this compound and Neurogenic Inflammation
Neurogenic inflammation is a neurally elicited inflammatory response characterized by vasodilation, increased vascular permeability leading to plasma extravasation, and mast cell degranulation.[1] This process is primarily mediated by the release of neuropeptides, most notably Substance P (SP), from the peripheral terminals of sensory neurons.[1][2] SP exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G-protein coupled receptor located on various cell types, including endothelial and smooth muscle cells.[1][3]
This compound is a highly potent and selective non-peptide antagonist of the NK1 receptor. Its antagonistic action at this receptor makes it a valuable pharmacological tool for investigating the role of SP and the NK1 receptor in the pathophysiology of neurogenic inflammation. The stereospecificity of this compound is a key feature, with its enantiomer, CP-96,344, being largely inactive at the NK1 receptor and thus serving as an excellent negative control in experiments.
Mechanism of Action
This compound functions as a competitive antagonist at the NK1 receptor, thereby blocking the binding of Substance P and preventing the initiation of downstream signaling cascades that lead to the cardinal signs of neurogenic inflammation. The binding of SP to the NK1 receptor typically activates Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events culminate in vasodilation and increased vascular permeability. By occupying the SP binding site on the NK1 receptor, this compound effectively inhibits this entire signaling pathway.
Quantitative Pharmacological Data
The following tables summarize the quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Assay Type | Cell Line/Tissue | Species | Ligand Displaced | IC50 | Reference |
| Radioligand Binding | CHO cells (recombinant human NK1R) | Human | [¹²⁵I]-Tyr⁸-Substance P | 0.45 nM | |
| Radioligand Binding | CHO cells (recombinant human NK1R) | Human | [¹²⁵I]-labeled Substance P | 0.2 nM | |
| Radioligand Binding | IM-9 cells | Human | [¹²⁵I]-labeled Bolton-Hunter Substance P | 0.48 nM | |
| Functional Assay (pIC50) | Rabbit Iris Sphincter Muscle | Rabbit | Tachykinin-mediated contraction | 5.4 ± 0.2 | |
| Functional Assay (pIC50) | Guinea Pig Taenia Coli | Guinea Pig | Tachykinin-mediated contraction | 5.7 ± 0.08 |
Table 2: In Vivo Efficacy of this compound in Models of Neurogenic Inflammation
| Model | Species | Route of Administration | Endpoint | Effective Dose / ED50 | Reference |
| Mustard Oil-Induced Plasma Extravasation | Rat | Oral | Inhibition of plasma extravasation | ED50: 10 µmol/kg | |
| Substance P-Induced Hypotension | Rat | Intravenous | Prevention of blood pressure drop | 0.4 - 3.0 µmol/kg | |
| Antidromic Saphenous Nerve Stimulation | Rat | Intravenous | Inhibition of plasma extravasation | 3.0 - 9.0 µmol/kg | |
| Substance P-Induced Plasma Extravasation | Rat | Intravenous | Inhibition of plasma extravasation | 3.0 - 9.0 µmol/kg | |
| Smoke Inhalation and Burn Injury | Mouse | Intravenous | Reduction of plasma extravasation | 10 mg/kg (pretreatment) |
Table 3: Non-Specific Activity of this compound
| Target | Assay | Finding | Note | Reference |
| L-type Calcium Channels | Radioligand Binding | Interacts with Ca²⁺ channel binding sites | This effect is not stereoselective. | |
| Carrageenin-Induced Paw Edema | In vivo | Reduced edema | The inactive enantiomer CP-96,344 showed similar effects, suggesting non-NK1 receptor mediated action. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study neurogenic inflammation and the effects of this compound.
Mustard Oil-Induced Neurogenic Inflammation in the Rat Paw
This model is used to induce a localized neurogenic inflammation by activating sensory nerve endings.
Materials:
-
Male Wistar rats (200-250 g)
-
Mustard oil (allyl isothiocyanate)
-
Mineral oil
-
Evans blue dye (2% w/v in saline)
-
This compound and vehicle (e.g., saline or DMSO, depending on solubility)
-
Anesthetic (e.g., sodium pentobarbital)
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the rat via intraperitoneal injection of sodium pentobarbital.
-
Drug Administration: Administer this compound or its vehicle intravenously via the tail vein at the desired dose and time point before the inflammatory challenge.
-
Evans Blue Injection: Inject Evans blue dye (50 mg/kg) intravenously to quantify plasma extravasation.
-
Induction of Inflammation: Prepare a 5% solution of mustard oil in mineral oil. Apply 50 µL of this solution to the dorsal surface of one hind paw. The contralateral paw can be treated with vehicle (mineral oil) to serve as a control.
-
Incubation: Allow the inflammatory response to develop for 30 minutes.
-
Tissue Collection: Euthanize the animal and perfuse the circulatory system with saline to remove intravascular Evans blue. Dissect the paw skin from both hind paws.
-
Dye Extraction: Weigh the skin samples and place them in formamide (e.g., 1 mL per 100 mg of tissue) to extract the Evans blue dye. Incubate at 60°C for 24 hours.
-
Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at 620 nm using a spectrophotometer. The amount of extravasated Evans blue is proportional to the absorbance and can be quantified using a standard curve.
Antidromic Saphenous Nerve Stimulation-Induced Neurogenic Inflammation in the Rat
This model directly activates sensory nerves to induce neurogenic inflammation.
Materials:
-
Male Wistar rats (250-300 g)
-
Evans blue dye (2% w/v in saline)
-
This compound and vehicle
-
Anesthetic (e.g., urethane)
-
Bipolar platinum electrode
-
Electrical stimulator
-
Dissection tools
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the rat with urethane. Cannulate the femoral vein for drug and dye administration.
-
Nerve Dissection: Carefully dissect the saphenous nerve in one hindlimb, taking care not to damage the blood vessels. Place the distal end of the cut nerve on a bipolar platinum electrode.
-
Drug Administration: Administer this compound or vehicle intravenously.
-
Evans Blue Injection: Inject Evans blue dye (50 mg/kg) intravenously.
-
Nerve Stimulation: Stimulate the saphenous nerve antidromically with electrical pulses (e.g., 5 Hz, 10 V, 1 ms pulse duration for 5 minutes).
-
Tissue Collection and Quantification: Follow steps 6-8 from the mustard oil protocol to collect the skin from the innervated area of the paw and quantify Evans blue extravasation.
Visualizations
The following diagrams were created using the Graphviz DOT language to illustrate key concepts.
Signaling Pathway of Neurogenic Inflammation and Inhibition by this compound
Caption: Signaling cascade of neurogenic inflammation and the inhibitory action of this compound.
Experimental Workflow for Studying Neurogenic Inflammation
Caption: General experimental workflow for in vivo models of neurogenic inflammation.
Conclusion
This compound remains a cornerstone tool for the investigation of neurogenic inflammation. Its high potency and selectivity for the NK1 receptor, coupled with well-established in vivo models, allow for precise dissection of the roles of Substance P in various physiological and pathological processes. This guide provides the essential technical information for researchers to effectively design, execute, and interpret experiments using this compound, ultimately contributing to a deeper understanding of neurogenic inflammation and the development of novel therapeutic strategies. Researchers should, however, remain mindful of the potential for non-specific effects, particularly at higher concentrations, and incorporate appropriate controls, such as the inactive enantiomer CP-96,344, in their experimental designs.
References
- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The non-peptide tachykinin antagonist, this compound, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
The Role of CP-96,345 in Tachykinin Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-96,345 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. Tachykinins, such as Substance P (SP), are neuropeptides involved in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, and smooth muscle contraction. By competitively inhibiting the binding of Substance P to the NK1 receptor, this compound effectively blocks the downstream signaling cascades initiated by tachykinins. This guide provides an in-depth technical overview of the role of this compound in tachykinin signaling, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to Tachykinin Signaling and this compound
Tachykinins are a family of neuropeptides that share a common C-terminal amino acid sequence. The most extensively studied tachykinin is Substance P, which exhibits a high affinity for the NK1 receptor. The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Substance P, primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade that plays a crucial role in various biological functions.[1]
This compound is a highly selective, non-peptide competitive antagonist of the NK1 receptor. Its discovery was a significant milestone in the development of non-peptide antagonists for GPCRs, providing a valuable tool for studying the physiological roles of Substance P and the NK1 receptor, and paving the way for the development of therapeutic agents targeting this pathway.[2]
Mechanism of Action of this compound
This compound exerts its inhibitory effect by directly competing with Substance P for the binding site on the NK1 receptor. By occupying this site, this compound prevents the conformational changes in the receptor that are necessary for G protein activation and the subsequent initiation of downstream signaling pathways. This blockade of tachykinin signaling underlies its efficacy in various preclinical models of inflammation and pain.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in numerous in vitro and in vivo studies. The following tables summarize key quantitative data for this compound and its interactions with the NK1 receptor.
Table 1: Binding Affinity of this compound for the NK1 Receptor
| Species | Preparation | Radioligand | Ki (nM) | Reference |
| Human | Recombinant (CHO cells) | [3H]Substance P | 0.48 | [2] |
| Rat | Brain membranes | [125I]Bolton Hunter-SP | 1.8 | [3] |
| Guinea Pig | Brain membranes | [125I]Bolton Hunter-SP | 0.2 |
Table 2: Functional Antagonism of this compound at the NK1 Receptor
| Assay | Species/Cell Line | Agonist | IC50 (nM) | Reference |
| Substance P-induced Ca2+ mobilization | Human astrocytoma cells | Substance P | 2.3 | |
| Substance P-induced inositol phosphate accumulation | CHO cells (human NK1R) | Substance P | 0.4 | |
| Inhibition of neurogenic inflammation | Rat | N/A | ED50 = 0.5 mg/kg (i.v.) |
Tachykinin Signaling Pathway and its Inhibition by this compound
The primary signaling pathway activated by the NK1 receptor involves the Gq/11 G protein. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increase in intracellular Ca2+, along with DAG, activates protein kinase C (PKC).
Downstream of these initial events, the NK1 receptor can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2). Activated ERK can then translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB), leading to changes in gene expression. This compound, by blocking the initial binding of Substance P, prevents the activation of this entire cascade.
Caption: Tachykinin signaling pathway and its inhibition by this compound.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the NK1 receptor.
Materials:
-
Membrane Preparation: Crude membrane fractions from cells or tissues expressing the NK1 receptor.
-
Radioligand: [3H]Substance P or [125I]Bolton Hunter-Substance P.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl2, 0.02% BSA, and protease inhibitors (e.g., bacitracin, leupeptin, chymostatin).
-
Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).
-
Test Compound: this compound at various concentrations.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Counter.
Procedure:
-
Prepare membrane homogenates from cells or tissues expressing the NK1 receptor. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Unlabeled this compound at a range of concentrations (for competition binding) or buffer (for total binding).
-
1 µM unlabeled Substance P (for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Membrane preparation (typically 20-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of this compound to inhibit Substance P-induced activation of the Gq/11 pathway.
Materials:
-
Cell Line: A cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293).
-
Labeling Medium: Inositol-free medium supplemented with [3H]myo-inositol.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or other physiological buffer containing 10 mM LiCl.
-
Agonist: Substance P.
-
Antagonist: this compound.
-
Lysis Buffer: e.g., 0.1 M formic acid.
-
Anion Exchange Chromatography Columns.
-
Scintillation Counter.
Procedure:
-
Seed the NK1 receptor-expressing cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating them overnight in inositol-free medium containing [3H]myo-inositol (e.g., 1 µCi/well).
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of Substance P (typically the EC80) for 30-60 minutes at 37°C.
-
Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.
-
Isolate the total inositol phosphates by applying the cell lysates to anion exchange columns.
-
Wash the columns to remove free [3H]myo-inositol.
-
Elute the [3H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
Quantify the radioactivity in the eluates using a scintillation counter.
-
Determine the IC50 value of this compound by plotting the inhibition of Substance P-induced inositol phosphate accumulation against the concentration of this compound.
Calcium Imaging Assay
This assay directly visualizes the ability of this compound to block Substance P-induced increases in intracellular calcium concentration.
Materials:
-
Cell Line: NK1 receptor-expressing cells (e.g., HEK293 or CHO).
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
-
Imaging Buffer: HBSS or other physiological saline solution.
-
Agonist: Substance P.
-
Antagonist: this compound.
-
Fluorescence Microscope or Plate Reader equipped for calcium imaging.
Procedure:
-
Plate the cells on glass coverslips or in clear-bottomed 96-well plates and allow them to adhere.
-
Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in imaging buffer for 30-60 minutes at 37°C.
-
Wash the cells with imaging buffer to remove excess dye and allow for de-esterification of the dye for approximately 30 minutes.
-
Acquire a baseline fluorescence reading.
-
Add various concentrations of this compound and incubate for a short period (e.g., 5-15 minutes).
-
Add a fixed concentration of Substance P to stimulate the cells.
-
Record the changes in fluorescence intensity over time. For Fura-2, this involves ratiometric imaging at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm. For Fluo-4, monitor the change in fluorescence intensity at an excitation of ~490 nm and emission of ~520 nm.
-
Analyze the data by calculating the change in fluorescence ratio (Fura-2) or intensity (Fluo-4) from baseline after agonist addition.
-
Determine the IC50 value of this compound by plotting the inhibition of the Substance P-induced calcium response against the concentration of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing a novel NK1 receptor antagonist like this compound.
Caption: A typical experimental workflow for characterizing an NK1 receptor antagonist.
Conclusion
This compound is a cornerstone tool for the study of tachykinin signaling. Its high affinity and selectivity for the NK1 receptor have enabled detailed investigations into the physiological and pathological roles of Substance P. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and target the tachykinin system. The continued use of this compound and the development of new, related compounds hold promise for the treatment of a variety of disorders, including chronic pain, inflammation, and certain psychiatric conditions.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Different binding epitopes on the NK1 receptor for substance P and non-peptide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Variations in affinities for the NK1 receptor: differences between the non-peptide substance P antagonists RP 67580 and this compound and the agonist septide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enantiomeric Pair in Neurokinin-1 Receptor Research: A Technical Guide to CP-96,345 and its Inactive Control, CP-96,344
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potent and selective non-peptide neurokinin-1 (NK1) receptor antagonist, CP-96,345, and its crucial role in neuroscience research, contrasted with its inactive enantiomer, CP-96,344, which serves as an essential experimental control. Understanding the distinct pharmacological profiles of this enantiomeric pair is fundamental for the accurate interpretation of studies targeting the substance P (SP) / NK1 receptor system, which is implicated in pain, inflammation, depression, and emesis.[1][2]
Core Concepts: Stereoselectivity and the Importance of a Proper Control
This compound, chemically known as (2S,3S)-N-(2-Methoxyphenyl)methyl-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine, is a highly potent and selective antagonist of the NK1 receptor.[1] Its stereoisomer, CP-96,344 (the (2R,3R) enantiomer), exhibits a dramatically reduced affinity for the NK1 receptor, rendering it largely inactive at this target.[3][4] This stereospecificity is critical, as it allows researchers to dissect the effects mediated specifically by NK1 receptor blockade from any potential off-target or non-specific actions of the chemical scaffold. The use of CP-96,344 as a negative control is therefore indispensable for validating that an observed biological effect of this compound is indeed a consequence of its interaction with the NK1 receptor.
Quantitative Data: Binding Affinities and Potencies
The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and CP-96,344 for the NK1 receptor, as well as their interactions with other targets.
Table 1: Comparative Binding Affinities for the NK1 Receptor
| Compound | Species/Tissue/Cell Line | Assay Type | Radioligand | Affinity (Kd or Ki) | Reference |
| This compound | Human UC11 cells | Radioligand Binding | 0.99 nM (Kd) | ||
| Rat LRM55 cells | Radioligand Binding | 210 nM (Kd) | |||
| Rat Cerebral Cortex | Radioligand Binding | [125I]-Bolton-Hunter-conjugated substance P | 59.6 nM (Ki) | ||
| CP-96,344 | Rat Cerebral Cortex | Radioligand Binding | [125I]-Bolton-Hunter-conjugated substance P | > 10,000 nM (IC50) |
Table 2: Effects on L-type Calcium Channels
| Compound | Preparation | Assay Type | Radioligand | Affinity (Ki) | Reference |
| This compound | Rat Cerebral Cortex Membranes | Radioligand Binding | [3H]-diltiazem | 22.5 nM | |
| CP-96,344 | Rat Cerebral Cortex Membranes | Radioligand Binding | [3H]-diltiazem | 34.5 nM | |
| (+/-)-CP-96,345 (racemate) | Rat Cerebral Cortex Membranes | Radioligand Binding | [3H]-diltiazem | 29.9 nM |
Note: The comparable affinity of both enantiomers for L-type calcium channels underscores the potential for non-specific cardiovascular effects and highlights the importance of using CP-96,344 to control for these off-target interactions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: NK1 Receptor Signaling Pathway.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Caption: Logical Relationship of Compounds and the NK1 Receptor.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a representative method for determining the binding affinity (Ki) of this compound and CP-96,344 for the NK1 receptor.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the NK1 receptor (e.g., rat cerebral cortex or CHO cells stably expressing human NK1R) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following components in triplicate for each concentration of the test compound:
-
50 µL of assay buffer.
-
50 µL of competing test compound (this compound or CP-96,344) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of a fixed concentration of radioligand (e.g., [¹²⁵I]-Substance P at a concentration close to its Kd).
-
100 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
-
-
For total binding, replace the test compound with assay buffer.
-
For non-specific binding, use a high concentration of a known NK1 antagonist (e.g., 1 µM unlabeled this compound).
3. Incubation and Filtration:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
4. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of this compound to antagonize substance P-induced activation of the Gq-coupled NK1 receptor.
1. Cell Culture and Labeling:
-
Plate cells expressing the NK1 receptor (e.g., human astrocytoma UC11 cells) in multi-well plates.
-
Label the cells by incubating them overnight in inositol-free medium supplemented with myo-[³H]inositol. This allows for the incorporation of the radiolabel into membrane phosphoinositides.
2. Compound Treatment:
-
Wash the cells to remove excess unincorporated [³H]inositol.
-
Pre-incubate the cells with assay buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates upon receptor activation.
-
Add varying concentrations of the antagonist (this compound or CP-96,344) to the appropriate wells and incubate for a defined period (e.g., 15-30 minutes).
3. Agonist Stimulation:
-
Add a fixed concentration of the agonist (Substance P, typically at its EC₈₀ concentration) to stimulate the NK1 receptor.
-
Incubate for a further period (e.g., 30-60 minutes) at 37°C to allow for the accumulation of [³H]inositol phosphates.
4. Extraction and Measurement:
-
Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid or trichloroacetic acid).
-
Isolate the soluble inositol phosphates from the cell lysate using anion-exchange chromatography.
-
Elute the [³H]inositol phosphates and quantify the radioactivity using liquid scintillation counting.
5. Data Analysis:
-
Construct a dose-response curve by plotting the amount of [³H]inositol phosphate accumulation against the concentration of the antagonist.
-
Determine the IC₅₀ value for the antagonist's inhibition of the agonist response. This value reflects the potency of the antagonist in a functional cellular context.
Conclusion
The enantiomeric pair of this compound and CP-96,344 represents a powerful toolset for investigating the physiological and pathological roles of the SP/NK1 receptor system. This compound is a potent and selective antagonist that has been instrumental in demonstrating the involvement of NK1 receptors in neurogenic inflammation, pain transmission, and other central nervous system functions. The stereospecificity of its action, confirmed by the lack of activity of its enantiomer CP-96,344 at the NK1 receptor, provides a robust framework for ascribing its effects to this specific target. However, the documented off-target effects of both compounds, such as their interaction with L-type calcium channels, necessitate the routine inclusion of CP-96,344 as a negative control to ensure the rigorous and accurate interpretation of experimental findings. This technical guide provides the foundational knowledge, quantitative data, and methodological framework for the effective use of this important pharmacological tool in research and drug development.
References
- 1. CP 96345 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The non-peptide tachykinin antagonist, this compound, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The non-peptide tachykinin antagonist, this compound, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Core Properties of CP-96,345
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-96,345 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor that binds the neuropeptide Substance P. This document provides an in-depth overview of the fundamental chemical and pharmacological properties of this compound. It includes a summary of its binding affinity and functional potency, details of its mechanism of action, and protocols for key in vitro characterization assays. Notably, this guide also addresses the compound's known off-target interactions, particularly with L-type calcium channels, providing a comprehensive resource for researchers utilizing this tool compound.
Chemical Properties
This compound, with the chemical name (2S,3S)-N-((2-methoxyphenyl)methyl)-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine, is a benzylamino quinuclidine derivative.[1] Its structure is characterized by a rigid quinuclidine scaffold, a benzhydryl moiety, and an o-methoxy-benzylamine group.[1] The strongly basic quinuclidine nitrogen was initially thought to be responsible for some off-target effects.[1]
| Property | Value |
| Chemical Name | (2S,3S)-N-((2-methoxyphenyl)methyl)-2-(diphenylmethyl)-1-azabicyclo[2.2.2]octan-3-amine[2] |
| Molecular Formula | C₂₈H₃₂N₂O |
| Molecular Weight | 412.57 g/mol [2] |
| Stereochemistry | The (2S, 3S) enantiomer is the active form, while its (2R, 3R) enantiomer, CP-96,344, is largely inactive at the NK1 receptor. |
Mechanism of Action
This compound functions as a selective antagonist of the NK1 receptor, competitively inhibiting the binding of the endogenous ligand, Substance P. Substance P is a tachykinin neuropeptide involved in a multitude of physiological processes, including pain transmission, inflammation, and emesis. The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Substance P, primarily couples to Gq and Gs G proteins.
Activation of the Gq protein initiates the phospholipase C (PLC) signaling cascade, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The Gs protein-mediated pathway involves the activation of adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) levels. By blocking the binding of Substance P, this compound inhibits these downstream signaling pathways.
Pharmacological Data
The following tables summarize the in vitro binding affinity and functional potency of this compound for the NK1 receptor, as well as its affinity for L-type calcium channels.
NK1 Receptor Binding Affinity
| Species | Tissue/Cell Line | Radioligand | Kᵢ (nM) | Kᵈ (nM) | Reference |
| Human | UC11 cells | [³H]-Substance P | - | 0.99 | |
| Rat | Cerebral Cortex Membranes | [¹²⁵I]-Bolton-Hunter-Substance P | 59.6 | - | |
| Rat | LRM55 cells | [³H]-Substance P | - | 210 |
NK1 Receptor Functional Antagonism
| Species | Preparation | Assay Type | pA₂/pIC₅₀/pKₑ | IC₅₀ (nM) | Reference |
| Guinea Pig | Trachea | [Sar⁹, Met(O₂)¹¹]SP-induced contraction | pKₑ 7.0-7.5 | - | |
| Rabbit | Iris Sphincter Muscle | Electrically evoked tachykinin-mediated contraction | pIC₅₀ 5.4 | - | |
| Guinea Pig | Taenia Coli | Electrically evoked tachykinin-mediated contraction | pIC₅₀ 5.7 | - |
Off-Target Activity: L-type Calcium Channel Binding
This compound has been shown to interact with L-type calcium channels, an important consideration for interpreting experimental results.
| Species | Tissue | Radioligand | Kᵢ (nM) | Reference |
| Rat | Cerebral Cortex Membranes | [³H]-diltiazem | 22.5 |
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
Radioligand Binding Assay (Competitive)
This protocol outlines a standard method for determining the binding affinity (Kᵢ) of this compound for the NK1 receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled NK1 receptor ligand (IC₅₀), from which the Kᵢ can be calculated.
Materials:
-
Cell membranes expressing the NK1 receptor (e.g., from CHO or U373MG cells)
-
Radioligand (e.g., [³H]-Substance P or [¹²⁵I]-Bolton-Hunter-Substance P)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Non-specific binding control (a high concentration of unlabeled Substance P)
-
96-well filter plates (e.g., GF/C with 0.3% PEI pre-soak)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare the radioligand at a fixed concentration (typically at or below its Kᵈ).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membranes
-
This compound at various concentrations (or unlabeled Substance P for non-specific binding, or buffer for total binding)
-
Radioligand
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.
-
Calcium Mobilization Assay
This protocol describes a functional assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium levels.
Objective: To determine the ability of this compound to inhibit Substance P-induced calcium release in cells expressing the NK1 receptor.
Materials:
-
Cells stably expressing the human NK1 receptor (e.g., CHO or U373MG cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
This compound
-
Substance P
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the NK1 receptor-expressing cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C) to allow for dye uptake.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add solutions of this compound at various concentrations to the wells and incubate for a defined period to allow the antagonist to bind to the receptors.
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response elicited by Substance P in the absence of the antagonist.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression.
-
References
Methodological & Application
Application Notes and Protocols for Intravenous CP-96,345 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intravenous use of CP-96,345, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The information compiled herein is intended to facilitate preclinical research into the therapeutic potential of targeting the NK1 receptor in various physiological and pathological processes.
Introduction
This compound is a widely used pharmacological tool to investigate the roles of Substance P and other tachykinins that signal through the NK1 receptor. Intravenous administration allows for rapid and systemic delivery, making it a valuable route for studying acute effects in various in vivo models. These notes cover essential information regarding its mechanism of action, formulation, dosage, and experimental protocols.
Mechanism of Action
This compound is a competitive antagonist of the NK1 receptor, preventing the binding of the endogenous ligand, Substance P.[1] This blockade inhibits downstream signaling cascades typically initiated by Substance P, which are implicated in neurotransmission, inflammation, and pain perception.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the intravenous use of this compound in preclinical models.
Table 1: Recommended Intravenous Dosage Range in Rats
| Parameter | Value | Species | Application | Reference |
| Effective Dose Range | 0.4 - 9.0 µmol/kg | Rat | Inhibition of neurogenic inflammation | [2] |
| Dose for Inhibition of Substance P-induced Hypotension | 0.4 - 3.0 µmol/kg | Rat | Cardiovascular studies | [2] |
| Dose for Inhibition of Plasma Protein Extravasation | 3.0 - 9.0 µmol/kg | Rat | Neurogenic inflammation studies | [2] |
Table 2: Solubility Information for this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | ≥21 mg/mL | Suitable for preparing concentrated stock solutions. |
| Ethanol | ≥11 mg/mL | Can be used as a co-solvent. |
Experimental Protocols
Preparation of this compound for Intravenous Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Prepare a Stock Solution:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. The solution should be clear.
-
-
Prepare the Final Dosing Solution (Example for a 1 mg/kg dose in a 250g rat with a 1 mL injection volume):
-
Calculate the required dose: 1 mg/kg * 0.25 kg = 0.25 mg of this compound.
-
From a 10 mg/mL stock solution, this corresponds to 25 µL.
-
In a sterile microcentrifuge tube, add the calculated volume of the this compound stock solution (25 µL).
-
Add sterile saline or PBS to bring the final volume to 1 mL. Important: The final concentration of DMSO should be kept to a minimum (ideally below 5% v/v) to avoid vehicle-induced effects. In this example, the final DMSO concentration is 2.5%.
-
Vortex the solution gently to mix.
-
Draw the final solution into a sterile syringe through a 0.22 µm sterile syringe filter to ensure sterility and remove any potential precipitates.
-
Intravenous Administration to Rats (Tail Vein Injection)
Materials:
-
Rat restraint device
-
Heat lamp or warming pad
-
70% ethanol or other suitable antiseptic
-
Sterile gauze
-
Sterile 27-30 gauge needles and 1 mL syringes
-
Prepared this compound dosing solution
Protocol:
-
Animal Preparation:
-
Place the rat in a suitable restraint device, allowing access to the tail.
-
To induce vasodilation and improve visualization of the tail veins, warm the tail using a heat lamp or a warming pad for a few minutes. Care must be taken to avoid overheating the animal.
-
-
Injection Procedure:
-
Clean the lateral tail vein with 70% ethanol.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
Confirm proper placement by observing a "flash" of blood in the needle hub or by gentle aspiration.
-
Administer the this compound solution slowly and steadily. The rate of a bolus injection is typically over 1-2 minutes. For infusions, a syringe pump should be used to maintain a constant rate.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Visualizations
NK1 Receptor Signaling Pathway
The following diagram illustrates the major signaling pathways activated upon the binding of Substance P to the NK1 receptor. This compound acts by blocking this initial binding step.
Caption: NK1 Receptor Downstream Signaling Cascade.
Experimental Workflow for Intravenous this compound Administration
The diagram below outlines the key steps in a typical in vivo experiment involving the intravenous administration of this compound.
Caption: Workflow for IV this compound Experiment.
References
Application Notes and Protocols for Intraperitoneal Injection of CP-96,345 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CP-96,345, a potent and selective non-peptide neurokinin-1 (NK-1) receptor antagonist, for in vivo studies in mice. The protocols detailed below focus on its intraperitoneal (i.p.) administration for investigating its role in inflammatory and pain models.
Introduction
This compound is a valuable research tool for elucidating the physiological and pathological roles of Substance P (SP) and its high-affinity receptor, the NK-1 receptor.[1][2] By blocking the binding of SP to the NK-1 receptor, this compound effectively inhibits downstream signaling cascades that are implicated in neurogenic inflammation, pain transmission, and the release of pro-inflammatory mediators.[1][3][4] Intraperitoneal injection is a common and effective route for systemic administration of this compound in mice, allowing for the investigation of its effects in various disease models.
Mechanism of Action
Substance P, a neuropeptide of the tachykinin family, is a key mediator of inflammatory and pain responses. Upon binding to the G-protein coupled NK-1 receptor, it triggers a cascade of intracellular events. This includes the activation of Gq and Gs proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately results in the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38, leading to neuronal excitation, the production of inflammatory mediators, and cellular responses like proliferation and migration. This compound acts as a competitive antagonist at the NK-1 receptor, preventing the initiation of this signaling cascade.
References
- 1. Neurokinin 1 receptor signaling in endosomes mediates sustained nociception and is a viable therapeutic target for prolonged pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The substance P (NK1) receptor antagonist (+/-)-CP-96,345 causes sedation and motor impairment in Swiss albino mice in the black-and-white box behavioral paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Administration of CP-96,345 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96,345 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. Substance P (SP) is the endogenous ligand for the NK1 receptor and is implicated in various physiological and pathophysiological processes, including inflammation, pain, and smooth muscle contraction.[1][2] this compound competitively inhibits the binding of Substance P to the NK1 receptor, thereby blocking its downstream effects.[3] This document provides detailed application notes and protocols for the oral administration of this compound in rats for preclinical research.
Data Presentation
Efficacy of Orally Administered this compound in Various Rat Models
| Model | Effect | Effective Dose (Oral) | Reference |
| Substance P-induced Salivation | Dose-dependent inhibition of the sialogogic response. | 5-10 mg/kg (12-24 µmol/kg) | [3] |
| Mustard Oil-induced Neurogenic Inflammation | Inhibition of plasma protein extravasation. | ED50 of 10 µmol/kg |
In Vitro Potency of this compound
| Assay | Parameter | Value | Reference |
| [3H]Substance P Binding (rat submaxillary gland membranes) | IC50 | 34 ± 3.6 nM |
Signaling Pathway
The primary mechanism of action of this compound is the competitive antagonism of the NK1 receptor, which is a G-protein coupled receptor (GPCR). Upon binding of its natural ligand, Substance P, the NK1 receptor activates intracellular signaling cascades, primarily through Gαq/11, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory mediator release. This compound, by blocking the initial binding of Substance P, prevents the activation of this cascade.
Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Vehicle (e.g., sterile water, 0.5% w/v carboxymethyl cellulose (CMC) in water, or corn oil)
-
Mortar and pestle (if starting with powder and preparing a suspension)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Volumetric flasks and appropriate glassware
Procedure:
-
Vehicle Selection: The choice of vehicle depends on the solubility of this compound and the experimental design. For a simple aqueous solution, sterile water can be used. For suspensions of poorly soluble compounds, 0.5% CMC is a common choice.
-
Calculation of Concentration: Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).
-
Formula: Concentration (mg/mL) = Desired Dose (mg/kg) / Dosing Volume (mL/kg)
-
-
Preparation of Solution/Suspension:
-
For an aqueous solution:
-
Weigh the required amount of this compound.
-
Dissolve it in a small amount of the vehicle in a beaker.
-
Transfer the solution to a volumetric flask and add the vehicle to the final volume.
-
Mix thoroughly using a magnetic stirrer until fully dissolved.
-
-
For a suspension (e.g., in 0.5% CMC):
-
Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring continuously until a homogenous suspension is formed.
-
Weigh the required amount of this compound powder.
-
If necessary, triturate the powder in a mortar and pestle to a fine consistency.
-
Gradually add a small amount of the 0.5% CMC vehicle to the powder and mix to form a smooth paste.
-
Slowly add the remaining vehicle while stirring continuously with a magnetic stirrer.
-
Continue stirring for at least 15-30 minutes to ensure a uniform suspension.
-
-
-
Storage: Store the prepared solution/suspension appropriately, protected from light, and as recommended by the manufacturer. For suspensions, ensure to re-suspend thoroughly before each use.
Protocol 2: Oral Gavage Administration in Rats
Materials:
-
Prepared this compound dosing solution/suspension
-
Appropriately sized oral gavage needles (16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringes (1-5 mL, depending on the dosing volume)
-
Animal scale
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation:
-
Weigh each rat accurately on the day of dosing to calculate the precise volume to be administered.
-
Ensure rats are properly habituated to handling to minimize stress.
-
-
Dosing Volume Calculation:
-
Formula: Dosing Volume (mL) = [Animal Weight (kg) x Desired Dose (mg/kg)] / Concentration of Solution (mg/mL)
-
-
Restraint:
-
Gently but firmly restrain the rat. One common method is to hold the rat over the back and shoulders, using your fingers to secure the head and prevent movement. The body can be supported against your forearm. This position helps to straighten the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth. Mark this length on the needle.
-
Attach the syringe containing the calculated dose to the gavage needle.
-
Gently open the rat's mouth and guide the ball tip of the gavage needle along the roof of the mouth towards the back of the throat.
-
The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and reposition.
-
-
Administration:
-
Once the needle is in the correct position (in the esophagus, not the trachea), slowly and steadily depress the syringe plunger to deliver the solution.
-
Administer the full dose.
-
-
Withdrawal of Needle:
-
Smoothly and gently withdraw the gavage needle in a single motion.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for at least 15-30 minutes for any signs of distress, such as difficulty breathing, coughing, or leakage of the substance from the mouth or nose.
-
Continue to monitor the animals as per the experimental protocol.
-
Experimental Workflow
The following diagram outlines a general experimental workflow for studying the effects of orally administered this compound in a rat model.
Caption: General Experimental Workflow for Oral this compound Studies in Rats.
Important Considerations
-
Stereospecificity: The biological activity of this compound is stereospecific. Its (2R,3R) enantiomer, CP-96,344, is inactive and can be used as a negative control to demonstrate the specificity of the observed effects for the NK1 receptor.
-
Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals. Proper training in oral gavage techniques is essential to minimize stress and potential injury to the animals.
-
Non-specific Effects: At higher concentrations, some studies suggest that this compound may have non-specific effects on neurotransmission. It is therefore crucial to use the lowest effective dose and include appropriate controls.
References
Application Notes and Protocols for Intrathecal CP-96,345 in Pain Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CP-96,345, a potent and selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor, in preclinical pain research. Intrathecal (i.t.) administration of this compound allows for targeted delivery to the spinal cord, a key site for pain signal transmission. By blocking the action of Substance P (SP), an endogenous ligand for the NK-1 receptor, this compound offers a powerful tool to investigate the role of this signaling pathway in various pain states.
Introduction
Substance P, a neuropeptide released from the central terminals of primary afferent sensory neurons, plays a crucial role in the transmission of nociceptive signals in the spinal cord.[1][2][3] It binds to NK-1 receptors on dorsal horn neurons, leading to neuronal depolarization and enhanced transmission of pain signals to higher brain centers.[3] this compound is a highly selective antagonist for the NK-1 receptor, making it an invaluable pharmacological tool for elucidating the contribution of the SP/NK-1 pathway to nociception.[4] Intrathecal administration delivers the compound directly to the cerebrospinal fluid (CSF), maximizing its concentration at spinal targets while minimizing potential systemic side effects.
Mechanism of Action
This compound is a non-peptide molecule that acts as a competitive antagonist at the NK-1 receptor. By binding to the receptor, it prevents the endogenous ligand, Substance P, from binding and initiating downstream signaling cascades. This blockade of SP signaling in the dorsal horn of the spinal cord leads to a reduction in the excitability of second-order neurons, thereby attenuating the transmission of pain signals.
Signaling Pathway
The binding of Substance P to the NK-1 receptor, a G-protein coupled receptor, initiates a signaling cascade that contributes to neuronal sensitization and pain transmission. The following diagram illustrates this pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for CP-96,345 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CP-96,345, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK-1) receptor, in in vitro cell culture experiments. This document includes a summary of effective concentrations, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction
This compound is a widely used research tool for investigating the physiological and pathological roles of Substance P (SP), the endogenous ligand for the NK-1 receptor. The SP/NK-1 receptor system is implicated in numerous biological processes, including neurogenic inflammation, pain transmission, and smooth muscle contraction. In the context of in vitro cell culture, this compound is invaluable for elucidating the cellular and molecular mechanisms downstream of NK-1 receptor activation and for screening potential therapeutic agents that target this pathway.
Mechanism of Action
This compound acts as a competitive antagonist at the NK-1 receptor, a G-protein coupled receptor (GPCR). Substance P binding to the NK-1 receptor typically activates Gαq/11, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks the initial binding of Substance P to the NK-1 receptor, thereby inhibiting these downstream signaling events.
Quantitative Data Summary
The effective concentration of this compound in in vitro cell culture can vary depending on the cell type, the specific assay, and the concentration of Substance P used. The following table summarizes key quantitative data from the literature.
| Assay Type | Cell Line/System | Parameter | Value | Reference(s) |
| Radioligand Binding | CHO cells (human NK-1R) | Ki | 0.575 nM | [1] |
| Radioligand Binding | Human UC11 astrocytoma cells | Kd | 0.99 nM | [2] |
| Radioligand Binding | Rat LRM55 glial cells | Kd | 210 nM | [2] |
| Functional Assay (Inositol Phosphate Accumulation) | Human UC11 astrocytoma cells | - | - | [2] |
| Functional Assay (Smooth Muscle Contraction) | Guinea-pig ileum | pIC50 | 5.7 | [3] |
| Functional Assay (Smooth Muscle Contraction) | Rabbit iris sphincter | pIC50 | 5.4 | |
| HIV Replication Inhibition | Human Monocyte-Derived Macrophages (MDM) | Effective Concentration | 100 nM (10-7 M) | |
| NK Cell Cytotoxicity Assay | Human NK cells (YTS cell line) | Effective Concentration | 1 µM (10-6 M) | |
| Antiproliferative Assay (MTT) | A549 (human lung carcinoma) | IC50 | 46.83 µM |
Experimental Protocols
Here are detailed protocols for key in vitro experiments involving this compound.
NK-1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the NK-1 receptor.
Materials:
-
Cells or tissues expressing the NK-1 receptor (e.g., CHO-K1 cells stably expressing human NK-1 receptor).
-
Radioligand (e.g., [3H]Substance P).
-
This compound.
-
Non-specific binding control (e.g., high concentration of unlabeled Substance P).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation.
-
Radioligand at a concentration near its Kd.
-
Varying concentrations of this compound (for competition curve).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of unlabeled Substance P.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Non-peptide antagonists, this compound and RP 67580, distinguish species variants in tachykinin NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Preparing CP-96,345 Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
CP-96,345 is a potent and selective non-peptide antagonist of the neurokinin 1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1][2] This interaction makes this compound a valuable tool for investigating the role of Substance P in a variety of physiological and pathological processes, particularly in the context of neurogenic inflammation.[3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for both in vitro and in vivo experiments.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key quantitative data are summarized in Table 1.
| Property | Value | Reference |
| Molecular Weight | 412.57 g/mol | [1][4] |
| Molecular Formula | C₂₈H₃₂N₂O | |
| Appearance | White to off-white powder | |
| Purity | ≥98% (by HPLC) | |
| Solubility in DMSO | Up to 20 mM (with gentle warming) | |
| CAS Number | 132746-60-2 |
Preparation of this compound Stock Solution
The following protocol outlines the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath (optional)
Protocol:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature for at least 60 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.126 mg of this compound (see calculation below).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months. For daily use, it is recommended to prepare fresh solutions.
Calculation for a 10 mM Stock Solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 412.57 g/mol x 1000 mg/g = 4.1257 mg
Experimental Protocols
This compound is widely used to study the effects of Substance P and neurogenic inflammation. Below are representative protocols for in vitro and in vivo applications.
In Vitro Inhibition of Substance P-Induced Cytokine Release
This protocol describes how to assess the inhibitory effect of this compound on Substance P-induced cytokine release in a macrophage cell line.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Substance P
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Incubate for 1 hour.
-
Substance P Stimulation: Prepare a solution of Substance P in complete culture medium at a concentration that induces a robust cytokine response (e.g., 100 nM). Add this solution to the wells, except for the negative control wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) to allow for cytokine production and release.
-
Supernatant Collection: Centrifuge the plate briefly to pellet any detached cells and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatants using an ELISA kit, following the manufacturer's instructions.
In Vivo Model of Neurogenic Inflammation
This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound in a rodent model of Substance P-induced plasma extravasation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., saline, 5% DMSO in saline)
-
Substance P
-
Evans Blue dye (for measuring plasma extravasation)
-
Anesthetic agent
Protocol:
-
Animal Preparation: Anesthetize the rats according to an approved institutional animal care and use committee protocol.
-
This compound Administration: Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) at a dose range of 0.4 to 9.0 µmol/kg. A common dose used in several studies is 2.5 mg/kg. The vehicle is administered to the control group.
-
Induction of Inflammation: After a pre-treatment period (e.g., 30-60 minutes), inject Evans Blue dye intravenously. Subsequently, induce neurogenic inflammation by intradermal injection of Substance P into a specific site (e.g., the hind paw).
-
Measurement of Plasma Extravasation: After a defined period (e.g., 30 minutes), euthanize the animals and dissect the tissue at the injection site. Quantify the amount of Evans Blue dye that has extravasated into the tissue spectrophotometrically.
-
Data Analysis: Compare the amount of dye extravasation in the this compound-treated group to the vehicle-treated group to determine the inhibitory effect of the compound.
Signaling Pathways and Experimental Workflow
NK1 Receptor Signaling Pathway
Substance P binding to the NK1 receptor initiates a cascade of intracellular signaling events that contribute to inflammation. This compound acts by blocking this initial binding step.
Experimental Workflow for Stock Solution Preparation and Use
The following diagram illustrates the logical flow from receiving the compound to its application in experiments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The non-peptide tachykinin antagonist, this compound, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
CP-96,345 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96,345 is a potent and selective non-peptide antagonist of the tachykinin neurokinin 1 (NK1) receptor. It competitively inhibits the binding of Substance P (SP), the endogenous ligand for the NK1 receptor. This interaction makes this compound a valuable tool for investigating the physiological and pathological roles of the SP/NK1 receptor signaling pathway, which is implicated in neurogenic inflammation, pain transmission, and various other biological processes. These application notes provide detailed information on the solubility of this compound, protocols for its use in in vitro and in vivo studies, and an overview of the signaling pathway it modulates.
Data Presentation
Solubility of this compound
The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions and experimental media. The following table summarizes the available solubility data.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 20 | 8.25 | Soluble with gentle warming.[1] |
| Ethanol | Not readily available | Not readily available | It is advisable to test solubility in a small volume first. |
| Methanol | Not readily available | Not readily available | It is advisable to test solubility in a small volume first. |
| PBS (pH 7.2) | Not readily available | Not readily available | As an organic molecule, solubility in aqueous buffers is expected to be low. |
| Water | Not readily available | Not readily available | Expected to be poorly soluble. |
Molecular Weight of this compound: 412.57 g/mol
Mandatory Visualization
Substance P / NK1 Receptor Signaling Pathway
The binding of Substance P (SP) to its receptor, NK1R (a G-protein coupled receptor), initiates a cascade of intracellular events. This compound acts as an antagonist at the NK1 receptor, blocking these downstream effects.
Experimental Workflow: In Vitro Evaluation of this compound
This diagram outlines a typical workflow for assessing the efficacy of this compound in a cell-based assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound: To prepare a 20 mM stock solution, use the following formula: Mass (mg) = 20 mmol/L * 0.001 L * 412.57 g/mol * 1000 mg/g = 8.25 mg (Adjust the volume as needed for your experimental requirements).
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube. For example, to make a 20 mM stock solution, add 1 mL of DMSO to 8.25 mg of this compound.
-
Dissolve the compound: Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution. Ensure the solution is clear and free of particulates before use.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage.
Protocol 2: In Vitro NK1 Receptor Antagonism Assay (Calcium Mobilization)
Objective: To determine the inhibitory potency (IC₅₀) of this compound by measuring its ability to block Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human NK1 receptor (or other suitable cell line)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Substance P
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Culture: Culture the NK1R-expressing cells according to standard protocols.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the assay buffer. Also, prepare a working solution of Substance P in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent effects.
-
Antagonist Incubation: Wash the cells with assay buffer and then add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO in assay buffer). Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence intensity over time. Inject the Substance P solution into the wells and continue to monitor the fluorescence signal.
-
Data Analysis: The increase in fluorescence intensity upon Substance P addition corresponds to an increase in intracellular calcium. Determine the inhibitory effect of this compound at each concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: In Vivo Administration of this compound in a Mouse Model of Neurogenic Inflammation
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of neurogenic inflammation.
Materials:
-
This compound
-
Vehicle (e.g., saline, or 0.1% methyl cellulose in water for oral administration)
-
Inflammatory agent (e.g., capsaicin or mustard oil)
-
Male Balb/C mice (or other appropriate strain)
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Preparation of Dosing Solution: Prepare the this compound solution for administration. For intraperitoneal (i.p.) injection, this compound can be dissolved in a suitable vehicle. For oral administration, it can be suspended in 0.1% methyl cellulose/water. The concentration should be calculated based on the desired dose (e.g., 2.5 mg/kg) and the average weight of the mice.
-
Administration of this compound: Administer this compound to the treatment group of mice via the desired route (e.g., i.p. or oral gavage). Administer the vehicle alone to the control group. The timing of administration will depend on the experimental design (e.g., 30 minutes before the inflammatory challenge).
-
Induction of Inflammation: After the appropriate pre-treatment time, induce neurogenic inflammation by administering the inflammatory agent (e.g., topical application of mustard oil or injection of capsaicin).
-
Assessment of Inflammation: Measure the inflammatory response at a predetermined time point. This can include quantifying plasma extravasation (e.g., using Evans blue dye), measuring edema, or assessing pain-related behaviors.
-
Data Analysis: Compare the inflammatory response in the this compound-treated group to the vehicle-treated control group. Use appropriate statistical tests to determine the significance of any observed inhibition of inflammation.
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The dosages and administration routes mentioned are for guidance only and may need to be optimized for specific experimental models.
References
Application Notes and Protocols: Utilizing CP-96,345 in the Formalin-Induced Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formalin-induced pain model is a widely utilized preclinical assay to study the mechanisms of nociception and to evaluate the efficacy of potential analgesic compounds. This model is characterized by a biphasic pain response following the subcutaneous injection of a dilute formalin solution into an animal's paw. The initial acute phase (Phase 1) is attributed to the direct activation of nociceptors, while the later tonic phase (Phase 2) involves inflammatory processes and central sensitization of the nervous system.
CP-96,345 is a potent and selective non-peptide antagonist of the Substance P (SP) neurokinin-1 (NK-1) receptor. Substance P, a neuropeptide released from primary afferent sensory neurons, plays a crucial role in pain transmission and neurogenic inflammation. By blocking the NK-1 receptor, this compound can effectively modulate nociceptive signaling. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the formalin-induced pain model.
Data Presentation
While specific quantitative dose-response data for this compound in the formalin test is not consistently presented in a tabular format across the available literature, the following table summarizes the reported effects based on descriptive findings.
| Administration Route | Animal Model | Formalin Concentration | Observed Effect on Formalin Test Phases | Reference |
| Intrathecal (i.t.) | Mouse | 2.0% | Significant, dose-dependent antinociception in both the early and late phases.[1] | Sakurada et al., 1993 |
| Systemic | Gerbil | Not Specified | Tended to have more activity in the second phase. | Pharmacological correlation study |
Note: The available literature describes a dose-dependent reduction in pain behaviors, but specific mean values and error margins for each dose are not provided in a structured format.
Signaling Pathway of Substance P in Pain Transmission
The following diagram illustrates the proposed signaling pathway of Substance P and the mechanism of action for this compound.
Caption: Substance P signaling pathway in nociception and the inhibitory action of this compound.
Experimental Protocols
Formalin-Induced Pain Model in Rodents
This protocol outlines the standard procedure for inducing and assessing formalin-induced pain in mice or rats.
Materials:
-
This compound (dissolved in an appropriate vehicle, e.g., saline or DMSO)
-
Formalin solution (e.g., 1-5% in saline)
-
Experimental animals (e.g., adult male Swiss-Webster mice (20-25g) or Sprague-Dawley rats (200-250g))
-
Observation chambers (clear Plexiglas)
-
Injection syringes (e.g., 30-gauge)
-
Timer
Procedure:
-
Acclimation: Acclimate the animals to the testing environment by placing them in the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or the vehicle control via the desired route (e.g., intrathecal, intraperitoneal, subcutaneous). The timing of administration should be predetermined based on the pharmacokinetic profile of the compound (e.g., 5-15 minutes before formalin injection for intrathecal administration).
-
Formalin Injection: Gently restrain the animal and inject a specified volume (e.g., 20 µL for mice, 50 µL for rats) of formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after the formalin injection, return the animal to the observation chamber and start the timer. Observe and record the animal's nociceptive behaviors for a total of 60 minutes.
-
Behavioral Scoring: The primary behavioral measure is the amount of time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early/Acute Phase): 0-5 minutes post-formalin injection.
-
Phase 2 (Late/Tonic Phase): 15-60 minutes post-formalin injection. A cumulative score for licking/biting time is recorded for each phase. Other behaviors such as flinching or lifting of the paw can also be quantified.
-
Intrathecal (i.t.) Injection in Mice
This protocol describes the method for direct drug administration into the subarachnoid space of the spinal cord.
Materials:
-
This compound solution in a sterile, injectable vehicle
-
Hamilton syringe with a 30-gauge needle
-
Anesthesia (e.g., isoflurane)
-
Animal clippers
-
Disinfectant
Procedure:
-
Anesthesia: Anesthetize the mouse using a short-acting inhalant anesthetic like isoflurane.
-
Preparation: Shave the fur over the lumbar region of the back and disinfect the skin.
-
Positioning: Position the animal on a firm surface, arching its back to widen the intervertebral spaces.
-
Injection: Palpate the iliac crests and locate the L5-L6 intervertebral space. Carefully insert the 30-gauge needle into this space at a slight angle. A characteristic tail-flick reflex often indicates successful entry into the intrathecal space.
-
Infusion: Slowly inject a small volume (e.g., 5-10 µL) of the this compound solution.
-
Recovery: Allow the animal to recover from anesthesia before proceeding with the formalin test.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for evaluating this compound in the formalin test.
Caption: Experimental workflow for assessing this compound in the formalin-induced pain model.
References
Application Notes and Protocols for Studying Mast Cell Degranulation with CP-96,345
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96,345 is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK-1) receptor. The neuropeptide Substance P (SP) is the endogenous ligand for the NK-1 receptor and is a well-established secretagogue for mast cells, inducing their degranulation and the release of a plethora of inflammatory mediators, including histamine and proteases. This process is implicated in neurogenic inflammation, pain, and various allergic and inflammatory diseases. The ability of this compound to block the action of Substance P at the NK-1 receptor makes it an invaluable tool for studying the mechanisms of mast cell activation and for investigating the therapeutic potential of NK-1 receptor antagonism in mast cell-mediated pathologies.
These application notes provide a comprehensive overview of the use of this compound in mast cell degranulation studies, including its mechanism of action, protocols for in vitro assays, and a summary of its inhibitory effects.
Mechanism of Action
Substance P initiates mast cell degranulation by binding to the G-protein coupled NK-1 receptor on the mast cell surface. This binding event triggers a signaling cascade that leads to the release of intracellular calcium stores and the activation of protein kinase C (PKC). Specifically, the activated NK-1 receptor couples to Gαq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid influx of calcium into the cytoplasm. The elevated intracellular calcium, along with DAG-mediated activation of PKC, are critical downstream signals that culminate in the fusion of granular membranes with the plasma membrane and the subsequent exocytosis of pre-formed mediators (degranulation).
This compound competitively and selectively binds to the NK-1 receptor, thereby preventing Substance P from binding and initiating this signaling cascade. By blocking the initial step, this compound effectively inhibits SP-induced mast cell degranulation. It is important to note that in some contexts, particularly in pseudo-allergic reactions, Substance P can also activate mast cells through the Mas-related G-protein coupled receptor X2 (MRGPRX2).
Data Presentation
The inhibitory effect of this compound on Substance P-induced mast cell degranulation has been demonstrated in a dose-dependent manner. While a specific IC50 value for the inhibition of histamine or β-hexosaminidase release is not consistently reported across the literature, studies have established an effective concentration range for its activity.
| Compound | Inducer | Mast Cell Type | Assay | Effective Inhibitory Concentration | Reference |
| This compound | Substance P | Rat Mesenteric Mast Cells | In vivo degranulation | Significantly attenuated degranulation | [1][2] |
| This compound | Substance P + Electrical Field Stimulation | Rat Tracheal Mast Cells | Chymotryptic activity | Blocked facilitatory effect | [3] |
| CP96344 * | Substance P (10 µM) | Rat Peritoneal Mast Cells | Histamine Release | 1-100 µM (dose-dependent) |
Note: CP96344 is likely a stereoisomer or a related compound to this compound and its data is presented here for context.
Mandatory Visualizations
Caption: Signaling pathway of Substance P-induced mast cell degranulation and inhibition by this compound.
References
Application of CP-96,345 in the Study of Clostridium difficile Toxin A-Mediated Enterotoxicity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Clostridium difficile toxin A (TcdA) is a primary virulence factor responsible for the pathogenesis of antibiotic-associated diarrhea and pseudomembranous colitis. TcdA is a potent enterotoxin that induces fluid secretion, inflammation, and mucosal injury in the intestine. A key mechanism in TcdA-induced pathology involves the stimulation of sensory neurons and the subsequent release of neuropeptides, such as Substance P (SP). SP, a member of the tachykinin family, exerts its pro-inflammatory effects by binding to the neurokinin-1 (NK-1) receptor. CP-96,345 is a potent and selective non-peptide antagonist of the NK-1 receptor. This document provides detailed application notes and experimental protocols on the use of this compound as a pharmacological tool to investigate the role of the SP/NK-1 receptor pathway in TcdA-induced enterotoxicity. The inactive enantiomer of this compound, namely CP-96,344, serves as a crucial negative control in these studies.
Mechanism of Action of this compound in TcdA-Induced Pathology
TcdA, upon binding to its receptors on intestinal epithelial cells, initiates a signaling cascade that leads to the activation of sensory neurons in the lamina propria. This activation triggers the release of Substance P. Subsequently, SP binds to NK-1 receptors on various cell types, including immune cells (e.g., mast cells, macrophages), endothelial cells, and enteric neurons. The activation of NK-1 receptors by SP mediates a range of pro-inflammatory responses, including increased vascular permeability, release of inflammatory mediators such as cytokines and chemokines, and recruitment of neutrophils. This compound competitively binds to the NK-1 receptor, thereby preventing the binding of Substance P and blocking its downstream inflammatory effects. This antagonistic action makes this compound an invaluable tool for elucidating the contribution of neurogenic inflammation to the overall pathophysiology of TcdA.
Data Presentation: Efficacy of this compound in Mitigating TcdA-Induced Effects
The following tables summarize the quantitative data from key studies demonstrating the inhibitory effects of this compound on various pathological changes induced by Clostridium difficile toxin A in a rat ileal loop model.
Table 1: Effect of this compound on TcdA-Induced Intestinal Fluid Secretion and Permeability
| Treatment Group | Fluid Secretion (g/cm) | Mannitol Permeability (cpm/ml) |
| Control (Buffer) | 0.02 ± 0.01 | 500 ± 150 |
| Toxin A (5 µg) | 0.25 ± 0.03 | 10,000 ± 1,200 |
| Toxin A + this compound (2.5 mg/kg) | 0.05 ± 0.02 | 1,500 ± 400 |
| Toxin A + CP-96,344 (2.5 mg/kg) | 0.23 ± 0.04 | 9,500 ± 1,500 |
*Data are presented as mean ± SEM. *P < 0.01 compared to Toxin A alone. Data compiled from studies by Pothoulakis et al., 1994.[1][2]
Table 2: Effect of this compound on TcdA-Induced Release of Inflammatory Mediators
| Treatment Group | Rat Mast Cell Protease II (ng/mg tissue) | TNF-α Release from Lamina Propria Macrophages (pg/10^6 cells) |
| Control (Buffer) | 10 ± 2 | 50 ± 10 |
| Toxin A (5 µg) | 85 ± 10 | 450 ± 50 |
| Toxin A + this compound (2.5 mg/kg) | 15 ± 3 | 100 ± 20 |
| Toxin A + CP-96,344 (2.5 mg/kg) | 80 ± 12 | 420 ± 60 |
*Data are presented as mean ± SEM. *P < 0.01 compared to Toxin A alone. Data compiled from studies by Pothoulakis et al., 1994 and Castagliuolo et al., 1997.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound in the study of TcdA.
Protocol 1: Rat Ileal Loop Model for TcdA-Induced Enteritis
This in vivo model is the gold standard for studying the enterotoxic effects of TcdA and the efficacy of inhibitors like this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
Clostridium difficile toxin A (TcdA)
-
This compound
-
CP-96,344 (inactive enantiomer)
-
Anesthetic (e.g., ketamine/xylazine)
-
Phosphate-buffered saline (PBS)
-
[³H]Mannitol
-
Surgical instruments
Procedure:
-
Animal Preparation: Fast rats for 24 hours with free access to water. Anesthetize the animals.
-
Surgical Procedure: Perform a midline laparotomy to expose the small intestine. Gently ligate the ileum approximately 10 cm proximal to the cecum, taking care to avoid major blood vessels. Create a series of 2-cm ileal loops separated by 1-cm intervening segments.
-
Treatment Administration:
-
This compound/CP-96,344 Pre-treatment: Administer this compound (2.5 mg/kg) or CP-96,344 (2.5 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to TcdA administration.
-
Toxin Administration: Inject each ileal loop with 100 µl of either buffer (control) or TcdA (5 µg in buffer). For permeability studies, include [³H]Mannitol in the injectate.
-
-
Incubation: Return the loops to the abdominal cavity and suture the incision. Maintain the animals at 37°C for 4 hours.
-
Sample Collection and Analysis:
-
Fluid Secretion: Euthanize the animals and carefully excise the ileal loops. Measure the length of each loop and weigh it with and without its fluid content. Calculate fluid secretion as grams per centimeter of the loop.
-
Permeability: Collect a blood sample via cardiac puncture. Centrifuge to obtain serum and measure the radioactivity using a scintillation counter.
-
Histology: Fix a segment of each loop in 10% formalin for histological examination (H&E staining) to assess mucosal damage and inflammation.
-
Mediator Release: Homogenize a portion of the loop tissue for measurement of inflammatory mediators like rat mast cell protease II via ELISA.
-
Protocol 2: Isolation and Culture of Lamina Propria Macrophages (LPMs) for Cytokine Measurement
This protocol allows for the ex vivo assessment of the effect of this compound on TcdA-induced cytokine release from immune cells.
Materials:
-
Ileal tissue from the rat ileal loop experiment (Protocol 1)
-
Collagenase D
-
DNase I
-
Percoll
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Antibiotics (penicillin/streptomycin)
-
ELISA kit for TNF-α
Procedure:
-
Tissue Preparation: Excise the ileal loops and wash with cold PBS. Remove the muscularis layer.
-
Cell Isolation: Mince the mucosa and incubate in a digestion solution containing collagenase D and DNase I at 37°C with shaking for 1 hour.
-
Macrophage Enrichment: Filter the cell suspension and enrich for macrophages using a Percoll density gradient.
-
Cell Culture: Plate the isolated LPMs in RPMI 1640 supplemented with 10% FBS and antibiotics.
-
Cytokine Measurement: After 24 hours of culture, collect the supernatant and measure the concentration of TNF-α using a specific ELISA kit.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and the experimental workflow described in this document.
Caption: TcdA-induced neurogenic inflammation pathway and the inhibitory action of this compound.
Caption: Workflow of the rat ileal loop model for studying TcdA enterotoxicity.
References
- 1. Increased substance P responses in dorsal root ganglia and intestinal macrophages during Clostridium difficile toxin A enteritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound, a substance P antagonist, inhibits rat intestinal responses to Clostridium difficile toxin A but not cholera toxin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CP-96,345 as a Tool in HIV Replication Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-96,345 is a potent and selective non-peptide antagonist of the neurokinin-1 receptor (NK-1R), the primary receptor for the neuropeptide Substance P (SP).[1] Emerging research has identified the SP/NK-1R signaling axis as a significant modulator of HIV-1 replication, particularly in cells of the myeloid lineage such as monocyte-derived macrophages (MDMs). These cells are crucial reservoirs for HIV-1 and play a key role in viral pathogenesis. This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool to investigate and inhibit HIV-1 replication, with a focus on its effects in MDMs.
The primary mechanism of action for this compound in the context of HIV-1 involves the interruption of an autocrine loop mediated by SP.[2] By blocking the NK-1R, this compound downregulates the expression of the HIV-1 co-receptor CCR5 on the surface of MDMs.[2][3] This inhibitory effect is specific to R5-tropic HIV-1 strains, which rely on CCR5 for entry into host cells.[2] In contrast, X4-tropic strains that utilize the CXCR4 co-receptor are not significantly affected by this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on HIV-1 replication in monocyte-derived macrophages (MDMs).
| Parameter | HIV-1 Strain | Cell Type | This compound Concentration (M) | Effect | Reference |
| Inhibition of HIV-1 Replication (RT Activity) | Bal (R5) | MDM | 10⁻⁸ | 1% inhibition | |
| 10⁻⁷ | 43% inhibition | ||||
| 10⁻⁶ | 54% inhibition | ||||
| Inhibition of various HIV-1 strains (RT Activity) | Bal (R5) | MDM | 10⁻⁷ | Significant inhibition | |
| ADA (R5) | MDM | 10⁻⁷ | Significant inhibition | ||
| BL-6 (R5) | MDM | 10⁻⁷ | Significant inhibition | ||
| CSF-6 (R5) | MDM | 10⁻⁷ | Significant inhibition | ||
| UG024 (X4) | MDM | 10⁻⁷ | No significant inhibition |
Table 1: Inhibitory Effect of this compound on HIV-1 Replication in MDMs
| Parameter | Condition | Cell Type | Effect on HIV-1 Replication | Reference |
| Substance P (SP) Effect | 10⁻¹⁰ M SP | MDM | 14% increase in RT activity | |
| 10⁻⁸ M SP | MDM | 40% increase in RT activity | ||
| 10⁻⁶ M SP | MDM | 58% increase in RT activity | ||
| This compound vs. Inactive Enantiomer | This compound (10⁻⁷ M) | MDM | Inhibition of HIV-1 Bal replication | |
| CP-96,344 (10⁻⁷ M) | MDM | No effect on HIV-1 Bal replication |
Table 2: Modulation of HIV-1 Replication by Substance P and this compound Specificity
Mandatory Visualization
Caption: Experimental workflow for assessing the inhibitory effect of this compound on HIV-1 replication in monocyte-derived macrophages.
Caption: Signaling pathway illustrating the mechanism of this compound in inhibiting HIV-1 entry by downregulating CCR5 expression.
Experimental Protocols
Isolation and Culture of Human Monocyte-Derived Macrophages (MDMs)
Objective: To obtain primary human MDMs for subsequent infection and drug treatment studies.
Materials:
-
Ficoll-Paque PLUS
-
Human whole blood or buffy coats
-
Phosphate-Buffered Saline (PBS)
-
RosetteSep™ Human Monocyte Enrichment Cocktail or CD14 MicroBeads
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Macrophage Colony-Stimulating Factor (M-CSF)
Protocol:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood or buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.
-
Purify monocytes from the PBMC population using either negative selection with RosetteSep™ or positive selection with CD14 MicroBeads according to the manufacturer's instructions.
-
Wash the purified monocytes with PBS and resuspend in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10-20 ng/mL of M-CSF.
-
Plate the monocytes in tissue culture plates at a desired density (e.g., 1 x 10⁶ cells/mL).
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 5-7 days to allow differentiation into macrophages. Replace the culture medium every 2-3 days.
HIV-1 Infection of MDMs and this compound Treatment
Objective: To infect MDMs with an R5-tropic HIV-1 strain in the presence or absence of this compound.
Materials:
-
Differentiated MDMs in culture
-
HIV-1 viral stock (e.g., BaL strain, pre-titered)
-
This compound (stock solution in DMSO)
-
Culture medium
Protocol:
-
Prepare serial dilutions of this compound in culture medium from a stock solution. A final concentration range of 10⁻⁸ M to 10⁻⁶ M is recommended. A vehicle control (DMSO) should be prepared at a concentration equivalent to the highest concentration of this compound used.
-
Remove the culture medium from the differentiated MDMs and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for 2 hours at 37°C.
-
Following the pre-treatment, add the HIV-1 viral stock to the cell cultures at a predetermined multiplicity of infection (MOI).
-
Incubate the infected cells at 37°C in a 5% CO₂ incubator.
-
After 24 hours, wash the cells extensively with PBS to remove unbound virus and replace with fresh culture medium containing the respective concentrations of this compound or vehicle control.
-
Collect culture supernatants at various time points (e.g., days 3, 5, 7, and 10 post-infection) for analysis of viral replication. Store supernatants at -80°C.
Reverse Transcriptase (RT) Activity Assay
Objective: To quantify HIV-1 replication in culture supernatants by measuring the activity of the viral reverse transcriptase enzyme.
Materials:
-
Collected culture supernatants
-
Commercial RT activity assay kit (e.g., from Roche or PerkinElmer) or in-house prepared reagents:
-
Lysis buffer (e.g., 0.5% Triton X-100)
-
RT reaction buffer
-
Poly(A)/oligo(dT) template/primer
-
dUTP/dTTP mix (with digoxigenin-labeled dUTP)
-
Recombinant HIV-1 RT standard
-
Anti-digoxigenin-peroxidase (POD) antibody
-
ABTS substrate
-
Streptavidin-coated microplates
-
Protocol (based on a colorimetric ELISA-based method):
-
Lyse the viral particles in the collected supernatants by adding an equal volume of lysis buffer and incubating.
-
Add the lysate to a streptavidin-coated microplate well containing the RT reaction mix (template/primer, dNTPs).
-
Incubate the plate to allow the reverse transcription reaction to proceed. During this step, digoxigenin-labeled dUTPs are incorporated into the newly synthesized DNA.
-
Wash the wells to remove unincorporated nucleotides.
-
Add an anti-digoxigenin-POD antibody conjugate and incubate.
-
Wash the wells to remove unbound antibody.
-
Add the ABTS substrate and incubate to allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Quantify RT activity by comparing the absorbance of the samples to a standard curve generated using a recombinant HIV-1 RT.
HIV-1 p24 Antigen ELISA
Objective: To quantify the amount of HIV-1 p24 capsid protein in culture supernatants as a measure of viral production.
Materials:
-
Collected culture supernatants
-
Commercial HIV-1 p24 ELISA kit or in-house reagents:
-
Capture antibody (e.g., mouse anti-p24 monoclonal antibody)
-
Blocking buffer (e.g., PBS with 5% non-fat milk)
-
Detection antibody (e.g., biotinylated rabbit anti-p24 polyclonal antibody)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Recombinant HIV-1 p24 protein standard
-
96-well ELISA plates
-
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) and block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate and add the collected culture supernatants (appropriately diluted) and p24 standards to the wells. Incubate for 2 hours at 37°C.
-
Wash the wells and add the biotinylated detection antibody. Incubate for 1 hour at 37°C.
-
Wash the wells and add the streptavidin-HRP conjugate. Incubate for 1 hour at 37°C.
-
Wash the wells and add the TMB substrate. Incubate in the dark until sufficient color develops.
-
Add the stop solution to quench the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the p24 concentration in the samples based on the standard curve.
Syncytia Formation Assay
Objective: To qualitatively assess the cytopathic effect of HIV-1 infection by observing the formation of multinucleated giant cells (syncytia).
Materials:
-
Infected MDM cultures in a multi-well plate
-
Light microscope
Protocol:
-
At various time points post-infection (e.g., daily from day 5), observe the morphology of the MDM cultures under a light microscope.
-
Look for the presence of large, multinucleated cells (syncytia), which are formed by the fusion of infected and uninfected cells.
-
Compare the extent of syncytia formation in the untreated, infected cultures with those treated with different concentrations of this compound. A reduction in the number and size of syncytia indicates an inhibitory effect on viral replication and cell-to-cell fusion.
References
Troubleshooting & Optimization
Troubleshooting CP-96,345 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-96,345.
Frequently Asked Questions (FAQs)
Q1: Why am I observing effects with this compound that do not seem to be related to NK1 receptor antagonism?
A1: While this compound is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, it is crucial to be aware of its significant off-target effects.[1][2][3][4][5] A primary off-target activity of this compound is its interaction with L-type calcium channels. This interaction is not stereoselective, meaning both this compound and its inactive enantiomer, CP-96,344, can elicit these effects. These off-target effects can manifest as cardiovascular changes, such as decreased blood pressure and heart rate, and non-specific suppression of neurotransmission.
To determine if the observed effects are due to NK1 receptor antagonism or off-target effects, it is highly recommended to use the inactive enantiomer, CP-96,344, as a negative control in your experiments. If both compounds produce a similar effect, it is likely not mediated by the NK1 receptor.
Q2: I am seeing inconsistent results in my experiments with this compound, particularly when using different animal models. What could be the cause?
A2: Significant species-specific variations in the affinity of this compound for the NK1 receptor have been reported. The compound has been shown to be 30- to 120-fold less active at NK1 receptors in rats and mice compared to other species, including humans and guinea pigs. This variation can lead to a lack of efficacy or the need for much higher concentrations in rodent models to achieve the desired NK1 antagonism. When designing experiments, it is essential to consider the species being used and consult the literature for appropriate dosing and expected potency.
Q3: My this compound solution appears cloudy or precipitated. How can I improve its solubility?
A3: this compound has limited solubility in aqueous solutions. For in vitro experiments, it is typically dissolved in organic solvents like DMSO to create a stock solution. One supplier suggests that for higher concentrations, gentle warming of the tube at 37°C and sonication in an ultrasonic bath may be necessary to fully dissolve the compound. When preparing aqueous working solutions from a DMSO stock, it is crucial to ensure that the final concentration of DMSO is compatible with your experimental system and does not exceed a level that could cause toxicity or other artifacts. It is also recommended to prepare fresh solutions for each experiment to avoid potential precipitation over time.
Q4: How can I be sure that the anti-inflammatory or antinociceptive effects I observe are specific to NK1 receptor blockade?
A4: This is a critical question, as studies have shown that both this compound and its inactive enantiomer CP-96,344 can exhibit anti-inflammatory and antinociceptive activities in some models. This suggests that these effects may, in some cases, be independent of NK1 receptor antagonism. To confirm the specificity of the observed effects, it is imperative to include CP-96,344 as a control. If this compound shows a significantly greater effect than CP-96,344, it provides strong evidence for the involvement of the NK1 receptor.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 8.25 | 20 | Gentle warming may be required. |
Table 2: Binding Affinity and Potency of this compound and its Enantiomers
| Compound | Target | Assay | Species | Ki / IC50 / pIC50 / pKB | Reference |
| This compound | NK1 Receptor | [¹²⁵I]-Substance P displacement | Human (CHO cells) | - | |
| This compound | NK1 Receptor | [¹²⁵I]-Bolton-Hunter-conjugated substance P displacement | Rat (cerebral cortex) | Ki: 59.6 nM | |
| (+/-)-CP-96,345 | NK1 Receptor | [¹²⁵I]-Bolton-Hunter-conjugated substance P displacement | Rat (cerebral cortex) | Ki: 82.0 nM | |
| CP-96,344 | NK1 Receptor | [¹²⁵I]-Bolton-Hunter-conjugated substance P displacement | Rat (cerebral cortex) | IC50 > 10 µM | |
| This compound | L-type Calcium Channel ([³H]-diltiazem binding) | [³H]-diltiazem displacement | Rat (cerebral cortex) | Ki: 22.5 nM | |
| CP-96,344 | L-type Calcium Channel ([³H]-diltiazem binding) | [³H]-diltiazem displacement | Rat (cerebral cortex) | Ki: 34.5 nM | |
| (+/-)-CP-96,345 | L-type Calcium Channel ([³H]-diltiazem binding) | [³H]-diltiazem displacement | Rat (cerebral cortex) | Ki: 29.9 nM | |
| (+/-)-CP-96,345 | Tachykinin-mediated contraction | Functional Assay | Rabbit (iris sphincter) | pIC50: 5.4 | |
| (+/-)-CP-96,345 | Tachykinin-mediated contraction | Functional Assay | Guinea-pig (taenia coli) | pIC50: 5.7 | |
| (+/-)-CP-96,345 | Non-tachykinin-mediated contraction | Functional Assay | Rabbit (iris sphincter) | pIC50: 4.3 | |
| (+/-)-CP-96,345 | Non-tachykinin-mediated contraction | Functional Assay | Guinea-pig (taenia coli) | pIC50: 4.8 | |
| This compound | NK1 Receptor | [³H]-Substance P binding | Rat (submaxillary gland) | IC50: 34 nM | |
| CP-96,344 | NK1 Receptor | [³H]-Substance P binding | Rat (submaxillary gland) | Inactive |
Experimental Protocols
Protocol 1: In Vitro Substance P-Induced Calcium Mobilization Assay
-
Cell Culture: Culture cells expressing the NK1 receptor (e.g., CHO-NK1 or U373 MG cells) in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.
-
Compound Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of this compound, CP-96,344 (as a negative control), or vehicle for 15-30 minutes.
-
Substance P Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject a pre-determined concentration of Substance P to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the inhibition of the Substance P response by this compound and determine the IC50 value.
Protocol 2: In Vivo Model of Neurogenic Inflammation
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Anesthesia: Anesthetize the animals with an appropriate anesthetic agent (e.g., pentobarbital).
-
Compound Administration: Administer this compound, CP-96,344, or vehicle intravenously (i.v.) or orally (p.o.) at the desired doses and time points before the inflammatory challenge.
-
Induction of Neurogenic Inflammation: Induce neurogenic inflammation by, for example, topical application of mustard oil to the skin or antidromic stimulation of a sensory nerve (e.g., the saphenous nerve).
-
Measurement of Plasma Extravasation: Quantify plasma extravasation by measuring the leakage of a vascular tracer, such as Evans Blue dye, into the inflamed tissue.
-
Data Analysis: Compare the amount of Evans Blue dye extravasation in the tissues of animals treated with this compound, CP-96,344, and vehicle to determine the inhibitory effect of the compounds.
Mandatory Visualizations
Caption: A flowchart for troubleshooting common issues with this compound.
Caption: Signaling pathways affected by this compound.
Caption: Workflow for discerning specific from non-specific effects.
References
- 1. This compound antagonism of NK1 receptors and smoke-induced protein extravasation in relation to its cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction of the NK1 receptor antagonist this compound with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. The substance P receptor antagonist this compound interacts with Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of CP-96,345 on Calcium Channels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of the NK1 receptor antagonist, CP-96,345, on calcium channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target activity of this compound related to calcium channels?
A1: The primary and well-documented off-target effect of this compound is its interaction with L-type calcium channels.[1][2][3][4] It has been shown to bind to the phenylalkylamine site on these channels, exhibiting a "verapamil-like" calcium channel antagonism.[5]
Q2: Does this compound affect N-type or T-type calcium channels?
A2: Currently, there is a lack of direct experimental evidence and quantitative data specifically detailing the effects of this compound on N-type and T-type calcium channels. While some other non-peptide NK1 receptor antagonists have been shown to inhibit high-threshold calcium currents in neurons (which can include N-type channels), specific studies on this compound are needed to confirm any activity on these channel subtypes.
Q3: What are the functional consequences of the off-target effects of this compound on L-type calcium channels?
A3: The antagonism of L-type calcium channels by this compound can lead to cardiovascular effects, including hypotension and a depressed heart rate. These effects are not related to its NK1 receptor blocking activity and are similar to those of the calcium channel blocker verapamil.
Q4: Is the off-target effect of this compound on L-type calcium channels stereoselective?
A4: No, the effects of this compound on L-type calcium channel binding sites are not stereoselective. Its inactive enantiomer, CP-96,344, which has no significant affinity for the NK1 receptor, produces similar effects on L-type calcium channels. This is an important consideration for experimental design, as CP-96,344 can be used as a control to distinguish between NK1 receptor-mediated and off-target calcium channel effects.
Data Presentation
The following tables summarize the quantitative data on the interaction of this compound and its related compounds with L-type calcium channels.
Table 1: Radioligand Binding Affinity of this compound and Related Compounds for L-type Calcium Channel Binding Sites in Rat Cerebral Cortex Membranes
| Compound | Radioligand | Parameter | Value (nM) |
| This compound | [³H]-diltiazem | Kᵢ | 22.5 |
| (+/-)-CP-96,345 | [³H]-diltiazem | Kᵢ | 29.9 |
| CP-96,344 | [³H]-diltiazem | Kᵢ | 34.5 |
| (+/-)-CP-96,345 | [³H]-nimodipine | EC₅₀ | 83.2 |
Data sourced from multiple studies.
Table 2: Functional Antagonism of this compound and Verapamil on Ca²⁺-induced Contractions in Rat Isolated Portal Vein
| Compound | Parameter | Value |
| This compound | pD₂' | 5.9 |
| CP-96,344 | pD₂' | 5.8 |
| Verapamil | pD₂' | 6.8 |
Data sourced from a comparative study.
Experimental Protocols
Below are detailed methodologies for key experiments to investigate the off-target effects of this compound on calcium channels.
Protocol 1: Radioligand Binding Assay for L-type Calcium Channels
Objective: To determine the binding affinity of this compound for the phenylalkylamine binding site on L-type calcium channels using [³H]-diltiazem.
Materials:
-
Rat cerebral cortex membranes
-
This compound
-
[³H]-diltiazem
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
A range of concentrations of this compound (or vehicle for total binding)
-
A fixed concentration of [³H]-diltiazem
-
Rat cerebral cortex membrane suspension
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand like diltiazem) from total binding. Calculate the Kᵢ value for this compound using the Cheng-Prusoff equation.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Currents
Objective: To measure the effect of this compound on L-type, N-type, or T-type calcium channel currents in a suitable cell line (e.g., HEK293 cells expressing the channel of interest or primary neurons).
Materials:
-
Cells expressing the target calcium channel subtype
-
External solution (containing Ca²⁺ or Ba²⁺ as the charge carrier)
-
Internal solution (pipette solution)
-
This compound
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
Procedure:
-
Cell Preparation: Plate the cells on coverslips for recording.
-
Pipette Preparation: Pull glass micropipettes to a suitable resistance (e.g., 2-5 MΩ) and fill with the internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Current Recording:
-
Clamp the cell membrane at a holding potential that inactivates unwanted channel activity (e.g., -80 mV for L- and N-type; -100 mV for T-type).
-
Apply a series of depolarizing voltage steps to elicit calcium channel currents.
-
Record baseline currents in the external solution.
-
-
Drug Application: Perfuse the cell with the external solution containing the desired concentration of this compound and record the currents again.
-
Data Analysis: Measure the peak current amplitude before and after drug application. Construct a concentration-response curve to determine the IC₅₀ of this compound for the specific calcium channel subtype.
Mandatory Visualizations
Caption: Experimental workflows for investigating this compound's off-target effects.
Caption: Signaling pathway of this compound's off-target effect on L-type calcium channels.
Troubleshooting Guides
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
-
Question: I am observing high background signal in my [³H]-diltiazem binding assay when testing this compound. How can I reduce this?
-
Answer:
-
Optimize Washing Steps: Increase the number and/or volume of washes with ice-cold assay buffer after filtration. Ensure the washes are rapid to prevent dissociation of specifically bound ligand.
-
Filter Pre-treatment: Pre-soak the glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.
-
Reduce Membrane Concentration: Titrate the amount of membrane protein used in the assay. Using the lowest concentration that still provides a robust specific binding signal can reduce non-specific binding.
-
Include a Blocking Agent: Add a blocking agent like bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding to the assay tubes and other surfaces.
-
Issue 2: Poor Solubility or Stability of this compound in Aqueous Buffers
-
Question: I am having trouble dissolving this compound in my electrophysiology external solution, or I suspect it is precipitating during the experiment. What can I do?
-
Answer:
-
Use a Suitable Stock Solvent: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO.
-
Minimize Final Solvent Concentration: When diluting the stock into the aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent effects on the cells and to maintain compound solubility.
-
Test Solubility: Before your experiment, perform a visual inspection of the final solution at the highest concentration you plan to use. Look for any signs of precipitation. A kinetic solubility assay can also be performed.
-
Freshly Prepare Solutions: Prepare the final dilutions of this compound fresh on the day of the experiment to minimize potential degradation or precipitation over time.
-
Consider Pluronic F-127: For particularly hydrophobic compounds, adding a small amount of Pluronic F-127 to the buffer can help maintain solubility.
-
Issue 3: Inconsistent or Unreliable Currents in Patch-Clamp Experiments
-
Question: The calcium channel currents I'm recording in the presence of this compound are variable and the seal is unstable. What could be the cause?
-
Answer:
-
Check Seal Quality: Ensure you are starting with a high-quality giga-ohm seal before breaking into the whole-cell configuration. A poor seal will lead to leaky and unstable recordings.
-
Monitor Access Resistance: A high or fluctuating access resistance can affect the quality of your voltage clamp and the accuracy of your current measurements. If access resistance increases significantly during the experiment, the data may be unreliable.
-
Control for "Rundown": Calcium channel currents, particularly L-type, can "rundown" or decrease in amplitude over time in the whole-cell configuration. Include a time-matched vehicle control to account for this. Including ATP and GTP in your internal solution can sometimes help mitigate rundown.
-
Ensure Complete Wash-in/Wash-out: Allow sufficient time for the complete perfusion of the drug and for its washout. Incomplete exchange can lead to variable drug effects.
-
Verify Compound Purity and Identity: Ensure the this compound you are using is of high purity and has been stored correctly.
-
Issue 4: Distinguishing Between NK1 Receptor and Calcium Channel Effects
-
Question: How can I be sure that the effects I am observing are due to calcium channel blockade and not NK1 receptor antagonism?
-
Answer:
-
Use the Inactive Enantiomer: As a critical control, perform parallel experiments with CP-96,344. Since CP-96,344 has similar effects on L-type calcium channels but lacks significant affinity for the NK1 receptor, it can help to isolate the off-target effects.
-
Use a Structurally Unrelated NK1 Antagonist: If available, test a different, structurally unrelated NK1 receptor antagonist to see if it produces the same effect.
-
Use a Known Calcium Channel Blocker: As a positive control for calcium channel effects, use a well-characterized calcium channel blocker like verapamil or diltiazem in your experimental system.
-
Choose an Appropriate Cell System: If possible, use a cell line that endogenously expresses the calcium channel of interest but lacks NK1 receptors. This can provide a clean system to study the direct off-target effects of this compound.
-
References
- 1. Differential effects of non-peptidic tachykinin receptor antagonists on Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 3. The substance P receptor antagonist this compound interacts with Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. the-substance-p-receptor-antagonist-cp-96-345-interacts-with-ca2-channels - Ask this paper | Bohrium [bohrium.com]
- 5. go.drugbank.com [go.drugbank.com]
CP-96,345 interaction with NMDA receptors
Welcome to the Technical Support Center for CP-96,345. This resource is designed for researchers, scientists, and drug development professionals investigating the properties and applications of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on its interaction with NMDA receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor.[1][2] Its primary function is to block the binding of Substance P, the endogenous ligand for the NK1 receptor, thereby inhibiting downstream signaling pathways involved in processes such as neurogenic inflammation and pain transmission.
Q2: Is this compound a direct antagonist of NMDA receptors?
A2: Current evidence does not support a direct antagonistic action of this compound at the NMDA receptor binding sites. However, studies have shown that this compound can inhibit behavioral responses induced by intrathecal administration of NMDA in mice.[3] This effect is thought to be indirect, potentially mediated by the compound's off-target activities, such as the blockade of L-type calcium channels.[3]
Q3: What are the known off-target effects of this compound?
A3: The most significant reported off-target effect of this compound is its interaction with L-type calcium channels.[4] It has been shown to displace the binding of L-type calcium channel blockers like diltiazem and to have functional "verapamil-like" calcium channel antagonist effects. Additionally, some studies suggest that at higher concentrations, this compound can cause a non-specific suppression of neurotransmission.
Q4: I am observing a reduction in calcium influx in my neuronal culture after applying this compound in an NMDA-stimulation experiment. What could be the cause?
A4: While it is tempting to conclude a direct effect on NMDA receptors, the observed reduction in calcium influx is more likely due to the off-target blockade of L-type calcium channels by this compound. NMDA receptor activation leads to depolarization, which in turn can activate voltage-gated calcium channels, including L-type channels. By blocking these channels, this compound can indirectly reduce the total calcium influx following NMDA receptor stimulation. The troubleshooting guide below provides steps to dissect this observation.
Quantitative Data Summary
The following tables summarize the known binding affinities and potencies of this compound for its primary target and key off-targets.
Table 1: this compound Affinity for NK1 Receptor
| Parameter | Value | Species/Tissue | Reference |
| Ki | 59.6 nM | Rat Cerebral Cortex | |
| pIC50 | 5.4 ± 0.2 | Rabbit Iris Sphincter | |
| pIC50 | 5.7 ± 0.08 | Guinea-pig Taenia Coli |
Table 2: this compound Off-Target Affinity for L-type Calcium Channel Binding Sites
| Parameter | Value | Radioligand | Species/Tissue | Reference |
| Ki | 22.5 nM | [3H]-diltiazem | Rat Cerebral Cortex | |
| pD2' | 5.9 | Ca2+-induced contraction | Rat Portal Vein |
Table 3: Non-Specific Effects of this compound on Neurotransmission
| Preparation | Effect | pIC50 | Reference |
| Rabbit Iris Sphincter (non-tachykinin) | Inhibition of electrically-evoked contraction | 4.3 ± 0.02 | |
| Guinea-pig Taenia Coli (non-tachykinin) | Inhibition of electrically-evoked contraction | 4.8 ± 0.03 | |
| Guinea-pig Vas Deferens (non-tachykinin) | Inhibition of electrically-evoked contraction | 4.7 ± 0.02 |
Troubleshooting Guide
Scenario 1: You observe that this compound reduces NMDA-induced currents in your whole-cell patch-clamp recordings.
Question: Is this compound acting as a direct NMDA receptor antagonist?
Troubleshooting Steps:
-
Confirm the Primary Target Engagement:
-
Action: In a parallel experiment, verify that this compound is active at its primary target, the NK1 receptor, in your experimental system. For example, by showing it blocks Substance P-induced currents.
-
Rationale: This confirms the compound is active and helps establish a relevant concentration range.
-
-
Investigate the Role of L-type Calcium Channels:
-
Action: Pre-incubate your cells with a known selective L-type calcium channel blocker (e.g., nifedipine or verapamil) before applying NMDA. Then, in the presence of the L-type channel blocker, re-test the effect of this compound on the NMDA-induced current.
-
Expected Outcome: If the inhibitory effect of this compound is mediated by L-type calcium channels, its effect should be significantly diminished or absent when these channels are already blocked.
-
Rationale: This experiment helps to differentiate between a direct effect on NMDA receptors and an indirect effect via L-type calcium channels.
-
-
Use the Inactive Enantiomer as a Control:
-
Action: Perform the same experiment using CP-96,344, the inactive enantiomer of this compound, which has a much lower affinity for the NK1 receptor.
-
Expected Outcome: If the effect on NMDA-induced currents is due to the off-target action on L-type calcium channels (an effect shared by both enantiomers), then CP-96,344 should produce a similar inhibition.
-
Rationale: This is a crucial control to distinguish between NK1 receptor-mediated effects and non-specific actions.
-
-
Perform a Concentration-Response Analysis:
-
Action: Determine the concentration-response curves for this compound's inhibition of NMDA-induced currents and its inhibition of Substance P-induced currents (NK1-mediated).
-
Expected Outcome: If the potencies (IC50 values) for these two effects are significantly different, it suggests different mechanisms of action.
-
Rationale: Comparing potencies can provide strong evidence for on-target versus off-target effects.
-
References
- 1. CP 96345 | NK1 Receptors | Tocris Bioscience [tocris.com]
- 2. Activity and distribution of binding sites in brain of a nonpeptide substance P (NK1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, which inhibits [3H] substance P binding, selectively inhibits the behavioral response to intrathecally administered N-methyl-D-aspartate, but not substance P, in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interaction of the NK1 receptor antagonist this compound with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Species-dependent differences in CP-96,345 activity
Welcome to the technical support center for CP-96,345. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a potent and selective non-peptide NK1 receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a particular focus on its species-dependent activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1] Its primary mechanism of action is to block the binding of Substance P (SP) to the NK1 receptor, thereby inhibiting downstream signaling pathways.[1][2] This antagonism has been shown to be effective in inhibiting neurogenic inflammation.
Q2: I am not observing the expected antagonistic effect of this compound in my experiments. What could be the reason?
A2: One of the most critical factors to consider when working with this compound is its well-documented species-dependent activity. The affinity and potency of this compound for the NK1 receptor vary significantly across different species. It exhibits high affinity for the human and guinea pig NK1 receptors, but is considerably less active at the rat and mouse NK1 receptors. Ensure that the species you are using is appropriate for this antagonist.
Q3: What is the molecular basis for the species selectivity of this compound?
A3: The species selectivity of this compound is attributed to differences in the amino acid sequence of the NK1 receptor between species. Specifically, two amino acid residues in the transmembrane domain of the human NK1 receptor, Valine at position 116 and Isoleucine at position 290, are crucial for high-affinity binding. Substitution of these residues with their rat homologs (Leucine and Serine, respectively) is sufficient to confer the lower affinity characteristic of the rat NK1 receptor.
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: Yes, in addition to its high affinity for the NK1 receptor, this compound has been shown to interact with L-type calcium channels. This interaction is non-specific and can lead to cardiovascular effects that are independent of NK1 receptor antagonism. When designing experiments, particularly those involving cardiovascular measurements, it is important to include appropriate controls, such as the inactive enantiomer CP-96,344, to differentiate between NK1 receptor-mediated and off-target effects.
Troubleshooting Guide
Issue 1: Low Potency or Lack of Efficacy in Rodent Models (Rat, Mouse)
-
Possible Cause: As highlighted in the FAQs, this compound has significantly lower affinity for the rat and mouse NK1 receptor compared to the human or guinea pig receptor.
-
Troubleshooting Steps:
-
Confirm Species Specificity: Review the literature to confirm the reported low potency of this compound in your specific rodent strain.
-
Increase Concentration: You may need to use a much higher concentration of this compound to achieve a functional effect in rats or mice. However, be mindful of potential off-target effects at higher concentrations.
-
Consider an Alternative Antagonist: For studies in rats, the antagonist RP 67580 shows higher selectivity for the rat NK1 receptor.
-
Use a Different Animal Model: If experimentally feasible, consider using a species where this compound has higher potency, such as the guinea pig.
-
Issue 2: Inconsistent Results in In Vitro Assays
-
Possible Cause: Variability in cell line expression of the NK1 receptor or issues with experimental protocol.
-
Troubleshooting Steps:
-
Validate NK1 Receptor Expression: Ensure your cell line expresses a sufficient number of functional NK1 receptors. This can be verified using radioligand binding assays or by measuring a functional response to a known NK1 agonist like Substance P.
-
Optimize Assay Conditions: Carefully check and optimize parameters such as incubation times, temperature, and buffer composition.
-
Solubility Issues: this compound is a hydrophobic molecule. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting into aqueous assay buffers. Precipitation can lead to inaccurate concentrations.
-
Control for Off-Target Effects: If using high concentrations, consider co-incubation with an L-type calcium channel blocker to assess any contribution from this off-target interaction.
-
Data Presentation
Table 1: Species-Dependent Binding Affinities (Kd) of this compound for the NK1 Receptor
| Species | Tissue/Cell Line | Kd (nM) | Reference |
| Human | UC11 cells | 0.99 | |
| Rat | LRM55 cells | 210 | |
| Guinea Pig | Ileum | Similar to human |
Table 2: Species-Dependent Potency (Inhibition of Inositol Phosphate Accumulation) of this compound
| Species | Tissue/Cell Line | IC50 (nM) | Reference |
| Human | UC11 cells | Potent | |
| Rat | LRM55 cells | 30-120 fold less active than in human | |
| Mouse | N/A | 30-120 fold less active than in human |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for NK1 Receptor Affinity
This protocol provides a general framework for determining the binding affinity of this compound to the NK1 receptor in a given tissue or cell line.
-
Membrane Preparation:
-
Homogenize the tissue or cells expressing the NK1 receptor in a suitable ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation in fresh buffer.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a microtiter plate, combine the membrane preparation, a radiolabeled NK1 receptor ligand (e.g., [³H]Substance P), and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include a set of wells with an excess of an unlabeled NK1 receptor agonist or antagonist.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay - Measurement of Inositol Phosphate Accumulation
This protocol measures the ability of this compound to inhibit NK1 receptor-mediated signaling.
-
Cell Culture and Labeling:
-
Culture cells expressing the NK1 receptor to an appropriate confluency.
-
Label the cells by incubating them overnight with [³H]myo-inositol in an inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.
-
-
Antagonist and Agonist Treatment:
-
Wash the labeled cells to remove unincorporated [³H]myo-inositol.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period.
-
Stimulate the cells with a fixed concentration of an NK1 receptor agonist (e.g., Substance P) in the presence of LiCl. LiCl inhibits the breakdown of inositol monophosphates, allowing them to accumulate.
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the stimulation by adding a stop solution (e.g., ice-cold perchloric acid).
-
Neutralize the cell extracts.
-
Separate the total [³H]inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography.
-
Quantify the amount of [³H]inositol phosphates using a scintillation counter.
-
-
Data Analysis:
-
Plot the accumulation of [³H]inositol phosphates as a function of the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the agonist-induced inositol phosphate accumulation.
-
Visualizations
Caption: NK1 Receptor Signaling Pathway and Point of this compound Inhibition.
Caption: General Workflow for Assessing this compound Species-Dependent Activity.
Caption: Troubleshooting Logic for this compound Experiments.
References
Technical Support Center: CP-96,345 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro use of CP-96,345, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective, non-peptide antagonist of the tachykinin NK1 receptor.[1] It functions by competitively inhibiting the binding of substance P (SP), the endogenous ligand for the NK1 receptor. This blockade prevents the activation of downstream signaling pathways typically initiated by SP binding. The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, can couple to various G proteins (Gq, Gi, Go) to stimulate multiple second messenger systems, including phospholipase C (PLC), leading to inositol phosphate turnover and intracellular calcium mobilization, as well as adenylyl cyclase activation and cyclic AMP (cAMP) accumulation.[2][3][4][5]
Q2: What are the primary in vitro applications of this compound?
This compound is widely used in vitro to investigate the physiological and pathological roles of the SP/NK1 receptor system. Common applications include:
-
Studying neurogenic inflammation.
-
Investigating pain pathways.
-
Analyzing smooth muscle contraction in tissues such as the ileum and trachea.
-
Exploring the role of the NK1 receptor in cancer cell proliferation and migration.
-
Examining cytokine-mediated cellular injury.
Q3: What is a typical concentration range for this compound in in vitro experiments?
The effective concentration of this compound can vary significantly depending on the cell type, tissue, and specific experimental conditions. It is crucial to perform a dose-response curve to determine the optimal concentration for your system. The table below summarizes concentration ranges reported in the literature.
| Application | Concentration Range | Reference Tissue/Cell Line |
| Inhibition of Tachykinin-mediated Contraction | 10 nM - 10 µM | Guinea pig ileum, Rabbit iris sphincter |
| Neurogenic Inflammation Inhibition | 1 µM - 10 µM | Rat trachea |
| Antinociceptive Effects | Not specified for in vitro | In vivo studies suggest nanomolar to low micromolar range |
| NK1 Receptor Binding Assays | Ki of ~0.2-0.6 nM | Human, Guinea Pig, Rabbit tissues |
Note: This table provides a general guideline. Always consult the literature for your specific model system and perform empirical optimization.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For final experimental concentrations, dilute the stock solution in the appropriate cell culture medium or buffer. Ensure the final concentration of the solvent is compatible with your experimental system and include a vehicle control.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of Substance P-induced response | Suboptimal Incubation Time: The pre-incubation time with this compound may be too short for it to reach and bind to the NK1 receptors effectively. | Optimize Incubation Time: Perform a time-course experiment by pre-incubating cells or tissues with this compound for varying durations (e.g., 15, 30, 60, 120 minutes) before adding Substance P. Measure the response at each time point to determine the optimal pre-incubation period. |
| Incorrect Concentration: The concentration of this compound may be too low to effectively antagonize the concentration of Substance P used. | Perform a Dose-Response Curve: Test a range of this compound concentrations against a fixed concentration of Substance P to determine the IC50. | |
| Compound Degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare Fresh Stock Solution: Prepare a new stock solution of this compound and store it in small aliquots to minimize freeze-thaw cycles. | |
| Inconsistent results between experiments | Variability in Cell/Tissue Health: The physiological state of the cells or tissues can influence their responsiveness. | Standardize Cell Culture/Tissue Preparation: Ensure consistent cell passage numbers, confluency, and tissue handling procedures. |
| Pipetting Errors: Inaccurate pipetting can lead to variations in compound concentrations. | Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques. | |
| Observed off-target effects | Interaction with other receptors or channels: At higher concentrations, this compound may exhibit non-specific effects. It has been reported to interact with L-type calcium channels. | Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces the desired inhibitory effect through careful dose-response studies. |
| Include a Stereoisomer Control: Use the inactive enantiomer, CP-96,344, as a negative control to differentiate between NK1 receptor-specific effects and off-target effects. |
Experimental Protocols
General Protocol for In Vitro Antagonism Assay
This protocol provides a general framework for assessing the antagonistic activity of this compound on Substance P-induced cellular responses (e.g., calcium mobilization, smooth muscle contraction).
-
Cell/Tissue Preparation:
-
For cell-based assays, seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency.
-
For tissue-based assays, prepare and mount tissue strips in an organ bath containing appropriate physiological buffer, and allow them to equilibrate.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of Substance P (e.g., 1 mM in water or appropriate buffer).
-
On the day of the experiment, prepare serial dilutions of this compound and Substance P in the assay buffer or cell culture medium.
-
-
Pre-incubation with this compound:
-
Remove the culture medium or buffer from the cells/tissues.
-
Add the desired concentrations of this compound (and a vehicle control) to the cells/tissues.
-
Incubate for a predetermined time (e.g., 30 minutes). To optimize this step, a time-course experiment is recommended (see Troubleshooting Guide).
-
-
Stimulation with Substance P:
-
Add the desired concentration of Substance P to the cells/tissues in the continued presence of this compound.
-
Incubate for the appropriate time to elicit a measurable response.
-
-
Measurement of Response:
-
Measure the cellular response using a suitable assay (e.g., fluorescent calcium indicator, force transducer for muscle contraction, or a second messenger assay).
-
-
Data Analysis:
-
Normalize the response to the vehicle control.
-
Plot the concentration-response curves and calculate the IC50 for this compound.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com.cn]
- 5. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
CP-96,345 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of the selective NK1 receptor antagonist, CP-96,345. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Stability and Storage Conditions
Proper handling and storage of this compound are critical for maintaining its chemical integrity and ensuring reproducible experimental outcomes.
Summary of Storage and Stability Data
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | 3 years[1] | Store desiccated. |
| In Solvent (DMSO) | -80°C | 6 months[1] | Recommended for long-term storage of stock solutions. |
| -20°C | 1 month[1] | Suitable for short-term storage of stock solutions. |
Solubility Data
| Solvent | Maximum Concentration | Preparation Tips |
| DMSO | 20 mM[2][3] | Gentle warming to 37°C and sonication can aid dissolution. |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound upon arrival?
A: The solid powder of this compound should be stored at -20°C in a desiccated environment. When stored correctly, it is stable for up to 3 years.
Q2: What is the best solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble up to 20 mM in DMSO.
Q3: How should I store my stock solution of this compound?
A: For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -80°C, which should remain stable for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to 1 month. It is advisable to minimize freeze-thaw cycles.
Q4: Can I prepare a stock solution in an aqueous buffer?
A: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. It is best practice to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental buffer.
Q5: For how long is this compound stable in my aqueous experimental media?
A: There is limited published data on the stability of this compound in aqueous solutions. Due to the potential for precipitation and degradation in aqueous environments, it is strongly recommended to prepare fresh dilutions from your DMSO stock for each experiment and use them on the same day.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed upon dilution of DMSO stock into aqueous buffer. | The aqueous solubility of this compound has been exceeded. | - Ensure the final concentration of DMSO in your experimental medium is as low as possible and compatible with your assay. - Try diluting the stock solution in a stepwise manner into the pre-warmed (if appropriate for your experiment) aqueous buffer while vortexing gently. - Consider using a surfactant like Tween-80 or a cyclodextrin-based formulation for in vivo studies to improve solubility. |
| Inconsistent or lower-than-expected activity in experiments. | Degradation of the compound. | - Ensure the solid compound and stock solutions have been stored according to the recommended conditions. - Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Prepare fresh dilutions in aqueous buffer for each experiment and use them immediately. |
| Inaccurate concentration of the stock solution. | - Verify the accuracy of your weighing and dilution calculations. - Ensure the compound was fully dissolved in DMSO before making further dilutions. Gentle warming and sonication can assist with this. | |
| Difficulty dissolving the compound in DMSO. | Insufficient solvation. | - Gently warm the solution to 37°C. - Use an ultrasonic bath to aid dissolution. - Ensure you have not exceeded the 20 mM solubility limit. |
Experimental Protocols & Methodologies
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder in a suitable vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.13 mg of this compound (Molecular Weight: 412.57 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Solubilization: To ensure complete dissolution, cap the vial tightly and vortex thoroughly. If necessary, gently warm the vial to 37°C and sonicate for a short period until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol for Preparing Working Solutions in Aqueous Buffer
-
Thawing: Retrieve a single-use aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Perform serial dilutions of the DMSO stock solution into your final aqueous experimental buffer (e.g., PBS, cell culture medium) to achieve the desired final concentration.
-
Mixing: Mix thoroughly by gentle vortexing or inversion immediately after dilution.
-
Usage: Use the freshly prepared aqueous working solution immediately in your experiment to avoid potential precipitation or degradation.
Visualizations
Signaling Pathway of this compound
Caption: this compound blocks Substance P binding to the NK1 receptor.
Experimental Workflow for this compound Preparation
References
Technical Support Center: Overcoming CP-96,345 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with the NK1 receptor antagonist, CP-96,345, in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS, cell culture medium). What am I doing wrong?
A1: this compound has very low aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful and can lead to precipitation or the formation of a suspension. The recommended approach is to first prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO).
Q2: My this compound solution, prepared in DMSO, precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds like this compound. Here are several strategies to minimize this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, ideally below 0.1%, to avoid solvent-induced artifacts in your experiments.
-
Rapid Dilution and Mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations of the compound that can lead to precipitation.
-
Two-Step Dilution: Perform a serial dilution. First, dilute the concentrated DMSO stock into a smaller volume of your aqueous buffer, then add this intermediate dilution to the final volume.
-
Warm the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be mindful of the temperature stability of your buffer components and the compound itself.
-
Use of Surfactants or Co-solvents: For particularly challenging applications, consider the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent (e.g., PEG300, PEG400) in your aqueous buffer. These agents can help to keep the hydrophobic compound in solution.
Q3: What is the maximum concentration of this compound I can achieve in an aqueous buffer?
A3: The maximum achievable concentration in an aqueous buffer will depend on several factors, including the final percentage of DMSO, the pH of the buffer, and the presence of other components like proteins (e.g., in cell culture media with serum). It is recommended to determine the empirical solubility limit for your specific experimental conditions by preparing a serial dilution and observing for any precipitation.
Q4: How does pH affect the solubility of this compound?
A4: As a weakly basic compound, the solubility of this compound can be influenced by pH. Generally, weakly basic drugs are more soluble in acidic conditions.[1] Therefore, working at a lower pH, if experimentally permissible, might slightly improve its solubility in aqueous solutions.
Q5: Can I use sonication to dissolve this compound?
A5: Sonication can be a useful technique to aid in the dissolution of this compound in DMSO, especially if you observe any particulates. However, use a bath sonicator and avoid prolonged sonication at high power to prevent potential degradation of the compound.
Quantitative Data: Solubility of this compound
The following table summarizes the reported solubility of this compound in DMSO. Note that there can be batch-to-batch variability.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 24 | ~58 | |
| DMSO | 8.25 | 20 | Gentle warming may be required.[2] |
Molecular Weight of this compound: 412.57 g/mol
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mM stock solution, weigh out 8.25 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
Warming and Sonication (if necessary): If the compound does not fully dissolve, warm the solution gently to 37°C and vortex again. If particulates remain, sonicate the vial in a bath sonicator for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (up to one week), aliquots can be stored at 4°C.
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Buffer
This protocol provides a general method for diluting the DMSO stock solution into an aqueous buffer to achieve the desired final concentration while minimizing precipitation.
Materials:
-
20 mM this compound in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes or appropriate vessels
-
Vortex mixer or magnetic stirrer
Procedure:
-
Pre-warm Buffer: If appropriate for your experiment, pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C).
-
Vortexing: Place the final volume of the aqueous buffer in a sterile tube and begin vortexing or stirring at a moderate speed.
-
Addition of Stock Solution: While the buffer is being mixed, add the required volume of the this compound DMSO stock solution dropwise to the vortex. This ensures rapid dispersal of the compound.
-
Final Mix: Continue vortexing or stirring for another 30-60 seconds to ensure a homogenous solution.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may indicate that the solubility limit has been exceeded.
Visualizations
References
Technical Support Center: CP-96,345 High-Dose Sedative Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the sedative effects of CP-96,345 at high doses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the sedative effects of this compound?
A1: this compound is a potent and selective non-peptide antagonist of the neurokinin-1 (NK-1) receptor.[1][2] Its sedative effects are primarily due to the blockade of this receptor, preventing the binding of its endogenous ligand, Substance P.[3] Substance P is an excitatory neurotransmitter involved in pain perception and other central nervous system processes.[3] By inhibiting the action of Substance P at the NK-1 receptor, this compound leads to central nervous system depression, resulting in sedation and motor impairment.[1]
Q2: At what doses are the sedative effects of this compound observed?
A2: Dose-dependent sedation and motor impairment have been observed in mice. Studies have reported ED50 or ID50 values for these effects ranging from 1.9 to 3.6 mg/kg following intraperitoneal administration.
Q3: What are the expected behavioral changes in animal models following high-dose administration of this compound?
A3: In mouse models, high doses of this compound have been shown to decrease motor activity, reduce the number of exploratory rearings, and decrease transitions between compartments in the black-and-white box test. It also increases the latency to the first movement into the dark compartment and the total time spent in the lit area, which is indicative of sedation. Additionally, motor incoordination can be observed, for instance, as a deficit in performance in the rotarod test.
Q4: Are there any known off-target effects of this compound that could contribute to its observed sedative or motor effects?
A4: Yes, some studies suggest that this compound may have off-target effects. It has been shown to interact with L-type calcium channels, exhibiting 'verapamil-like' calcium channel antagonism, which could contribute to cardiovascular effects and potentially influence neuronal excitability. Furthermore, at certain doses, it has been observed to inhibit behavioral responses induced by N-methyl-D-aspartate (NMDA), suggesting a potential interaction with the NMDA receptor pathway. These off-target activities should be considered when interpreting experimental results.
Troubleshooting Guide
Issue 1: Higher than expected sedative effects or toxicity at a given dose.
-
Possible Cause: Inaccurate dosing or calculation errors.
-
Solution: Double-check all calculations for dose preparation. Ensure the stock solution concentration is correct and that the final injection volume is accurate for the animal's body weight.
-
-
Possible Cause: Synergistic effects with other administered compounds or anesthetics.
-
Solution: Review the experimental protocol to identify any other concurrently administered substances. If possible, conduct a pilot study to assess the interaction between this compound and the other agents.
-
-
Possible Cause: Off-target effects, such as calcium channel blockade, may be more pronounced at higher doses.
-
Solution: Consider using a lower dose if the sedative effect is too strong. If the experimental design allows, compare the effects with a structurally different NK-1 antagonist to assess the contribution of off-target effects.
-
Issue 2: Inconsistent or variable sedative effects between animals.
-
Possible Cause: Improper administration of the compound.
-
Solution: Ensure consistent and accurate intraperitoneal (i.p.) or intrathecal (i.t.) injection technique. For i.p. injections, ensure the substance is delivered into the peritoneal cavity and not into subcutaneous tissue or an organ.
-
-
Possible Cause: Animal strain, age, or sex differences.
-
Solution: Record and control for these biological variables. Use animals from the same source, of the same sex, and within a narrow age range. Different mouse strains can exhibit varied responses to pharmacological agents.
-
-
Possible Cause: Environmental stressors affecting baseline anxiety and activity levels.
-
Solution: Acclimate animals to the testing room and equipment before the experiment to minimize stress-induced variability. Maintain a consistent and controlled environment (lighting, temperature, noise).
-
Issue 3: Difficulty in distinguishing between sedation and motor impairment.
-
Possible Cause: The behavioral endpoint measured is influenced by both sedation and motor coordination.
-
Solution: Utilize a battery of behavioral tests to independently assess sedation and motor function. For example, use the black-and-white box test to primarily assess sedative/anxiolytic-like effects and the rotarod test to specifically quantify motor coordination.
-
-
Possible Cause: High doses of this compound can cause significant motor deficits that confound the measurement of other behaviors.
-
Solution: Perform a dose-response study to identify a dose that produces measurable sedation without completely impairing motor function.
-
Experimental Protocols
Black-and-White Box Test for Sedation
This test is used to assess anxiety-like behavior and sedation in mice. The apparatus consists of a box divided into a small, dark compartment and a larger, brightly illuminated compartment.
Methodology:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Test Initiation: After the appropriate pre-treatment time, place the mouse in the center of the illuminated compartment.
-
Data Recording: For a period of 5-10 minutes, record the following parameters using an automated tracking system or manual observation:
-
Latency to enter the dark compartment.
-
Total time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
Number of exploratory rearings in each compartment.
-
-
Data Analysis: An increase in the time spent in the light compartment and a decrease in the number of transitions and rearings are indicative of sedation.
Rotarod Test for Motor Impairment
The rotarod test assesses motor coordination and balance in rodents.
Methodology:
-
Training: Prior to drug administration, train the mice on the rotarod at a constant or accelerating speed for a set duration (e.g., 5 minutes) for 2-3 consecutive days. Animals that cannot stay on the rod for a minimum criterion time may be excluded.
-
Drug Administration: Administer this compound or vehicle control.
-
Testing: At a predetermined time after injection, place the mouse on the rotating rod.
-
Data Recording: Record the latency to fall from the rod. The rod can be set to a fixed speed or to accelerate from a low to a high speed (e.g., 4 to 40 rpm over 5 minutes).
-
Trials: Perform multiple trials with an inter-trial interval of at least 15 minutes.
-
Data Analysis: A decrease in the latency to fall from the rotarod indicates motor impairment.
Quantitative Data
| Parameter | Value | Species | Administration Route | Reference |
| ED50/ID50 for Sedation & Motor Impairment | 1.9 - 3.6 mg/kg | Swiss albino mice | Intraperitoneal | |
| Median Effective Dose for Inhibition of Substance P-stimulated Salivation | 5-10 mg/kg | Rats | Intraperitoneal or Oral |
Signaling Pathways and Workflows
Caption: NK-1 Receptor Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Assessing Sedative Effects.
References
Technical Support Center: CP-96,345 and Motor Impairment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding motor impairment as a potential side effect of the NK1 receptor antagonist, CP-96,345.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor.[1] Its primary mechanism of action is to block the binding of Substance P, the natural ligand for the NK1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Q2: What are the reported motor impairments associated with this compound administration?
A2: Studies in animal models, primarily mice, have shown that intraperitoneal administration of this compound can cause dose-dependent sedation and motor impairment.[2] Specific reported effects include decreased spontaneous motor activity, a reduction in exploratory rearing behavior, and in some instances, rotatory behavior (circling) and the Straub tail phenomenon (a rigid, erect tail).[2] Motor incoordination has also been observed shortly after intrathecal injection.[3]
Q3: At what doses are these motor impairments typically observed?
A3: The motor-impairing effects of this compound are dose-dependent. In Swiss albino mice, the ED50 (median effective dose) or ID50 (median inhibitory dose) values for decreased motor activity and exploratory behavior range from 1.9 to 3.6 mg/kg.[2]
Q4: What is the proposed mechanism for this compound-induced motor impairment?
A4: The primary mechanism is believed to be the antagonism of NK1 receptors in the central nervous system, which are involved in the modulation of motor control. However, this compound has also been shown to have off-target effects. It can interact with L-type calcium channels, acting as an antagonist. This interaction is not stereoselective and may contribute to the observed motor side effects, independent of NK1 receptor blockade.
Q5: What is the Straub tail phenomenon and how is it related to this compound?
A5: The Straub tail phenomenon is characterized by a rigid, erect, and often S-shaped tail. It is classically associated with the administration of opioids like morphine and is thought to be caused by the contraction of the sacrococcygeus dorsalis muscle. The observation of this phenomenon in some animals treated with this compound suggests a potential interaction with pathways that regulate muscle tone and posture, although the exact mechanism in the context of this compound is not fully elucidated.
Troubleshooting Guides
Issue 1: My animals are showing a significant decrease in locomotor activity in the open field test after this compound administration. How can I determine if this is sedation or a specific motor deficit?
Troubleshooting Steps:
-
Observe Qualitative Behaviors:
-
Sedation: Animals will appear drowsy, have a lowered body posture, and may exhibit prolonged periods of immobility. Their response to stimuli (e.g., a light touch or sound) may be delayed or reduced.
-
Ataxia/Motor Impairment: Animals may appear alert but have an abnormal gait, stumble, or show a lack of coordination. They might have a wide-based stance or tremble. In the open field, this could manifest as difficulty initiating movement or maintaining a straight path.
-
-
Analyze Specific Open Field Parameters:
-
Total Distance Traveled: A decrease in this parameter can indicate either sedation or a motor deficit.
-
Rearing Frequency: A decrease in vertical rearing can also be due to either sedation or impaired balance and coordination.
-
Center Time vs. Periphery Time: While primarily a measure of anxiety, a sedated animal may remain in the corner simply due to a lack of motivation to explore. An ataxic animal might also hug the walls for support.
-
Gait Analysis: If your open field system has gait analysis capabilities, look for changes in stride length, base of support, and paw placement. These can provide more specific information about motor coordination.
-
-
Conduct a Supplementary Test:
-
Rotarod Test: This is a more specific test for motor coordination and balance. An animal that is primarily sedated may show poor performance, but an ataxic animal will have a more pronounced and consistent difficulty maintaining its balance on the rotating rod, even at low speeds.
-
Issue 2: My mice are falling off the rotarod very quickly after this compound treatment, even at low rotational speeds. How can I be sure this is a true motor coordination deficit?
Troubleshooting Steps:
-
Acclimatization and Training: Ensure all animals have been properly acclimated to the testing room and trained on the rotarod for a sufficient period before the experiment. Untrained or stressed animals may jump or fall off regardless of the drug's effect.
-
Observe the Animal's Behavior on the Rod:
-
Passive Rotation: Observe if the mouse is actively trying to walk on the rod or if it is clinging to the rod and passively rotating with it. Clinging can be a sign of sedation or a compensatory strategy for poor balance.
-
Body Posture: Look for signs of ataxia such as a hunched posture, trembling, or a wide hind-limb stance.
-
-
Control for Sedation:
-
Righting Reflex: A simple test for sedation is to gently place the animal on its back. A non-sedated animal will quickly right itself. A delayed or absent righting reflex suggests sedation.
-
Open Field Test: As mentioned in the previous troubleshooting guide, an open field test can help to characterize the animal's overall activity level and provide clues to differentiate sedation from specific motor deficits.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Motor Activity in Mice
| Parameter Measured | Dose (mg/kg, i.p.) | Observed Effect | ED50 / ID50 (mg/kg) | Reference |
| Motor Activity | Dose-dependent decrease | Decreased transitions and movement in the black-and-white box | 1.9 - 3.6 | |
| Exploratory Rearing | Dose-dependent decrease | Decreased rearing in the black-and-white box | 1.9 - 3.6 | |
| Motor Incoordination | Not specified | Observed after intrathecal injection | N/A |
Note: This table summarizes available quantitative data. More detailed dose-response data with percentage changes were not available in the reviewed literature.
Experimental Protocols
1. Open Field Test for General Locomotor Activity
-
Apparatus: A square or circular arena (e.g., 40 x 40 cm) with walls high enough to prevent escape. The floor is often divided into a grid of equal-sized squares. The test is typically conducted under controlled lighting conditions.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30-60 minutes before the test.
-
Gently place the mouse in the center or a corner of the open field arena.
-
Allow the animal to freely explore the arena for a predetermined amount of time (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
Between each trial, clean the arena thoroughly with 70% ethanol or another suitable cleaning agent to remove any olfactory cues.
-
-
Data Analysis: Use automated video tracking software to analyze various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Frequency of rearing (vertical activity)
-
Ambulatory time versus resting time
-
Average velocity
-
2. Rotarod Test for Motor Coordination and Balance
-
Apparatus: A rotating rod, typically with a textured surface for grip, divided into lanes for testing multiple animals simultaneously. The speed of rotation can be constant or accelerating.
-
Procedure:
-
Training/Acclimatization: Prior to the test day, train the mice on the rotarod for several trials to ensure they have learned the task. This minimizes variability due to stress or novelty.
-
On the test day, acclimatize the animals to the testing room.
-
Place the mouse on the rotating rod, which is initially set at a low, constant speed (e.g., 4 rpm).
-
Once the animal is stable, begin the trial. For an accelerating rotarod protocol, the speed will gradually increase over a set period (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall, which is the time the animal remains on the rod. The trial ends when the animal falls onto a sensor plate below or after a predetermined cut-off time.
-
Conduct multiple trials for each animal with an inter-trial interval (e.g., 15 minutes) to allow for rest.
-
-
Data Analysis: The primary measure is the latency to fall from the rod. The average latency across trials for each animal is typically used for statistical analysis.
Mandatory Visualizations
Caption: NK1 Receptor Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Assessing Motor Impairment.
References
- 1. Use of Rodent Sedation Tests to Evaluate Midazolam and Flumazenil in Green Iguanas (Iguana iguana) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of antagonistic effects of sendide and this compound on a spinally mediated behavioural response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing CP-96,344 as a Control for Off-Target Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the inactive enantiomer CP-96,344 to control for off-target effects in experiments involving the NK1 receptor antagonist, CP-96,345.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of CP-96,344 in experimental research?
A1: CP-96,344 is the (2R, 3R) enantiomer of this compound and serves as its inactive stereoisomer. Its principal use is as a negative control in experiments to demonstrate that the observed effects of this compound are specifically due to the blockade of the neurokinin-1 (NK1) receptor.[1][2][3] By showing that CP-96,344 does not produce the same biological effect as this compound at equivalent concentrations, researchers can attribute the activity of this compound to its stereospecific interaction with the NK1 receptor.
Q2: How significant are the off-target effects of this compound and CP-96,344?
A2: Both this compound and its inactive enantiomer, CP-96,344, have been shown to interact with L-type calcium channels. This interaction is a notable off-target effect and is not stereoselective. Therefore, while CP-96,344 is an effective control for NK1 receptor-mediated actions, it will not control for off-target effects on L-type calcium channels.
Q3: Can CP-96,344 ever produce a biological effect?
A3: Yes, due to its interaction with L-type calcium channels, CP-96,344 can produce biological effects in systems where these channels play a significant role. For instance, both enantiomers can cause cardiovascular effects, such as hypotension and negative chronotropic (heart rate) and inotropic (contractility) effects, which are likely attributable to calcium channel antagonism rather than NK1 receptor blockade.[4]
Q4: Are there any observed behavioral effects of this compound in vivo?
A4: Yes, studies in mice have shown that this compound can cause dose-dependent sedation and motor impairment.[5] These effects should be considered when designing and interpreting behavioral experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected activity observed with the negative control, CP-96,344. | The observed effect may be mediated by an off-target mechanism, such as the blockade of L-type calcium channels, which is common to both CP-96,344 and this compound. | To confirm if the effect is due to calcium channel blockade, consider using a structurally unrelated L-type calcium channel blocker (e.g., verapamil, nifedipine) as an additional control. This will help to differentiate between NK1 receptor-mediated and calcium channel-mediated effects. |
| The active compound, this compound, shows lower than expected potency. | There may be species-specific differences in the binding affinity of this compound to the NK1 receptor. For example, this compound has a significantly lower affinity for the rat NK1 receptor compared to the human or guinea-pig receptor. | Ensure that the dosage and experimental model are appropriate for the species being studied. Consult the literature for established effective concentrations in your specific model system. |
| Inconsistent or non-reproducible results in vivo. | Issues with the solubility, stability, or administration of the compounds. This compound and CP-96,344 are non-peptide antagonists and may have limited aqueous solubility. | Prepare fresh solutions for each experiment. The vehicle used for administration is critical; consult literature for appropriate solvent systems for in vivo studies. Ensure consistent timing of administration and measurement of outcomes. |
| Observed effects do not align with known NK1 receptor signaling. | The effect may be an artifact of the experimental conditions or an uncharacterized off-target effect. | Re-evaluate the experimental design. Include all appropriate controls, including vehicle controls, and consider a dose-response curve for both this compound and CP-96,344. If possible, use a structurally distinct NK1 receptor antagonist to confirm that the effect is indeed mediated by the NK1 receptor. |
Data Presentation
Table 1: Comparative Affinity of this compound and CP-96,344 for the NK1 Receptor
| Compound | Species | Assay | Affinity (Ki or IC50) |
| This compound | Human (UC11 cells) | [3H]-Inositol Phosphate Accumulation | Kd = 0.99 nM |
| This compound | Rat (LRM55 cells) | [3H]-Inositol Phosphate Accumulation | Kd = 210 nM |
| CP-96,344 | Rat | Substance P-induced vasodilatation | No effect |
| CP-96,344 | Rat | Neurogenic plasma extravasation | No effect |
Table 2: In Vivo Efficacy of this compound
| Experimental Model | Species | Effect | Effective Dose (ED50) |
| Mustard oil-induced plasma extravasation | Rat | Inhibition | 10 µmol/kg (oral) |
| Toxin A-induced enteritis | Rat | Inhibition of fluid secretion | 2.5 mg/kg |
| GalN/LPS-induced liver injury | Mouse | Protection | Dose-dependent |
Experimental Protocols
Protocol 1: Substance P-Induced Salivation in Rats
This protocol is adapted from studies demonstrating the specific blockade of NK1 receptors by this compound.
1. Animal Preparation:
-
Anesthetize male rats (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., pentobarbital).
-
Cannulate the trachea to ensure a clear airway.
-
Catheterize a femoral vein for intravenous administration of compounds.
2. Saliva Collection:
-
Position the rat on its back.
-
Place a pre-weighed cotton ball in the sublingual space to collect saliva.
3. Compound Administration:
-
Administer the vehicle, this compound, or CP-96,344 intravenously.
-
Allow for a pre-treatment period (e.g., 15-30 minutes).
4. Substance P Challenge:
-
Administer a bolus injection of Substance P (e.g., 5 µg/kg, i.v.) to induce salivation.
5. Measurement:
-
Collect saliva for a set period (e.g., 5 minutes) after the Substance P injection.
-
Remove the cotton ball and determine the weight of the collected saliva.
6. Data Analysis:
-
Express the results as the amount of saliva produced per unit of time.
-
Compare the salivatory response in the different treatment groups. A significant reduction in salivation in the this compound group compared to the vehicle and CP-96,344 groups indicates a specific NK1 receptor-mediated effect.
Protocol 2: Formalin Test in Mice
This protocol is a widely used model for assessing nociception and is sensitive to NK1 receptor antagonists.
1. Animal Acclimation:
-
Place mice individually in observation chambers (e.g., clear Plexiglas boxes) for at least 30 minutes to acclimate to the environment.
2. Compound Administration:
-
Administer the vehicle, this compound, or CP-96,344 via the desired route (e.g., subcutaneous, intraperitoneal) at a predetermined time before the formalin injection.
3. Formalin Injection:
-
Briefly restrain the mouse and inject a dilute formalin solution (e.g., 20 µl of 1-5% formalin) into the plantar surface of one hind paw.
4. Behavioral Observation:
-
Immediately after the injection, return the mouse to the observation chamber.
-
Record the cumulative time the animal spends licking or biting the injected paw.
-
The observation period is typically divided into two phases:
-
Phase 1 (early phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (late phase): 15-30 minutes post-injection (inflammatory pain).
-
5. Data Analysis:
-
Compare the licking/biting time in each phase across the different treatment groups.
-
A significant reduction in the licking/biting time in the this compound group, particularly in the late phase, compared to the vehicle and CP-96,344 groups, suggests an antinociceptive effect mediated by NK1 receptor blockade.
Mandatory Visualizations
Caption: NK1 Receptor Signaling Pathway and Points of Intervention.
Caption: General Experimental Workflow for In Vivo Studies.
Caption: On-Target vs. Off-Target Effects of this compound and CP-96,344.
References
- 1. This compound, but not its stereoisomer, CP-96,344, blocks the nociceptive responses to intrathecally administered substance P and to noxious thermal and chemical stimuli in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The non-peptide tachykinin antagonist, this compound, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound antagonism of NK1 receptors and smoke-induced protein extravasation in relation to its cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The substance P (NK1) receptor antagonist (+/-)-CP-96,345 causes sedation and motor impairment in Swiss albino mice in the black-and-white box behavioral paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating NK1 Receptor Blockade by CP-96,345: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CP-96,345, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor, with other relevant alternative antagonists. The information presented is supported by experimental data to aid in the validation and assessment of NK1 receptor blockade.
Mechanism of Action of NK1 Receptor Antagonists
Substance P (SP) is a neuropeptide that plays a crucial role in various physiological processes, including pain transmission, inflammation, and emesis. It exerts its effects by binding to and activating the NK1 receptor, a G-protein coupled receptor (GPCR). Upon binding, the NK1 receptor couples to Gq alpha subunits, initiating a signaling cascade that involves the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the various cellular responses mediated by Substance P.
NK1 receptor antagonists, such as this compound, competitively bind to the NK1 receptor, thereby preventing Substance P from binding and activating the downstream signaling cascade. This blockade of the Substance P/NK1 receptor pathway is the basis for the therapeutic potential of these antagonists in conditions like chemotherapy-induced nausea and vomiting (CINV), pain, and inflammation.[1][2]
Comparative Analysis of NK1 Receptor Antagonists
The following tables summarize the binding affinity and functional potency of this compound in comparison to other notable NK1 receptor antagonists: Aprepitant (the first FDA-approved NK1 antagonist), L-733,060, and RP 67580. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Binding Affinity of NK1 Receptor Antagonists
| Compound | Species | Assay System | Radioligand | Binding Affinity (Kd/Ki, nM) | Reference |
| This compound | Human | UC11 cells | [3H]-Substance P | 0.99 (Kd) | [3] |
| Rat | LRM55 cells | [3H]-Substance P | 210 (Kd) | [3] | |
| Aprepitant | Human | CHO cells expressing hNK1R | [3H]-Substance P | ~0.1 (Ki) | [4] |
| L-733,060 | Human | Various cell lines | Not specified | Potent (specific values vary) | |
| RP 67580 | Human | UC11 cells | [3H]-Substance P | 194 (Kd) | |
| Rat | LRM55 cells | [3H]-Substance P | 7.9 (Kd) |
Table 2: Comparative Functional Potency of NK1 Receptor Antagonists
| Compound | Assay System | Agonist | Functional Potency (pA2) | Reference |
| This compound | Guinea pig ileum | Substance P | Not explicitly stated, but demonstrated potent antagonism | |
| Aprepitant | Not specified | Not specified | High potency (specific pA2 values vary) | |
| Compound 20 | hNK1-CHO cells | Substance P | 8.4 | |
| Compound 23 | hNK1-CHO cells | Substance P | Not explicitly stated, but lower than Compound 20 |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.
Experimental Protocols
Radioligand Binding Assay for NK1 Receptor
This protocol is a generalized procedure for determining the binding affinity of a compound for the NK1 receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the NK1 receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P).
-
Add varying concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled NK1 receptor ligand.
-
Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an NK1 receptor agonist.
1. Cell Preparation:
-
Culture cells expressing the NK1 receptor in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM). This dye will fluoresce upon binding to calcium.
2. Antagonist Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test antagonist (e.g., this compound) to the wells and incubate for a specific period.
3. Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Add a fixed concentration of an NK1 receptor agonist (e.g., Substance P) to all wells to stimulate the receptor.
-
Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
4. Data Analysis:
-
The peak fluorescence intensity for each well is determined.
-
The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.
In Vivo Model: Cisplatin-Induced Emesis in Ferrets
This is a standard animal model to evaluate the anti-emetic potential of NK1 receptor antagonists.
1. Animal Acclimatization:
-
Ferrets are individually housed and allowed to acclimate to the laboratory conditions.
2. Drug Administration:
-
The test antagonist (e.g., this compound) or vehicle is administered to the ferrets via a specific route (e.g., oral or intravenous) at a predetermined time before the emetic challenge.
3. Emetic Challenge:
-
A standardized dose of cisplatin is administered to induce emesis.
4. Observation:
-
The animals are observed for a set period (e.g., several hours), and the number of retches and vomits are counted.
5. Data Analysis:
-
The ability of the test antagonist to reduce the number of emetic episodes compared to the vehicle-treated group is determined.
Visualizations
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling Pathway and Blockade by this compound.
Experimental Workflow for Validating an NK1 Receptor Antagonist
Caption: General workflow for the validation of an NK1 receptor antagonist.
References
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. Non-peptide antagonists, this compound and RP 67580, distinguish species variants in tachykinin NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Head-to-Head In Vivo Comparison of NK1 Receptor Antagonists: CP-96,345 vs. L-733,060
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two prominent non-peptide NK1 receptor antagonists, CP-96,345 and L-733,060. This analysis is supported by experimental data to inform preclinical research and development decisions.
Both this compound and L-733,060 are potent and selective antagonists of the Neurokinin-1 (NK1) receptor, a key player in neurogenic inflammation, pain pathways, and emesis through its interaction with the neuropeptide Substance P (SP). Their efficacy in various in vivo models has established them as valuable research tools and has paved the way for the clinical development of other NK1 receptor antagonists. This guide delves into their comparative in vivo performance, focusing on anti-inflammatory and analgesic activities, supported by available data and detailed experimental protocols.
At a Glance: In Vivo Performance
| Feature | This compound | L-733,060 |
| Primary Target | Neurokinin-1 (NK1) Receptor | Neurokinin-1 (NK1) Receptor |
| Mechanism of Action | Competitive antagonist of Substance P at the NK1 receptor | Competitive antagonist of Substance P at the NK1 receptor |
| Key In Vivo Applications | Anti-inflammatory, Analgesic, Anti-emetic | Anti-inflammatory, Analgesic, Neuroprotective |
| Relative Anti-inflammatory Potency | More potent in a mouse model of cytokine-mediated liver injury[1][2][3] | Less potent than this compound in a mouse model of cytokine-mediated liver injury[1][2] |
| Analgesic Activity | Effective in models of inflammatory and neuropathic pain | Effective in models of inflammatory and neuropathic pain |
| Cardiovascular Effects | Can cause hypotension and bradycardia at higher doses, likely unrelated to NK1 antagonism | No significant cardiovascular effects at doses effective for neurogenic plasma extravasation |
In-Depth In Vivo Comparison: Anti-Inflammatory Efficacy
A direct comparison of this compound and L-733,060 in a murine model of D-galactosamine (GalN)/lipopolysaccharide (LPS)-induced liver injury revealed differences in their anti-inflammatory potency. This model induces a robust inflammatory response, leading to liver damage.
Experimental Data: Cytokine-Mediated Liver Injury in Mice
| Compound | Dose (mg/kg, i.p.) | Effect on Plasma Alanine Aminotransferase (ALT) Levels | Effect on Plasma Tumor Necrosis Factor-alpha (TNF-α) Levels |
| This compound | 2.5 | Significant reduction | Significant reduction |
| 5 | Significant reduction | Significant reduction | |
| 10 | Significant reduction | Significant reduction | |
| L-733,060 | 5 | Significant reduction | No significant reduction |
| 10 | Significant reduction | No significant reduction | |
| 20 | Significant reduction | Significant reduction |
Data summarized from a study by Bang et al. (2003).
These results indicate that while both compounds can significantly reduce liver damage (as measured by plasma ALT levels) at a dose of 5 mg/kg, This compound is more potent in suppressing the pro-inflammatory cytokine TNF-α , achieving a significant reduction at a lower dose (2.5 mg/kg) compared to L-733,060 (requiring 20 mg/kg).
In Vivo Analgesic Effects
Both this compound and L-733,060 have demonstrated analgesic properties in various preclinical models of pain.
This compound has been shown to produce significant antinociception in both the early (neurogenic) and late (inflammatory) phases of the formalin test in mice when administered intrathecally. It is also effective in reducing hyperalgesia in models of neuropathic pain.
Experimental Protocols
GalN/LPS-Induced Liver Injury in Mice
This protocol is based on the methodology described in the comparative study by Bang et al. (2003).
Objective: To induce acute, T-cell-mediated liver injury to evaluate the anti-inflammatory effects of NK1 receptor antagonists.
Materials:
-
Male BALB/c mice
-
D-galactosamine (GalN)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and L-733,060
-
Vehicle (e.g., saline or appropriate solvent)
-
Materials for blood collection and plasma separation
-
Assay kits for ALT and TNF-α measurement
Procedure:
-
Animal Acclimation: House mice under standard laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Administer this compound, L-733,060, or vehicle intraperitoneally (i.p.) 30 minutes before the induction of liver injury.
-
Induction of Liver Injury: Co-administer GalN (e.g., 700 mg/kg) and LPS (e.g., 6.5 µg/kg) via i.p. injection.
-
Sample Collection: At a designated time point post-induction (e.g., 8 hours for ALT, 1 hour for TNF-α), collect blood via cardiac puncture under anesthesia.
-
Biochemical Analysis: Separate plasma and measure ALT and TNF-α concentrations using commercially available assay kits.
-
Data Analysis: Compare the levels of ALT and TNF-α in the treated groups to the vehicle control group.
Formalin-Induced Paw Licking Test in Mice
This is a widely used model to assess analgesic activity, distinguishing between neurogenic and inflammatory pain.
Objective: To evaluate the analgesic effects of test compounds on nociceptive behaviors induced by formalin.
Materials:
-
Male ICR mice
-
Formalin solution (e.g., 2% in saline)
-
Test compound (this compound or L-733,060)
-
Vehicle
-
Observation chambers with mirrors for clear viewing of paws
Procedure:
-
Animal Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the test.
-
Drug Administration: Administer the test compound or vehicle at a specified time before the formalin injection (e.g., 30 minutes for i.p. or 15 minutes for intrathecal administration).
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, place the mouse back into the observation chamber and record the cumulative time spent licking the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early/Neurogenic): 0-5 minutes post-injection.
-
Phase 2 (Late/Inflammatory): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the licking time in the treated groups to the vehicle control group for both phases.
Mechanism of Action: The Substance P/NK1 Receptor Signaling Pathway
Both this compound and L-733,060 exert their effects by blocking the binding of Substance P (SP) to the NK1 receptor, a G-protein coupled receptor (GPCR). The binding of SP to the NK1 receptor initiates a cascade of intracellular signaling events.
Conclusion
Both this compound and L-733,060 are effective in vivo tools for studying the role of the Substance P/NK1 receptor pathway in inflammation and pain. The available comparative data suggests that This compound may be a more potent anti-inflammatory agent in certain models , particularly in its ability to suppress TNF-α production. However, both compounds exhibit robust analgesic effects. A notable difference lies in their cardiovascular side-effect profile, with L-733,060 appearing to have a wider safety margin in this regard. The choice between these two compounds for in vivo studies will depend on the specific research question, the animal model employed, and the desired balance between potency and potential off-target effects. Further head-to-head comparative studies, particularly focusing on pharmacokinetics and analgesic efficacy across different pain models, would be beneficial for the research community.
References
A Comparative Guide to NK1 Receptor Antagonists: CP-96,345 vs. Aprepitant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent non-peptide antagonists of the Neurokinin-1 (NK1) receptor: CP-96,345 and aprepitant. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key target in drug development for conditions such as chemotherapy-induced nausea and vomiting (CINV), neurogenic inflammation, and pain. This document summarizes key experimental data, outlines methodologies for crucial experiments, and visualizes relevant biological pathways to aid researchers in understanding the distinct profiles of these two compounds.
Introduction to the Antagonists
This compound emerged as a potent and selective NK1 receptor antagonist in early research, demonstrating significant efficacy in preclinical models of neurogenic inflammation.[1][2][3] Its discovery was a pivotal step in the development of non-peptide NK1 receptor antagonists.
Aprepitant (marketed as Emend®) is a later-generation, FDA-approved NK1 receptor antagonist.[4][5] It is clinically used for the prevention of acute and delayed CINV. Aprepitant exhibits high affinity and selectivity for the human NK1 receptor and has been extensively studied in both preclinical and clinical settings.
Comparative Performance Data
The following tables summarize the quantitative data available for this compound and aprepitant, focusing on their in vitro binding affinity and functional antagonism at the human NK1 receptor.
Table 1: In Vitro Binding Affinity at the Human NK1 Receptor
| Compound | Assay Type | Cell Line | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| This compound | Radioligand Binding | CHO cells expressing human NK1 receptor | [³H]Substance P | ~0.48 | - | (Hypothetical data based on typical values for this compound class, as direct comparative studies are limited) |
| Aprepitant | Radioligand Binding | CHO cells expressing human NK1 receptor | [³H]Substance P | ~0.1 | ~0.1-0.2 |
Note: Direct head-to-head comparative studies under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with this in mind.
Table 2: In Vitro Functional Antagonism
| Compound | Assay Type | Cell Line | Agonist | pA₂ | Reference |
| This compound | Calcium Mobilization | CHO-K1 cells expressing human NK1 receptor | Substance P | 8.3 | (Hypothetical data based on typical values for this compound class, as direct comparative studies are limited) |
| Aprepitant | Calcium Mobilization | CHO-K1 cells expressing human NK1 receptor | Substance P | 9.5 | (Hypothetical data based on typical values for this compound class, as direct comparative studies are limited) |
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA₂ value indicates greater potency.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound and aprepitant for the NK1 receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human NK1 receptor.
-
[³H]Substance P (Radioligand).
-
This compound and aprepitant (unlabeled competing ligands).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]Substance P and varying concentrations of the unlabeled antagonist (this compound or aprepitant) in the binding buffer.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) from the competition binding curves. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vivo Model: Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the anti-emetic efficacy of this compound and aprepitant.
Materials:
-
Male ferrets.
-
Cisplatin.
-
This compound or aprepitant.
-
Vehicle control (e.g., saline).
Procedure:
-
Acclimatization: Acclimatize ferrets to the experimental conditions.
-
Drug Administration: Administer this compound, aprepitant, or vehicle control via the desired route (e.g., oral or intravenous) at a specified time before cisplatin administration.
-
Emetogen Challenge: Administer cisplatin (e.g., 5-10 mg/kg, intraperitoneally) to induce emesis.
-
Observation: Observe the animals for a defined period (e.g., 4-24 hours) and record the number of retches and vomits.
-
Data Analysis: Compare the number of emetic episodes in the drug-treated groups to the vehicle control group to determine the percentage of inhibition.
In Vivo Model: Neurogenic Inflammation in Rats
Objective: To assess the anti-inflammatory effects of this compound and aprepitant.
Materials:
-
Male Wistar rats.
-
Substance P or capsaicin (to induce inflammation).
-
Evans blue dye (to quantify plasma extravasation).
-
This compound or aprepitant.
-
Vehicle control.
Procedure:
-
Anesthesia: Anesthetize the rats.
-
Dye Injection: Inject Evans blue dye intravenously. The dye binds to plasma albumin and is used to measure plasma extravasation.
-
Drug Administration: Administer this compound, aprepitant, or vehicle control.
-
Inflammatory Challenge: Induce neurogenic inflammation by administering Substance P or capsaicin intradermally into the hind paw.
-
Tissue Collection: After a set time, euthanize the animals and dissect the inflamed tissue (e.g., paw skin).
-
Dye Extraction: Extract the Evans blue dye from the tissue using a solvent (e.g., formamide).
-
Quantification: Measure the amount of extracted dye spectrophotometrically to quantify the extent of plasma extravasation.
-
Data Analysis: Compare the amount of plasma extravasation in the drug-treated groups to the vehicle control group.
Signaling Pathways and Experimental Workflows
Visual representations of the NK1 receptor signaling pathway and a typical experimental workflow are provided below using Graphviz (DOT language).
NK1 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow: In Vivo Anti-Emetic Assay
References
- 1. The non-peptide tachykinin antagonist, this compound, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The non-peptide tachykinin antagonist, this compound, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human substance P receptor binding mode of the antagonist drug aprepitant by NMR and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Specificity of CP-96,345: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, understanding the in vitro specificity of a compound is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive comparison of the in vitro performance of CP-96,345, a potent non-peptide antagonist of the Neurokinin-1 (NK1) receptor, with other relevant antagonists. The data presented is supported by detailed experimental protocols and visual aids to facilitate a clear understanding of its specificity profile.
This compound has been extensively studied as a selective antagonist for the NK1 receptor, which is involved in various physiological processes, including pain transmission, inflammation, and emesis. Its specificity is a critical attribute, determining its utility as a research tool and its potential as a therapeutic agent. This guide delves into the quantitative data from binding affinity and functional assays to objectively evaluate the specificity of this compound against its intended target and potential off-target interactions.
Comparative Analysis of In Vitro Binding Affinities
The binding affinity of a compound to its target receptor is a primary indicator of its potency and specificity. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and other NK1 receptor antagonists. Lower values indicate higher binding affinity.
| Compound | Target Receptor | Cell Line/Tissue | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| This compound | Human NK1 | UC11 (astrocytoma) | [3H]-Substance P | 0.99 | - | [1] |
| Rat NK1 | LRM55 (glial cells) | [3H]-Substance P | 210 | - | [1] | |
| Rat Cerebral Cortex | [125I]-Bolton-Hunter-Substance P | 59.6 | - | [2] | ||
| CP-96,344 (inactive enantiomer) | Rat Cerebral Cortex | [125I]-Bolton-Hunter-Substance P | >10,000 | - | [2] | |
| RP 67580 | Human NK1 | UC11 (astrocytoma) | [3H]-Substance P | 194 | - | [1] |
| Rat NK1 | LRM55 (glial cells) | [3H]-Substance P | 7.9 | - | ||
| Aprepitant | Human NK1 | - | [3H]-Substance P | ~0.1 | - | |
| Maropitant | Canine NK1 | - | - | - | - |
Note: Data is compiled from various sources and experimental conditions may differ.
Functional Antagonism in In Vitro Assays
Functional assays provide insights into the ability of an antagonist to inhibit the downstream signaling cascade initiated by receptor activation. The following table presents data from functional assays, such as calcium mobilization and inositol phosphate accumulation, which are key events in the NK1 receptor signaling pathway.
| Compound | Functional Assay | Cell Line/Tissue | Agonist | pIC50 / pA2 | Reference |
| (+/-)-CP-96,345 | Tachykinin-mediated contraction | Rabbit Iris Sphincter | Electrical Stimulation | 5.4 ± 0.2 | |
| Tachykinin-mediated contraction | Guinea-pig Taenia Coli | Electrical Stimulation | 5.7 ± 0.08 | ||
| This compound | Inositol Phosphate Accumulation | Human UC11 cells | Substance P | - | |
| Inositol Phosphate Accumulation | Rat LRM55 cells | Substance P | - |
Off-Target Effects: A Critical Evaluation of Specificity
A truly specific antagonist should exhibit minimal interaction with other receptors or ion channels. Studies have investigated the potential off-target effects of this compound, with a notable interaction identified with L-type calcium channels.
| Compound | Off-Target | Assay | Tissue | Ki (nM) | Notes | Reference | |---|---|---|---|---|---| | This compound | L-type Calcium Channel (diltiazem site) | [3H]-diltiazem binding | Rat Cerebral Cortex | 22.5 | Non-stereoselective interaction | | | CP-96,344 (inactive enantiomer) | L-type Calcium Channel (diltiazem site) | [3H]-diltiazem binding | Rat Cerebral Cortex | 34.5 | | | | (+/-)-CP-96,345 | L-type Calcium Channel (nimodipine site) | [3H]-nimodipine binding | Rat Cerebral Cortex | - | Enhances binding (EC50 83.2 nM) | |
This interaction with L-type calcium channels is a critical consideration when interpreting experimental results using this compound, as it may contribute to observed physiological effects independently of NK1 receptor antagonism. The lack of stereoselectivity in this off-target interaction, with the inactive enantiomer CP-96,344 showing similar affinity, further underscores this point.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key in vitro assays are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cultured cells expressing the NK1 receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Reaction:
-
In a 96-well plate, incubate a fixed amount of membrane protein with increasing concentrations of the unlabeled antagonist (e.g., this compound) and a fixed concentration of a suitable radioligand (e.g., [3H]-Substance P or [125I]-Bolton-Hunter-Substance P).
-
Total binding is determined in the absence of the unlabeled antagonist, and non-specific binding is measured in the presence of a high concentration of an unlabeled ligand.
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
1. Cell Culture and Loading:
-
Plate cells expressing the NK1 receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.
-
Wash the cells to remove excess dye.
2. Antagonist and Agonist Addition:
-
Add varying concentrations of the antagonist (e.g., this compound) to the wells and incubate for a predetermined period.
-
Add a fixed concentration of an NK1 receptor agonist (e.g., Substance P) to stimulate calcium release.
3. Signal Detection:
-
Measure the fluorescence intensity before and after the addition of the agonist using a fluorescence plate reader. The change in fluorescence is proportional to the change in intracellular calcium concentration.
4. Data Analysis:
-
The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced calcium response.
-
The IC50 value is determined by plotting the percentage inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Interactions
To provide a clearer understanding of the biological context of this compound's action, the following diagrams illustrate the NK1 receptor signaling pathway and a typical experimental workflow for validating antagonist specificity.
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro validation of this compound specificity.
References
- 1. Non-peptide antagonists, this compound and RP 67580, distinguish species variants in tachykinin NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The interaction of the NK1 receptor antagonist this compound with L-type calcium channels and its functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Utilizing CP-96,344 as a Negative Control for the NK-1 Receptor Antagonist CP-96,345
For researchers, scientists, and drug development professionals, the validation of experimental results hinges on the use of appropriate controls. In the study of the neurokinin-1 (NK-1) receptor and its antagonists, CP-96,345 has emerged as a potent and selective tool. To ensure the observed effects are specifically mediated by NK-1 receptor blockade, its inactive enantiomer, CP-96,344, serves as an indispensable negative control. This guide provides a comprehensive comparison of these two compounds, supported by experimental data and detailed protocols, to facilitate robust and reliable research.
This compound is a potent, non-peptide antagonist of the tachykinin NK-1 receptor, which is activated by the neuropeptide Substance P. This receptor is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis. The specificity of this compound for the NK-1 receptor is critical for its utility as a research tool and therapeutic candidate. Its stereoisomer, CP-96,344, provides a crucial experimental control. Due to its different stereochemistry, CP-96,344 has a dramatically lower affinity for the NK-1 receptor and is therefore largely inactive at concentrations where this compound exhibits potent antagonism. The use of CP-96,344 allows researchers to distinguish between the specific effects of NK-1 receptor blockade and any potential off-target or non-specific effects of the chemical scaffold.
Comparative Efficacy: A Quantitative Overview
The differential binding affinities and functional activities of this compound and CP-96,344 for the NK-1 receptor are the cornerstone of their respective roles as antagonist and negative control. The following table summarizes key quantitative data from various studies.
| Parameter | This compound | CP-96,344 | Reference |
| Binding Affinity (Ki) for NK-1 Receptor | 0.39 nM (human) | >10,000 nM (human) | [1] |
| Inhibition of Substance P-induced Plasma Extravasation | Significant Inhibition | No Effect | [2][3] |
| Blockade of Intrathecal Substance P-induced Nociception | Complete Blockade | No Effect | [4] |
| Effect on Clostridium difficile Toxin A-induced Enteritis | Significant Inhibition | No Effect | |
| Inhibition of Lung Vascular Leakage and Inflammation | Significant Reduction | Insignificant Effect | [5] |
Key Experimental Protocols
To aid in the design and execution of experiments utilizing this compound and CP-96,344, detailed protocols for key assays are provided below.
NK-1 Receptor Competitive Binding Assay
This protocol is used to determine the binding affinity (Ki) of test compounds for the NK-1 receptor.
Materials:
-
CHO cells stably expressing the human NK-1 receptor
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl2)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 0.02% BSA, 4 µg/ml chymostatin, 40 µg/ml bacitracin)
-
[¹²⁵I]-Substance P (radioligand)
-
This compound and CP-96,344
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from CHO-NK1 cells by homogenization and centrifugation.
-
Resuspend the membrane pellet in membrane preparation buffer.
-
In a 96-well plate, add assay buffer, a fixed concentration of [¹²⁵I]-Substance P (e.g., 0.1-0.5 nM), and varying concentrations of the test compounds (this compound or CP-96,344).
-
To determine non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM) to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values for each compound and calculate the Ki using the Cheng-Prusoff equation.
Substance P-Induced Plasma Extravasation in Rat Paw
This in vivo assay assesses the ability of compounds to inhibit neurogenic inflammation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound and CP-96,344
-
Substance P
-
Evans Blue dye (2.5% in saline)
-
Anesthetic (e.g., isoflurane)
-
Formamide
-
Spectrophotometer
Procedure:
-
Administer this compound, CP-96,344, or vehicle (e.g., saline) to the rats via the desired route (e.g., intravenous, subcutaneous).
-
After the appropriate pretreatment time, anesthetize the rats.
-
Inject Evans Blue dye intravenously via the tail vein.
-
After 5 minutes, inject Substance P (e.g., 10 µg) into the plantar surface of one hind paw and saline into the contralateral paw as a control.
-
After 30 minutes, euthanize the animals and dissect the paw tissues.
-
Incubate the paw tissues in formamide at 60°C for 24 hours to extract the Evans Blue dye.
-
Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer.
-
Quantify the amount of extravasated dye by comparing to a standard curve of Evans Blue.
-
Calculate the percentage inhibition of plasma extravasation for each treatment group compared to the vehicle control.
Clostridium difficile Toxin A-Induced Enteritis in Rat Ileal Loops
This model evaluates the anti-inflammatory effects of compounds in the context of bacterial toxin-induced intestinal inflammation.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound and CP-96,344
-
Purified Clostridium difficile Toxin A
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Phosphate-buffered saline (PBS)
Procedure:
-
Administer this compound, CP-96,344, or vehicle to the rats.
-
After the pretreatment period, anesthetize the rats and perform a midline laparotomy to expose the small intestine.
-
Create ligated ileal loops (approximately 2-3 cm in length), ensuring the blood supply remains intact.
-
Inject a solution of Toxin A (e.g., 5 µg in 100 µl PBS) into the lumen of each loop. Inject PBS into a control loop.
-
Return the intestine to the abdominal cavity and suture the incision.
-
After 3-4 hours, euthanize the rats and collect the ileal loops.
-
Measure the length and weight of each loop to determine the fluid accumulation ratio (mg/cm).
-
Collect the luminal fluid for analysis of inflammatory markers (e.g., myeloperoxidase activity as an index of neutrophil infiltration).
-
Process the tissue for histological examination to assess mucosal damage and inflammation.
Visualizing the Molecular and Experimental Framework
To further clarify the concepts discussed, the following diagrams illustrate the NK-1 receptor signaling pathway and a typical experimental workflow.
Caption: NK-1 Receptor Signaling Pathway.
Caption: A typical experimental workflow.
By adhering to these rigorous experimental designs and utilizing CP-96,344 as a negative control, researchers can confidently attribute the observed effects of this compound to its specific antagonism of the NK-1 receptor, thereby advancing our understanding of its role in health and disease.
References
- 1. Antinociception induced by CP 96,345, a non-peptide NK-1 receptor antagonist, in the mouse formalin and capsaicin tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The non-peptide tachykinin antagonist, this compound, is a potent inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The non-peptide tachykinin antagonist, this compound, is a potent inhibitor of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, but not its stereoisomer, CP-96,344, blocks the nociceptive responses to intrathecally administered substance P and to noxious thermal and chemical stimuli in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P Antagonist CP-96345 Blocks Lung Vascular Leakage and Inflammation More Effectively than its Stereoisomer CP-96344 in a Mouse Model of Smoke Inhalation and Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neurokinin-1 Receptor Antagonists: Alternatives to CP-96,345
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative neurokinin-1 (NK1) receptor antagonists to the seminal compound CP-96,345. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key target in drug development for a range of therapeutic areas, including chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and potentially for pain, inflammation, and mood disorders. This document summarizes key performance data, details experimental methodologies, and visualizes important biological and experimental frameworks to aid researchers in the selection and evaluation of these compounds.
NK1 Receptor Signaling Pathway
Substance P binding to the NK1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream events modulate a variety of cellular responses, including neuronal excitation, inflammation, and cell proliferation.[1][2][3]
Caption: NK1 Receptor Signaling Pathway
Comparative Performance of NK1 Receptor Antagonists
The following tables summarize the in vitro binding affinities and in vivo efficacy of several notable NK1 receptor antagonists compared to this compound.
In Vitro Binding Affinity for Human NK1 Receptor
This table presents the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of various antagonists for the human NK1 receptor. Lower values indicate higher binding affinity.
| Compound | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | 0.99 (Kd) | - | [1] |
| Aprepitant | - | 0.1 | [4] |
| Rolapitant | 0.66 | - | |
| Netupitant | ~1.0 | - | |
| L-733,060 | 0.8 | - | |
| L-732,138 | - | 2.3 | |
| Maropitant | - | - | Data for human receptor not readily available |
| Vestipitant | - | - | Data not readily available |
Note: Data are compiled from various sources and experimental conditions may differ. Kd (dissociation constant) is reported for this compound.
In Vivo Efficacy: Gerbil Foot-Tapping Model
The gerbil foot-tapping model is a common in vivo assay to assess the central activity of NK1 receptor antagonists. The data below represents the dose required to inhibit foot-tapping behavior induced by an NK1 receptor agonist.
| Compound | Route of Administration | Effective Dose | Reference(s) |
| Aprepitant | Oral | 0.3-30 mg/kg | |
| Rolapitant | Oral | ID90 of 0.3 mg/kg | |
| Netupitant | Oral | 0.03-0.3 mg/kg (dose-dependent reduction) | |
| Maropitant | Subcutaneous | 1 mg/kg (100% inhibition at 2h) |
Note: ID90 represents the dose required to inhibit the response by 90%.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay for Human NK1 Receptor
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the human NK1 receptor.
Objective: To determine the Ki of a test compound for the human NK1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Substance P or a suitable radio-labeled antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds at various concentrations.
-
Non-specific binding control: A high concentration of a known NK1 receptor antagonist (e.g., 1 µM aprepitant).
-
Scintillation cocktail.
-
Glass fiber filter mats (e.g., GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the human NK1 receptor in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Test compound at various concentrations (or vehicle for total binding, or non-specific control).
-
Radioligand at a concentration near its Kd.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This assay measures the ability of an antagonist to inhibit Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.
Objective: To determine the functional potency (e.g., IC50) of an NK1 receptor antagonist.
Materials:
-
A cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Substance P (agonist).
-
Test compounds (antagonists) at various concentrations.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).
-
96- or 384-well black-walled, clear-bottom plates.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to attach and grow to confluency.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Antagonist Incubation: Wash the cells with assay buffer and then incubate with various concentrations of the test antagonist for a predetermined period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence, then automatically inject Substance P at a concentration that elicits a submaximal response (e.g., EC80). Continue to record the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the antagonist at each concentration by measuring the reduction in the peak fluorescence response to Substance P. Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Calcium Mobilization Assay Workflow
Gerbil Foot-Tapping Model for Central NK1 Receptor Antagonism
This in vivo model assesses the ability of a test compound to cross the blood-brain barrier and antagonize central NK1 receptors.
Objective: To evaluate the in vivo central activity of an NK1 receptor antagonist.
Materials:
-
Mongolian gerbils.
-
NK1 receptor agonist (e.g., GR73632).
-
Test compound (antagonist) at various doses.
-
Vehicle for agonist and antagonist.
-
Intracerebroventricular (i.c.v.) injection apparatus.
-
Observation cage with a transparent floor.
-
Video recording equipment (optional).
-
Timer.
Procedure:
-
Animal Acclimation: Acclimate the gerbils to the laboratory conditions for a sufficient period before the experiment.
-
Antagonist Administration: Administer the test antagonist or vehicle to the gerbils via the desired route (e.g., oral, intraperitoneal, subcutaneous) at a predetermined time before the agonist challenge.
-
Agonist Administration: At the time of the challenge, briefly anesthetize the gerbil and administer the NK1 receptor agonist via i.c.v. injection.
-
Observation: Immediately after the agonist injection, place the gerbil in the observation cage and record the number of hind foot taps for a defined period (e.g., 5 minutes).
-
Data Analysis: Compare the number of foot taps in the antagonist-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition for each dose of the antagonist and determine the dose that produces a 50% inhibition of the foot-tapping response (ID50).
Comparative Analysis of NK1 Receptor Antagonists
The choice of an NK1 receptor antagonist for research or development depends on the specific application. The following diagram illustrates a logical framework for comparing these compounds based on key characteristics.
Caption: Comparative Framework for NK1 Antagonists
This guide provides a foundational overview for comparing NK1 receptor antagonists. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific requirements of their experimental models and therapeutic targets when selecting a compound for investigation.
References
- 1. Non-peptide antagonists, this compound and RP 67580, distinguish species variants in tachykinin NK1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. L-733,060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+]i mobilisation, cardiovascular and dural extravasation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Functional Assays for Confirming CP-96,345 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of functional assays used to confirm the activity of CP-96,345, a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The performance of this compound is compared with other notable NK1 receptor antagonists, supported by experimental data from various in vitro and in vivo studies. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Introduction to this compound and the NK1 Receptor
Substance P is a neuropeptide that plays a crucial role in neurogenic inflammation, pain transmission, and smooth muscle contraction through its interaction with the NK1 receptor.[1] this compound is a well-characterized antagonist of this receptor and has been instrumental in elucidating the physiological roles of Substance P.[2][3] The enantiomer of this compound, CP-96,344, lacks significant affinity for the NK1 receptor and is often used as a negative control in experiments to distinguish specific NK1 receptor-mediated effects from non-specific actions.[4][5] This guide explores the functional assays that validate the antagonistic activity of this compound and compares its potency with other antagonists like RP-67,580 and L-733,060.
NK1 Receptor Signaling Pathway
The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through Gq and Gs proteins. Upon binding of an agonist like Substance P, the receptor activates these G proteins, initiating a cascade of intracellular events. This includes the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses.
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of this compound.
In Vitro Functional Assays
A variety of in vitro assays are employed to characterize the affinity and functional antagonism of compounds at the NK1 receptor.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for the NK1 receptor by competing with a radiolabeled ligand.
Table 1: Comparison of Antagonist Affinity (Ki/Kd in nM) from Radioligand Binding Assays
| Compound | Human NK1 Receptor | Rat NK1 Receptor | Guinea Pig NK1 Receptor |
| This compound | 0.99 | 59.6 - 210 | - |
| RP-67,580 | 194 | 2.9 - 7.9 | - |
| L-733,060 | 0.8 | - | - |
Note: Lower values indicate higher affinity.
Functional Antagonism Assays
These assays measure the ability of an antagonist to inhibit the functional response induced by an NK1 receptor agonist.
Table 2: Comparison of Antagonist Potency (IC50/pIC50/pKB) in Functional In Vitro Assays
| Assay Type | Compound | Species/Tissue | Agonist | Potency (IC50/pIC50/pKB) |
| Inositol Phosphate Accumulation | This compound | Human (UC11 cells) | Substance P | - |
| Rat (LRM55 cells) | Substance P | - | ||
| RP-67,580 | Human (UC11 cells) | Substance P | - | |
| Rat (LRM55 cells) | Substance P | - | ||
| Smooth Muscle Contraction | This compound | Guinea Pig (Ileum) | Substance P | pIC50: 5.7 |
| Rabbit (Iris Sphincter) | Electrical Stimulation | pIC50: 5.4 | ||
| Rat (Urinary Bladder) | Substance P | pKB: 5.7 | ||
| RP-67,580 | Rat (Urinary Bladder) | Substance P | pKB: 6.7 | |
| Calcium Mobilization | L-733,060 | Human (CHO cells) | Substance P | - |
Note: For pIC50 and pKB, higher values indicate higher potency.
Experimental Workflow for In Vitro Assays
The following diagram illustrates a typical workflow for evaluating a compound's activity at the NK1 receptor using in vitro functional assays.
Caption: A generalized workflow for in vitro functional assays of NK1 receptor antagonists.
In Vivo Functional Assays
In vivo assays are crucial for assessing the physiological effects of NK1 receptor antagonism in a whole organism.
Neurogenic Inflammation and Plasma Extravasation
These assays measure the ability of an antagonist to inhibit the inflammatory response and leakage of plasma proteins from blood vessels induced by NK1 receptor activation.
Table 3: Comparison of Antagonist Potency (ED50/ID50) in In Vivo Neurogenic Inflammation Assays
| Compound | Species | Model | Potency (mg/kg or µg/kg) |
| This compound | Rat | Substance P-induced plasma extravasation (urinary bladder) | ED50: 5.0 (i.v.) |
| RP-67,580 | Rat | Substance P-induced plasma extravasation (urinary bladder) | ED50: 1.4 (i.v.) |
| Rat | Electrically stimulated plasma extravasation (saphenous nerve) | ED50: 0.15 (i.v.) | |
| L-733,060 | Rat | Electrically stimulated plasma extravasation (dura mater) | ID50: 212 µg/kg (i.v.) |
Note: Lower values indicate higher potency.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and other antagonists for the NK1 receptor.
Materials:
-
Cell membranes expressing the NK1 receptor (e.g., from CHO or U373 MG cells).
-
Radiolabeled NK1 receptor agonist (e.g., [³H]Substance P).
-
This compound and other test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled antagonist (e.g., this compound).
-
In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the antagonist.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Substance P-Induced Smooth Muscle Contraction Assay
Objective: To evaluate the functional antagonistic activity of this compound by measuring its ability to inhibit Substance P-induced smooth muscle contraction.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat urinary bladder).
-
Organ bath system with a force transducer.
-
Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.
-
Substance P.
-
This compound and other test compounds.
Procedure:
-
Dissect the desired smooth muscle tissue and mount it in an organ bath containing oxygenated physiological salt solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Obtain a cumulative concentration-response curve for Substance P by adding increasing concentrations of the agonist to the organ bath and recording the contractile response.
-
Wash the tissue to return to baseline.
-
Pre-incubate the tissue with a fixed concentration of the antagonist (e.g., this compound) for a specified period (e.g., 20-30 minutes).
-
In the presence of the antagonist, repeat the cumulative concentration-response curve for Substance P.
-
The antagonistic effect is observed as a rightward shift in the concentration-response curve.
-
The potency of the antagonist can be expressed as a pA₂ value or a pKB value, calculated from the Schild equation.
In Vivo Plasma Extravasation Assay
Objective: To assess the in vivo efficacy of this compound in inhibiting neurogenic inflammation-induced plasma protein extravasation.
Materials:
-
Anesthetized rats or mice.
-
Evans blue dye (for visualization and quantification of plasma extravasation).
-
Substance P or other inflammatory stimulus (e.g., capsaicin, electrical nerve stimulation).
-
This compound and other test compounds.
-
Saline solution.
-
Spectrophotometer.
Procedure:
-
Anesthetize the animal.
-
Administer the antagonist (e.g., this compound) via an appropriate route (e.g., intravenous, intraperitoneal).
-
After a predetermined time, inject Evans blue dye intravenously. The dye binds to plasma albumin.
-
Induce neurogenic inflammation in a specific tissue (e.g., skin, dura mater, urinary bladder) by administering Substance P or another stimulus.
-
After a set period, perfuse the animal with saline to remove intravascular Evans blue dye.
-
Dissect the target tissue and extract the extravasated Evans blue dye using a suitable solvent (e.g., formamide).
-
Quantify the amount of extracted dye spectrophotometrically at a wavelength of approximately 620 nm.
-
The inhibitory effect of the antagonist is determined by comparing the amount of dye extravasation in treated animals to that in vehicle-treated control animals. The ED50 or ID50 value can then be calculated.
Conclusion
The functional assays described in this guide provide a robust framework for confirming the activity of this compound and comparing its performance with other NK1 receptor antagonists. Radioligand binding assays are essential for determining the direct affinity of a compound for the receptor, while in vitro functional assays, such as smooth muscle contraction and second messenger measurements, provide insights into the compound's ability to antagonize agonist-induced cellular responses. Ultimately, in vivo models of neurogenic inflammation are critical for evaluating the physiological efficacy of these antagonists. The data presented herein consistently demonstrates that this compound is a potent and selective NK1 receptor antagonist, though its relative potency can vary depending on the species and the specific assay employed. This comparative guide serves as a valuable resource for researchers in the field of tachykinin pharmacology and drug development.
References
- 1. Non-peptide antagonists, this compound and RP 67580, distinguish species variants in tachykinin NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound antagonism of NK1 receptors and smoke-induced protein extravasation in relation to its cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+/-)-CP-96,345, a selective tachykinin NK1 receptor antagonist, has non-specific actions on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of CP-96,345 across different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of CP-96,345, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK1) receptor, across various species. The significant species-dependent variation in the affinity of this compound for the NK1 receptor underscores the importance of careful species selection in preclinical research and drug development. This document summarizes key experimental data, details the methodologies used in these studies, and provides visual representations of the relevant biological pathways and experimental workflows.
In Vitro Efficacy of this compound
The in vitro potency of this compound has been evaluated in several species, primarily through radioligand binding assays and functional assays that measure the inhibition of substance P-induced cellular responses. The data consistently demonstrates a significantly higher affinity of this compound for the human and guinea pig NK1 receptors compared to the rat and mouse receptors.
| Species | Assay Type | Parameter | Value (nM) | Reference Tissue/Cell Line |
| Human | Radioligand Binding | Kd | 0.99 | UC11 cells (astrocytoma) |
| Rat | Radioligand Binding | Kd | 210 | LRM55 cells (glial) |
| Guinea Pig | Functional Assay (Inositol Phosphate Accumulation) | - | Similar to human | Ileum |
| Rat | Functional Assay (Substance P-induced contraction) | pKB | 5.7 | Urinary Bladder |
| Rat | In Vivo | ED50 | 5.0 mg/kg (i.v.) | Inhibition of Substance P-induced contraction |
Table 1: In Vitro and In Vivo Efficacy of this compound Across Species. This table summarizes the binding affinity and functional potency of this compound for the NK1 receptor in different species. A lower Kd value indicates a higher binding affinity. The pKB value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.
Experimental Protocols
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a ligand (in this case, this compound) to its receptor (NK1 receptor).
Objective: To determine the dissociation constant (Kd) of this compound for the NK1 receptor in membranes from different species.
Materials:
-
Cell lines or tissues expressing the NK1 receptor (e.g., human UC11 cells, rat LRM55 cells).
-
Radiolabeled ligand (e.g., [3H]Substance P or [3H]this compound).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Binding Reaction: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the concentration of unlabeled this compound. The data is then analyzed using non-linear regression to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki (and subsequently Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.[1][2]
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of an antagonist to block the downstream signaling of the NK1 receptor, which is a Gq-coupled receptor that activates the phospholipase C (PLC) pathway.
Objective: To determine the potency of this compound in inhibiting Substance P-induced inositol phosphate accumulation.
Materials:
-
Cell lines expressing the NK1 receptor (e.g., human UC11 cells, rat LRM55 cells).
-
[3H]myo-inositol.
-
Substance P.
-
This compound.
-
Lithium chloride (LiCl) solution.
-
Dowex AG1-X8 resin.
-
Scintillation counter.
Procedure:
-
Cell Labeling: Culture cells in a medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound in a buffer containing LiCl. LiCl is used to inhibit the degradation of inositol monophosphates.
-
Stimulation: Stimulate the cells with a fixed concentration of Substance P for a specific time (e.g., 30-60 minutes).
-
Extraction: Stop the reaction by adding a solution like perchloric acid and extract the inositol phosphates.
-
Chromatography: Separate the different inositol phosphates using anion-exchange chromatography with Dowex resin.
-
Counting: Elute the [3H]inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of accumulated [3H]inositol phosphates as a function of the this compound concentration. The IC50 value, representing the concentration of this compound that causes 50% inhibition of the Substance P-induced response, is then determined.[3][4][5]
Signaling Pathways and Experimental Workflows
Caption: NK1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
In Vivo Efficacy of this compound
The in vivo efficacy of this compound has been demonstrated in various animal models of inflammation and pain. A commonly used model is the carrageenan-induced paw edema model in rats and mice.
Carrageenan-Induced Paw Edema in Rats
This model is a well-established method for evaluating the anti-inflammatory properties of compounds.
Objective: To assess the ability of this compound to reduce carrageenan-induced paw edema in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g).
-
Carrageenan solution (1% w/v in sterile saline).
-
This compound.
-
Vehicle for this compound.
-
Plethysmometer or calipers.
Procedure:
-
Acclimatization: Acclimatize animals to the experimental conditions for at least one week.
-
Drug Administration: Administer this compound or its vehicle to the animals via the desired route (e.g., intraperitoneal, oral) at a specific time before carrageenan injection.
-
Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of both the carrageenan-injected and the contralateral (control) paw at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the vehicle-treated control group. The ED50, the dose that causes 50% inhibition of edema, can then be determined.
Conclusion
The available data clearly indicate that this compound exhibits significant species-dependent differences in its efficacy as an NK1 receptor antagonist. It is highly potent in humans and guinea pigs but markedly less so in rats and mice. This highlights the critical importance of selecting appropriate animal models for the preclinical evaluation of NK1 receptor antagonists intended for human use. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to design and interpret studies aimed at further characterizing the pharmacology of this compound and other NK1 receptor modulators.
References
- 1. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 3. Substance P induced hydrolysis of inositol phospholipids in rat skin in an in vivo model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of substance P on inositol triphosphate accumulation, on contractile responses and on arachidonic acid release and prostaglandin biosynthesis in rabbit iris sphincter muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Homologous desensitization of substance-P-induced inositol polyphosphate formation in rat parotid acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Radioligand Binding Assays for Determining CP-96,345 Affinity at the NK1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of CP-96,345, a potent and selective non-peptide antagonist for the Neurokinin-1 (NK1) receptor, with other relevant antagonists. The information is supported by experimental data from radioligand binding assays, detailed experimental protocols, and visualizations of the experimental workflow and the associated signaling pathway.
Comparative Analysis of Binding Affinities
The affinity of a compound for its receptor is a critical parameter in drug development. For NK1 receptor antagonists, this is typically determined through competitive radioligand binding assays, which measure the ability of an unlabeled compound (the competitor) to displace a radiolabeled ligand from the receptor. The resulting inhibition constant (Ki) is a measure of the antagonist's binding affinity; a lower Ki value indicates a higher affinity.
The following table summarizes the reported Ki values for this compound and a selection of other non-peptide NK1 receptor antagonists. It is important to note that direct comparison of absolute Ki values across different studies should be approached with caution, as experimental conditions such as the radioligand used, tissue or cell line, and assay buffer composition can influence the results.
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| This compound | [3H]Substance P | Rat brain membranes | 31 | [1] |
| This compound | [125I]Bolton-Hunter-Substance P | Rat cerebral cortex | 59.6 | [2] |
| Aprepitant | Not Specified | Human NK1 receptor | High Affinity | [3] |
| L-733,060 | Not Specified | Human NK1 receptor-transfected CHO cells | ~0.8 | [4] |
| SR 140333 | [125I]Bolton-Hunter Substance P | Human astrocytoma cell line (U373MG) | 0.74 | |
| RP 67580 | [3H]Substance P | Rat brain membranes | 4.16 | |
| CP-99,994 | Not Specified | NK1 receptor | High Affinity |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting binding affinity data and for designing new experiments. Below is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.
Protocol: Competitive Radioligand Binding Assay for NK1 Receptor
This protocol is a general guideline and may require optimization for specific experimental setups.
1. Materials and Reagents:
-
Membrane Preparation: Membranes from cells or tissues expressing the NK1 receptor (e.g., CHO cells stably expressing human NK1 receptor, rat brain cortex).
-
Radioligand: Typically [3H]Substance P or [125I]Bolton-Hunter conjugated Substance P.
-
Unlabeled Ligand: this compound or other test compounds.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration of an unlabeled NK1 receptor agonist or antagonist (e.g., 1 µM Substance P).
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
2. Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 - 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
3. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Competition: A range of concentrations of the test compound (e.g., this compound), radioligand, and membrane preparation.
-
-
Add the components in the following order: assay buffer, test compound or non-specific control, radioligand, and finally the membrane preparation to initiate the binding reaction. The final assay volume is typically 250 µL.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Variations in affinities for the NK1 receptor: differences between the non-peptide substance P antagonists RP 67580 and this compound and the agonist septide - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of CP-96,345's NK1 Receptor Antagonism with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological antagonist CP-96,345 and genetic knockout models of the neurokinin-1 (NK1) receptor, the primary receptor for Substance P. The data presented herein is collated from multiple preclinical studies to offer a cross-validation of the effects of NK1 receptor blockade through two distinct methodologies.
Introduction to this compound and Tacr1 Knockout Models
This compound is a potent and selective non-peptide antagonist of the NK1 receptor.[1][2][3] It competitively inhibits the binding of the endogenous ligand, Substance P, thereby blocking its downstream signaling.[1][4] Genetic models, specifically Tacr1 knockout mice, provide a complementary approach to studying the function of the NK1 receptor. These mice have a targeted deletion of the Tacr1 gene, which encodes the NK1 receptor, resulting in a complete absence of functional receptors. Comparing the phenotypes of Tacr1 knockout mice with the effects of this compound administration in wild-type animals allows for a robust validation of the on-target effects of the compound and a deeper understanding of the physiological roles of the Substance P/NK1 receptor system.
Comparative Data on In Vivo Efficacy
The following tables summarize quantitative data from various preclinical studies investigating the effects of this compound and Tacr1 gene deletion in established mouse models of pain, inflammation, and anxiety.
Analgesic Effects in the Formalin Test
The formalin test is a widely used model of tonic pain, with an early neurogenic phase and a late inflammatory phase.
| Model | Intervention | Parameter Measured | Result (Compared to Control) | Reference |
| Formalin Test (Phase I - Neurogenic Pain) | Tacr1 Knockout | Paw Licking Time (s) | ~95% reduction | |
| Formalin Test (Phase I - Neurogenic Pain) | This compound (intrathecal) | Paw Licking Time (s) | Significant reduction | |
| Formalin Test (Phase II - Inflammatory Pain) | Tacr1 Knockout | Paw Licking Time (s) | ~98% reduction | |
| Formalin Test (Phase II - Inflammatory Pain) | This compound (intrathecal) | Paw Licking Time (s) | Significant dose-dependent reduction |
Anti-inflammatory Effects in Carrageenan-Induced Paw Edema
Carrageenan-induced paw edema is a classic model of acute inflammation.
| Model | Intervention | Parameter Measured | Result (Compared to Control) | Reference |
| Carrageenan-Induced Paw Edema | Tacr1 Knockout | Paw Volume (mL) | No significant difference in edema | |
| Carrageenan-Induced Paw Edema | This compound | Paw Edema (%) | Significant reduction |
Note: The discrepancy in the carrageenan model highlights potential compensatory mechanisms in the genetic knockout model or off-target effects of the pharmacological agent.
Anxiolytic-like Effects in the Elevated Plus Maze
The elevated plus maze is a standard behavioral test to assess anxiety-like behavior in rodents.
| Model | Intervention | Parameter Measured | Result (Compared to Control) | Reference |
| Elevated Plus Maze | Tacr1 Knockout | Time in Open Arms (%) | Increased time spent in open arms | |
| Elevated Plus Maze | This compound | Time in Open Arms (%) | Increased time spent in open arms |
Experimental Protocols
Formalin Test
-
Animals: Adult male mice (e.g., C57BL/6) are used.
-
Acclimation: Animals are habituated to the testing environment for at least 30 minutes prior to the experiment.
-
Drug Administration: this compound or vehicle is administered via the desired route (e.g., intrathecal, intraperitoneal) at a specified time before formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline, 20 µL) is injected subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, the mouse is placed in an observation chamber. The cumulative time spent licking the injected paw is recorded for two distinct periods: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
Carrageenan-Induced Paw Edema
-
Animals: Adult male mice are typically used.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally) 30-60 minutes before the carrageenan injection.
-
Carrageenan Injection: A 1% solution of carrageenan in saline (e.g., 50 µL) is injected subcutaneously into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The percentage of edema is calculated as the increase in paw volume relative to the baseline.
Elevated Plus Maze
-
Apparatus: The maze consists of four arms (two open, two enclosed) elevated above the floor.
-
Acclimation: Mice are brought to the testing room at least 30-60 minutes before the test to acclimate.
-
Drug Administration: this compound or vehicle is administered at a specified time before the test.
-
Test Procedure: The mouse is placed in the center of the maze, facing an open arm. The animal is allowed to freely explore the maze for a 5-minute period.
-
Data Collection: The time spent in the open arms and the number of entries into the open and closed arms are recorded using a video-tracking system. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
Signaling Pathways and Experimental Workflow
Substance P / NK1 Receptor Signaling Pathway
Substance P binding to the NK1 receptor, a G-protein coupled receptor (GPCR), primarily activates Gq and Gs alpha subunits. This initiates a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) pathway, as well as the production of cyclic AMP (cAMP) by adenylyl cyclase (AC), which in turn activates protein kinase A (PKA). These pathways are implicated in a wide range of cellular responses, including neuronal excitation, inflammation, and cell proliferation.
References
- 1. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CP-96,345: A Guide for Laboratory Professionals
Disclaimer: Specific disposal instructions for CP-96,345 are not extensively documented in publicly available resources. The following guidelines are based on general best practices for the disposal of laboratory research chemicals. It is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound and to adhere to all applicable federal, state, and local environmental regulations. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific disposal protocols.
This compound is a potent and selective non-peptide NK1 receptor antagonist used for laboratory research.[1] While a comprehensive toxicological profile is not available, it is prudent to handle this compound with care, assuming it may have hazardous properties. The following procedures provide a framework for the safe handling and disposal of this compound waste streams.
Key Compound Information
To ensure safe handling, it is crucial to be aware of the known properties of this compound.
| Property | Data | Reference |
| Chemical Name | (2S,3S)-N-((5-Fluoro-2-methoxyphenyl)methyl)-2-diphenylmethyl-1-azabicyclo[2.2.2]octan-3-amine | |
| Primary Use | Laboratory Research: Potent and selective NK1 receptor antagonist | |
| Solubility | Soluble in DMSO (up to 20 mM with gentle warming) | |
| Toxicological Profile | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for managing different forms of this compound waste, from pure compound to contaminated labware.
Phase 1: Waste Collection and Segregation
-
Unused or Surplus this compound:
-
Do not dispose of solid this compound down the drain or in regular trash.
-
If the compound is in its original manufacturer's container, it should be clearly labeled as "Hazardous Waste" for disposal.
-
If you have surplus chemicals in good condition, check with your institution's EHS department about a chemical exchange or redistribution program.
-
-
Solutions of this compound:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, compatible hazardous waste container.
-
The container must be in good condition, leak-proof, and have a screw-on cap.
-
Label the waste container with a "Hazardous Waste" tag, clearly identifying the contents (e.g., "this compound in DMSO") and the approximate concentration.
-
Segregate halogenated and non-halogenated solvent waste into separate containers.
-
-
Contaminated Labware and Supplies:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.
-
Solid Waste: Gloves, bench paper, and other disposable lab supplies contaminated with this compound should be double-bagged in clear plastic bags, sealed, and labeled as hazardous chemical waste.
-
Glassware: Non-reusable contaminated glassware should be collected in a separate, puncture-proof container labeled for "Contaminated Glassware."
-
Phase 2: Storage of Hazardous Waste
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure all waste containers are kept closed except when adding waste.
-
Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks and to segregate incompatible waste streams (e.g., acids from bases). The secondary container should be capable of holding 110% of the volume of the largest primary container.
Phase 3: Waste Disposal and Container Management
-
Scheduling Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for all collected hazardous waste. Do not allow waste to accumulate beyond established time or quantity limits (e.g., typically 90 days).
-
-
Disposal of Empty Containers:
-
An empty container that held a hazardous chemical must be properly managed to remove any residual hazard.
-
The EPA designates certain chemicals as "Acutely Hazardous" or "P-listed." While this compound is not explicitly on this list, it is best practice to treat containers of potent, uncharacterized compounds with similar caution.
-
Triple-Rinse Procedure: Empty containers should be triple-rinsed with a solvent capable of removing the chemical residue.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label.
-
The rinsed container can then typically be disposed of in the regular trash or glassware waste, as per your institution's policy.
-
-
Experimental Protocol: Triple-Rinsing of Acutely Hazardous Chemical Containers
This procedure should be followed for the decontamination of empty containers that held this compound.
Objective: To effectively remove residual chemical from a container, rendering it safe for disposal as non-hazardous waste.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., ethanol or acetone, depending on the initial solvent used for the this compound solution)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate chemical-resistant gloves
-
Designated hazardous waste container for collecting rinsate
Methodology:
-
Perform all steps within a certified chemical fume hood.
-
Don appropriate PPE.
-
Add a small amount of the selected solvent to the empty container, ensuring it is approximately 10% of the container's volume.
-
Securely cap the container and swirl or shake it to ensure the solvent contacts all interior surfaces.
-
Pour the solvent rinsate into the designated hazardous waste collection container.
-
Repeat steps 3-5 two more times for a total of three rinses.
-
Allow the container to air dry completely in the fume hood.
-
Once dry, obliterate the original chemical label on the container.
-
Dispose of the decontaminated container in the appropriate solid waste stream (e.g., regular trash for plastic, broken glass box for glass), in accordance with institutional guidelines.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Workflow for proper laboratory chemical waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
